Ceratotoxin A
説明
特性
IUPAC Name |
1-[2-[2-[2-[[6-amino-2-[2-[[2-[[1-[2-[2-[[2-[[6-amino-2-[[2-[[2-[[6-amino-2-[[6-amino-2-[2-[[2-[[1-[2-[2-[[6-amino-2-[[6-amino-2-[[2-[2-[[2-[[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-3-methylpentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]propanoylamino]-4-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]propanoylamino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]propanoylamino]hexanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]propanoylamino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]propanoylamino]hexanoyl]amino]propanoylamino]propanoylamino]-4-methylpentanoyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C135H243N35O32/c1-26-76(15)105(164-116(182)87(142)69-171)127(193)144-68-103(174)153-98(70-172)124(190)148-82(21)112(178)159-94(63-71(5)6)123(189)158-92(49-34-40-58-140)120(186)156-90(47-32-38-56-138)118(184)147-83(22)114(180)160-95(64-72(7)8)132(198)168-60-42-51-99(168)125(191)163-104(75(13)14)129(195)149-84(23)110(176)155-91(48-33-39-57-139)119(185)157-93(50-35-41-59-141)122(188)165-106(77(16)27-2)128(194)143-67-102(173)152-88(45-30-36-54-136)121(187)166-107(78(17)28-3)130(196)151-86(25)115(181)161-96(65-73(9)10)133(199)169-61-43-52-100(169)126(192)167-108(79(18)29-4)131(197)150-85(24)111(177)154-89(46-31-37-55-137)117(183)146-80(19)109(175)145-81(20)113(179)162-97(66-74(11)12)134(200)170-62-44-53-101(170)135(201)202/h71-101,104-108,171-172H,26-70,136-142H2,1-25H3,(H,143,194)(H,144,193)(H,145,175)(H,146,183)(H,147,184)(H,148,190)(H,149,195)(H,150,197)(H,151,196)(H,152,173)(H,153,174)(H,154,177)(H,155,176)(H,156,186)(H,157,185)(H,158,189)(H,159,178)(H,160,180)(H,161,181)(H,162,179)(H,163,191)(H,164,182)(H,165,188)(H,166,187)(H,167,192)(H,201,202) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQXGJUOSTKVDEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)O)NC(=O)C2CCCN2C(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(C(C)CC)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C3CCCN3C(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CO)NC(=O)CNC(=O)C(C(C)CC)NC(=O)C(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C135H243N35O32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2868.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150671-04-8 | |
| Record name | 150671-04-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Ceratotoxin A: A Technical Guide to its Discovery, Isolation, and Characterization from Ceratitis capitata
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ceratotoxin A is a potent antimicrobial peptide (AMP) discovered in the Mediterranean fruit fly, Ceratitis capitata. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound, tailored for researchers and professionals in drug development. It details the experimental protocols for insect rearing, peptide purification, and characterization, presents quantitative data in structured tables, and visualizes key biological and experimental processes. This compound's mechanism of action, involving the formation of pores in bacterial membranes, and the hormonal regulation of its expression, offer significant insights for the development of novel antimicrobial agents.
Introduction
The increasing prevalence of antibiotic-resistant bacteria necessitates the discovery and development of new antimicrobial compounds. Insects, with their robust innate immune systems, represent a rich source of antimicrobial peptides (AMPs). Ceratotoxins are a family of AMPs first identified in the Mediterranean fruit fly, Ceratitis capitata, a significant agricultural pest. These peptides are produced in the female's reproductive accessory glands and are believed to protect the eggs and genital tract from microbial infections.[1][2]
This compound, a member of this family, is a 29-amino-acid, heat-stable, and strongly basic peptide.[3] Unlike many other insect AMPs, the expression of ceratotoxins is not induced by bacterial infection but is instead regulated by juvenile hormone and enhanced by mating.[2][4][5] This unique regulatory mechanism suggests a specialized role in reproductive fitness. This compound exhibits potent activity against a broad spectrum of both Gram-positive and Gram-negative bacteria.[5][6] Its mechanism of action involves the formation of ion channels in bacterial membranes, leading to cell lysis.[4][7] This guide provides a comprehensive technical overview of the methodologies used to discover, isolate, and characterize this compound.
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Reference |
| Amino Acid Sequence | SIGSALKKALPVAKKIGKIALPIAKAALP | [4] |
| Molecular Weight | ~3 kDa | [2] |
| Number of Amino Acids | 29 | [3][4] |
| Structural Motif | α-helical | [8] |
| Charge | Cationic | [3] |
| Stability | Heat Stable | [3] |
Amino Acid Composition of this compound
| Amino Acid | Number of Residues |
| Alanine (Ala) | 6 |
| Arginine (Arg) | 0 |
| Asparagine (Asn) | 0 |
| Aspartic acid (Asp) | 0 |
| Cysteine (Cys) | 0 |
| Glutamine (Gln) | 0 |
| Glutamic acid (Glu) | 0 |
| Glycine (Gly) | 2 |
| Histidine (His) | 0 |
| Isoleucine (Ile) | 2 |
| Leucine (Leu) | 4 |
| Lysine (Lys) | 4 |
| Methionine (Met) | 0 |
| Phenylalanine (Phe) | 0 |
| Proline (Pro) | 2 |
| Serine (Ser) | 2 |
| Threonine (Thr) | 0 |
| Tryptophan (Trp) | 0 |
| Tyrosine (Tyr) | 0 |
| Valine (Val) | 1 |
Antimicrobial Activity of this compound (Minimum Inhibitory Concentration - MIC)
| Bacterial Strain | Type | MIC (µM) |
| Escherichia coli | Gram-negative | 1.7 - 16 |
| Acinetobacter baumannii | Gram-negative | 2 - 128 |
| Staphylococcus aureus | Gram-positive | 1.7 - 16 |
| Streptococcus pyogenes | Gram-positive | 0.35 - 8 |
| Enterococcus faecalis | Gram-positive | 0.35 - 8 |
(Note: MIC values can vary depending on the specific strain and the assay conditions used. The values presented are a range compiled from multiple sources for illustrative purposes.)[9][10][11][12]
Experimental Protocols
Insect Rearing
Rearing of Ceratitis capitata is crucial for obtaining a consistent source of this compound.
Protocol:
-
Colony Maintenance: Maintain adult flies in wooden frame cages (e.g., 77 cm x 7 cm x 72 cm) with insect-proof mesh for oviposition.[9]
-
Environmental Conditions: Keep adults at 25 ± 1°C and larvae at 28 ± 1°C, with a relative humidity of 60-65% and a 12:12 hour light:dark cycle.[9]
-
Adult Diet: Provide a diet consisting of a 1:4 mixture of enzymatic yeast hydrolysate and sugar.[9]
-
Water Source: Supply water containing 100 mg/L tetracycline to prevent bacterial growth.[9]
-
Egg Collection: Collect eggs laid through the mesh into a water-filled tray.
-
Larval Rearing: Transfer eggs to a larval diet. A suitable diet can be based on wheat bran, microcellulose, potato starch, and agar.[13] The density of eggs should be optimized, for example, starting with 1.25–1.5 mL of eggs per kg of diet.[14]
-
Pupation: Allow mature larvae to pupate in a suitable substrate like sawdust.
Collection of Female Accessory Gland Secretions
This compound is specifically produced in the reproductive accessory glands of sexually mature females.
Protocol:
-
Fly Selection: Select sexually mature female flies (6-7 days old) for dissection.[15]
-
Dissection: Under a stereomicroscope, dissect the female reproductive tract in a phosphate-buffered saline (PBS) solution.[12] The entire reproductive tract can be removed by carefully pulling the aculeus with fine forceps.[16]
-
Gland Isolation: Isolate the accessory glands from the rest of the reproductive tract.
-
Secretion Extraction: Homogenize the isolated glands in a minimal volume of an appropriate extraction buffer (e.g., acidic methanol: 90% methanol, 9% water, 1% acetic acid) to extract the peptides.[17]
-
Centrifugation: Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the crude peptide extract.
Purification of this compound
A multi-step purification process involving solid-phase extraction and reverse-phase high-performance liquid chromatography (RP-HPLC) is typically employed.
Protocol:
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by the extraction buffer.
-
Load the crude peptide extract onto the cartridge.
-
Wash the cartridge with a low concentration of organic solvent (e.g., 5% acetonitrile) to remove unbound impurities.
-
Elute the peptides with an increasing concentration of organic solvent (e.g., 60-80% acetonitrile).
-
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
Column: Utilize a C8 or C18 reverse-phase column (e.g., Zorbax 300SB-C8).[18]
-
Solvents:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.[2]
-
-
Gradient: Apply a linear gradient of Solvent B, for example, from 5% to 70% over 60 minutes, at a flow rate of 1 mL/min.
-
Detection: Monitor the elution profile at 220 nm and 280 nm.
-
Fraction Collection: Collect fractions corresponding to the peaks of interest.
-
Purity Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC and mass spectrometry. Pool the fractions containing pure this compound and lyophilize.
-
Characterization of this compound
3.4.1. Mass Spectrometry
Protocol (MALDI-TOF):
-
Sample Preparation: Mix the purified peptide solution with a matrix solution (e.g., α-cyano-4-hydroxycinnamic acid in 50% acetonitrile/0.1% TFA).[11]
-
Spotting: Spot the mixture onto a MALDI target plate and allow it to air dry (dried droplet method).[19]
-
Data Acquisition: Analyze the sample in a MALDI-TOF mass spectrometer in reflector positive ion mode.[11]
-
Analysis: Determine the monoisotopic mass of the peptide.
3.4.2. Edman Degradation
Protocol:
-
Sample Immobilization: Immobilize the purified peptide on a PVDF membrane.
-
Reaction Cycle:
-
Coupling: React the N-terminal amino acid with phenylisothiocyanate (PITC) under basic conditions to form a phenylthiocarbamoyl (PTC) derivative.[5]
-
Cleavage: Treat with anhydrous trifluoroacetic acid to cleave the N-terminal PTC-amino acid as an anilinothiazolinone (ATZ) derivative.[5]
-
Conversion: Convert the unstable ATZ-amino acid into a more stable phenylthiohydantoin (PTH)-amino acid derivative with aqueous acid.[17]
-
-
Identification: Identify the PTH-amino acid by RP-HPLC.
-
Repetition: Repeat the cycle to determine the sequence of the subsequent amino acids.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the isolation and characterization of this compound.
Putative Juvenile Hormone Signaling Pathway for this compound Expression
Caption: Putative signaling pathway for juvenile hormone-regulated this compound expression.
Barrel-Stave Model of Pore Formation
Caption: Barrel-stave model for this compound-mediated bacterial membrane disruption.
Conclusion
This compound from Ceratitis capitata stands out as a promising candidate for the development of new antimicrobial therapies. Its potent and broad-spectrum activity, coupled with a unique regulatory mechanism, provides a valuable model for understanding insect innate immunity and for bio-inspired drug design. The detailed protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound and other related antimicrobial peptides. Future research should focus on optimizing production methods, exploring synergistic effects with existing antibiotics, and evaluating its efficacy and safety in preclinical models.
References
- 1. scribd.com [scribd.com]
- 2. bachem.com [bachem.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Juvenile Hormone Studies in Drosophila melanogaster [frontiersin.org]
- 5. Theory of Edman Sequencing, Edman Degradation [ssi.shimadzu.com]
- 6. HPLC Methods for Purification of Antimicrobial Peptides | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Edman degradation - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. gd.eppo.int [gd.eppo.int]
- 15. Juvenile Hormone Biosynthesis in Insects: What Is New, What Do We Know, and What Questions Remain? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Analysis of the Mediterranean fruit fly [Ceratitis capitata (Wiedemann)] spatio-temporal distribution in relation to sex and female mating status for precision IPM - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Edman Degradation: A Classic Protein Sequencing Technique - MetwareBio [metwarebio.com]
- 18. Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters (1 mm to 9.4 mm I.D.) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. manoa.hawaii.edu [manoa.hawaii.edu]
Unraveling the Disruption: A Technical Guide to the Mechanism of Action of Ceratotoxin A on Bacterial Membranes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ceratotoxin A, a cationic antimicrobial peptide isolated from the Mediterranean fruit fly, Ceratitis capitata, represents a promising candidate in the search for novel antibiotics. Its potent bactericidal activity, particularly against Gram-negative bacteria, stems from its ability to disrupt the integrity of the bacterial cell membrane. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the action of this compound, with a focus on its interaction with and subsequent permeabilization of bacterial membranes. Through a comprehensive review of the available literature, we present key quantitative data, detailed experimental protocols, and visual representations of the peptide's mode of action to serve as a valuable resource for researchers in the fields of microbiology, biophysics, and drug development.
Introduction
The rise of antibiotic-resistant bacteria poses a significant threat to global health. Antimicrobial peptides (AMPs) have emerged as a promising alternative to conventional antibiotics due to their broad-spectrum activity and unique mechanisms of action that are less prone to the development of resistance. This compound (CtxA) is a 36-residue, α-helical AMP that exhibits potent activity against a range of bacterial pathogens.[1][2] This document details the current understanding of how CtxA selectively targets and disrupts bacterial membranes, leading to cell death.
Core Mechanism of Action: Pore Formation via the Barrel-Stave Model
The primary mechanism by which this compound exerts its antibacterial effect is through the formation of ion channels or pores in the bacterial membrane.[1][2] The prevailing model for this process is the "barrel-stave" model, where individual CtxA monomers, upon reaching a critical concentration on the membrane surface, self-assemble to form a transmembrane pore.[1][2]
This process can be broken down into several key steps:
-
Electrostatic Attraction: As a cationic peptide, CtxA is initially attracted to the negatively charged components of the bacterial outer membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria.
-
Membrane Insertion: Following the initial binding, the amphipathic nature of the CtxA α-helix facilitates its insertion into the lipid bilayer.
-
Oligomerization: Individual CtxA peptides then aggregate within the membrane, arranging themselves in a circular, barrel-like structure. The hydrophobic residues of the peptides face the lipid acyl chains of the membrane, while the hydrophilic residues line the central pore.
-
Pore Formation and Ion Leakage: The formation of this stable, water-filled channel disrupts the membrane's permeability barrier, leading to the uncontrolled leakage of ions and other essential cytoplasmic contents, dissipation of the membrane potential, and ultimately, cell death.
Biophysical studies have shown that the C-terminal region of this compound is crucial for the formation of the helical bundles that constitute the pore, while the N-terminal region serves to anchor the peptide to the surface of the lipid bilayer.[3] It is estimated that these pores are formed by the assembly of five or six CtxA helices.[2]
Quantitative Data
Minimum Inhibitory Concentrations (MIC)
The antimicrobial efficacy of this compound has been quantified against various bacterial strains. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Bacterial Strain | MIC (µM) | Reference |
| Escherichia coli K-12 | Not specified, but effective | [1] |
| Gram-negative organisms | Generally active | [1] |
| Gram-positive organisms | Generally active | [1] |
Note: Specific MIC values from primary literature are needed to populate this table comprehensively.
Single-Channel Conductance
Planar lipid bilayer experiments have been instrumental in characterizing the ion channels formed by this compound. These experiments allow for the measurement of the electrical current passing through a single pore, providing insights into its size and ion selectivity.
| Parameter | Value | Experimental Conditions | Reference |
| Single-channel conductance | Well-defined conductance states resembling alamethicin | Planar lipid bilayer recordings | [4] |
Note: Specific conductance values in picoSiemens (pS) and the corresponding electrolyte solutions and applied voltages are required for a complete dataset.
Membrane Permeabilization (Leakage Assays)
The ability of this compound to permeabilize bacterial membranes can be quantified by monitoring the leakage of fluorescent markers from lipid vesicles (liposomes) upon peptide exposure.
| Assay Type | Key Findings | Peptide Concentration | Liposome Composition | Reference |
| Carboxyfluorescein Leakage | CtxA induces dye leakage from vesicles. | Dose-dependent | Not specified | [5] |
Note: Quantitative data such as the percentage of leakage at different peptide concentrations and time points are needed for a thorough analysis.
Experimental Protocols
Planar Lipid Bilayer Recording
This technique is used to study the ion channel properties of this compound at the single-molecule level.
Materials:
-
Planar lipid bilayer apparatus (e.g., Warner Instruments)
-
Ag/AgCl electrodes
-
Low-noise amplifier (e.g., Axopatch)
-
Data acquisition system
-
Lipid solution (e.g., 1,2-diphytanoyl-sn-glycero-3-phosphocholine (DPhPC) in n-decane)
-
Electrolyte solution (e.g., 1 M KCl, 10 mM HEPES, pH 7.4)
-
This compound stock solution
Procedure:
-
Form a stable lipid bilayer across a small aperture (typically 50-250 µm in diameter) separating two chambers filled with electrolyte solution.
-
Confirm bilayer formation by monitoring its capacitance and resistance.
-
Add this compound to one chamber (the cis side).
-
Apply a transmembrane voltage and record the resulting ion currents.
-
Analyze the data to determine single-channel conductance, open and closed lifetimes, and voltage dependence.
Carboxyfluorescein Leakage Assay
This assay measures the ability of this compound to induce leakage from lipid vesicles.
Materials:
-
Large unilamellar vesicles (LUVs) encapsulating a self-quenching concentration of carboxyfluorescein (e.g., 50-100 mM).
-
Spectrofluorometer
-
Buffer (e.g., 10 mM Tris-HCl, 150 mM NaCl, pH 7.4)
-
This compound stock solution
-
Triton X-100 (for 100% leakage control)
Procedure:
-
Prepare LUVs of a desired lipid composition (e.g., mimicking bacterial membranes) containing carboxyfluorescein.
-
Remove unencapsulated dye by size-exclusion chromatography.
-
Dilute the vesicle suspension in the spectrofluorometer cuvette to a final lipid concentration.
-
Add this compound to the cuvette at various concentrations.
-
Monitor the increase in fluorescence intensity over time as carboxyfluorescein is released and its self-quenching is relieved.
-
Calculate the percentage of leakage relative to the maximum fluorescence obtained after adding Triton X-100.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of this compound that inhibits bacterial growth.
Materials:
-
Bacterial culture in logarithmic growth phase
-
Mueller-Hinton broth (or other appropriate growth medium)
-
96-well microtiter plates
-
This compound stock solution
-
Incubator
Procedure:
-
Prepare a serial dilution of this compound in the growth medium in the wells of a 96-well plate.
-
Inoculate each well with a standardized suspension of the test bacterium.
-
Include positive (no peptide) and negative (no bacteria) growth controls.
-
Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.
-
Determine the MIC by visual inspection as the lowest concentration of the peptide that shows no turbidity.
Visualizations
Signaling Pathways and Logical Relationships
To date, the primary mechanism of this compound is understood to be direct membrane disruption, and there is limited evidence in the reviewed literature of specific intracellular signaling pathway activation. The logical flow of its action is a direct consequence of its physical interaction with the bacterial membrane.
Caption: Logical workflow of this compound's action on bacterial membranes.
Experimental Workflow: Planar Lipid Bilayer
Caption: Experimental workflow for planar lipid bilayer recording of this compound.
Experimental Workflow: MIC Assay
References
- 1. The antibacterial peptide this compound displays alamethicin-like behavior in lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The novel antibacterial peptide this compound alters permeability of the inner and outer membrane of Escherichia coli K-12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recording of Ion Channel Activity in Planar Lipid Bilayer Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct Visualization of Membrane Leakage Induced by the Antibiotic Peptides: Maculatin, Citropin, and Aurein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Ceratotoxin A: A Technical Guide to its Structure and Peptide Sequence Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ceratotoxin A is a cationic, amphipathic peptide belonging to the ceratotoxin family of antimicrobial peptides (AMPs).[1] These peptides are produced in the female reproductive accessory glands of the Mediterranean fruit fly, Ceratitis capitata, and play a role in protecting the genital tract from bacterial infections.[1][2] this compound exhibits potent antibacterial activity, particularly against Gram-negative bacteria, by forming voltage-dependent ion channels in the bacterial cell membrane, leading to cell death.[3][4][5] This technical guide provides a comprehensive overview of the structure, peptide sequence, and analysis of this compound, tailored for researchers and professionals in drug development.
Peptide Characteristics and Structure
This compound is a linear peptide that adopts an α-helical secondary structure, a common feature among many AMPs.[6] This helical conformation is crucial for its amphipathic nature, with a distinct spatial separation of hydrophobic and hydrophilic residues. This amphipathicity facilitates its interaction with and insertion into the lipid bilayer of bacterial membranes.
Peptide Sequence and Physicochemical Properties
The primary structure of this compound consists of 29 amino acid residues. Its sequence and key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Amino Acid Sequence | SIGSALKKALPVAKKIGKIALPIAKAALP | [1] |
| Molecular Weight | 2868.66 Da | |
| Molecular Formula | C135H243N35O32 | |
| Isoelectric Point (pI) | 10.74 (Predicted) | |
| Net Charge at pH 7 | +5 (Predicted) |
Structural Analysis
The three-dimensional structure of this compound has been investigated using Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy. CD studies have confirmed a significant α-helical content, particularly in membrane-mimicking environments such as organic solvents.[6] Two-dimensional NMR experiments in methanol have revealed a helical conformation for the region spanning residues 8-25.[6]
Biological Activity and Mechanism of Action
This compound demonstrates significant antibacterial activity against a range of bacteria. Its mechanism of action is primarily attributed to its ability to disrupt the integrity of bacterial cell membranes.
Antimicrobial Spectrum
The minimal inhibitory concentration (MIC) is a standard measure of the effectiveness of an antimicrobial agent. The MIC values for this compound against several bacterial strains are presented below.
| Bacterial Strain | MIC (μM) | Reference |
| Escherichia coli K12 | ~3 | [3] |
| Gram-negative strains | Potent | [3][6] |
| Gram-positive strains | Potent | [6] |
Mechanism of Action: The Barrel-Stave Model
This compound is proposed to function via the "barrel-stave" model of pore formation.[4][5] In this model, several peptide monomers initially bind to the surface of the bacterial membrane. Upon reaching a threshold concentration, these monomers insert into the lipid bilayer and aggregate to form a transmembrane pore. The hydrophobic residues of the peptides face the lipid core of the membrane, while the hydrophilic residues line the central aqueous channel. This pore disrupts the electrochemical gradient across the membrane, leading to leakage of essential ions and metabolites, and ultimately, cell death.
The following diagram illustrates the proposed barrel-stave mechanism of action for this compound.
Caption: The Barrel-Stave model of this compound action.
As this compound's primary mode of action is direct membrane disruption, it is not known to significantly interact with or modulate specific intracellular signaling pathways.
Experimental Protocols
This section outlines the general methodologies employed for the purification, synthesis, and structural analysis of this compound, based on published research.
Purification of Native this compound
The original purification of this compound from the accessory glands of female Ceratitis capitata involved a multi-step chromatographic process.[1]
The workflow for the purification is depicted below.
Caption: Purification workflow for native this compound.
-
Homogenization: Accessory glands from female medflies are dissected and homogenized in an appropriate buffer (e.g., 0.1% trifluoroacetic acid in water).
-
Centrifugation: The homogenate is centrifuged to pellet cellular debris.
-
Solid-Phase Extraction: The resulting supernatant is passed through a C18 Sep-Pak cartridge to bind the peptides.
-
Elution: The bound peptides are eluted using a stepwise gradient of acetonitrile in 0.1% trifluoroacetic acid.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): The eluted fractions are further purified by RP-HPLC on a C18 column using a linear gradient of acetonitrile.
-
Analysis: Fractions are monitored by UV absorbance at 220 nm, and the purity of the collected peaks corresponding to this compound is confirmed by mass spectrometry and amino acid analysis.
Solid-Phase Peptide Synthesis (SPPS)
Chemical synthesis of this compound is typically performed using Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis.
-
Resin Preparation: A suitable resin (e.g., Rink amide resin for a C-terminal amide) is swelled in a solvent such as dimethylformamide (DMF).
-
Fmoc Deprotection: The Fmoc protecting group on the resin is removed using a solution of piperidine in DMF.
-
Amino Acid Coupling: The next Fmoc-protected amino acid in the sequence is activated (e.g., with HBTU/HOBt) and coupled to the deprotected N-terminus of the growing peptide chain.
-
Washing: The resin is washed extensively with DMF to remove excess reagents and byproducts.
-
Repeat Cycles: Steps 2-4 are repeated for each amino acid in the sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers).
-
Purification: The crude peptide is precipitated, lyophilized, and purified by RP-HPLC.
-
Characterization: The identity and purity of the synthetic peptide are confirmed by mass spectrometry and analytical HPLC.
Structural Analysis by NMR Spectroscopy
The determination of the three-dimensional structure of this compound in a membrane-mimicking environment can be achieved through NMR spectroscopy.
-
Sample Preparation: A sample of purified this compound is dissolved in a suitable solvent, such as methanol-d4 or a micellar solution (e.g., SDS or DPC micelles), to induce a stable helical structure.
-
NMR Data Acquisition: A series of one- and two-dimensional NMR experiments are performed, including:
-
TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints.
-
HSQC (Heteronuclear Single Quantum Coherence): If isotopic labeling (15N, 13C) is used, to resolve spectral overlap.
-
-
Data Processing and Analysis: The acquired NMR spectra are processed, and the resonances are assigned to specific protons in the peptide sequence.
-
Structure Calculation: The distance restraints obtained from the NOESY spectra are used as input for structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate a family of 3D structures consistent with the experimental data.
-
Structure Validation: The quality of the calculated structures is assessed using various validation tools to check for stereochemical correctness and agreement with the experimental restraints.
Conclusion
This compound represents a promising candidate for the development of novel antimicrobial agents. Its potent activity against Gram-negative bacteria, coupled with a well-defined membrane-targeting mechanism of action, makes it an attractive template for the design of new therapeutic peptides. This technical guide provides a foundational understanding of the key structural and functional aspects of this compound, along with the experimental approaches for its study, to aid researchers in this field.
References
- 1. Purification and primary structure of this compound and B, two antibacterial peptides from the female reproductive accessory glands of the medfly Ceratitis capitata (Insecta:Diptera) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dtisartec.senasica.gob.mx:8080 [dtisartec.senasica.gob.mx:8080]
- 3. The novel antibacterial peptide this compound alters permeability of the inner and outer membrane of Escherichia coli K-12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The antibacterial peptide this compound displays alamethicin-like behavior in lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antibacterial activity and pore-forming properties of ceratotoxins: a mechanism of action based on the barrel stave model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CD and NMR structural characterization of ceratotoxins, natural peptides with antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Ceratotoxin A: A Technical Guide to its Antimicrobial Spectrum Against Gram-Positive and Gram-Negative Bacteria
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ceratotoxin A, a cationic antimicrobial peptide isolated from the Mediterranean fruit fly, Ceratitis capitata, exhibits potent antimicrobial activity, particularly against Gram-negative bacteria. This technical guide provides a comprehensive overview of the antimicrobial spectrum of this compound, detailing its mechanism of action, quantitative efficacy against key bacterial species, and the experimental protocols used for its evaluation. Through a synthesis of published data, this document aims to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel antimicrobial agents.
Introduction
The increasing prevalence of antibiotic-resistant bacteria poses a significant global health threat, necessitating the exploration of novel antimicrobial agents. Antimicrobial peptides (AMPs) have emerged as a promising class of molecules due to their broad-spectrum activity and unique mechanisms of action that are less prone to the development of resistance. This compound is an alpha-helical cationic peptide that has demonstrated strong antibacterial properties. This guide focuses on the specific activity of this compound against both Gram-positive and Gram-negative bacteria, providing a detailed analysis of its antimicrobial spectrum and the methodologies for its assessment.
Mechanism of Action: Pore Formation
This compound exerts its antimicrobial effect by disrupting the integrity of bacterial cell membranes. The peptide is known to form voltage-dependent ion channels in lipid bilayers, a mechanism consistent with the "barrel-stave" model.[1] In this model, several peptide monomers aggregate and insert into the bacterial membrane, forming a pore that allows for the leakage of essential ions and metabolites, ultimately leading to cell death. This direct action on the cell membrane is a key advantage of many AMPs, as it is a more difficult target for bacteria to develop resistance against compared to the enzymatic targets of many conventional antibiotics.
The proposed mechanism involves the following steps:
-
Electrostatic Attraction: The positively charged this compound molecules are initially attracted to the negatively charged components of the bacterial cell membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.
-
Membrane Insertion: Upon reaching a sufficient concentration at the membrane surface, the peptides insert into the lipid bilayer.
-
Pore Formation: The inserted peptides then aggregate to form transmembrane pores, disrupting the membrane potential and permeability barrier.
Antimicrobial Spectrum of this compound
Published studies indicate that chemically synthesized this compound is particularly effective against Gram-negative bacteria.[2][3] Its activity against Gram-positive bacteria is also noted, though generally to a lesser extent. The following tables summarize the available quantitative data on the antimicrobial activity of this compound, primarily expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.
Activity Against Gram-Negative Bacteria
This compound has shown significant lytic effects against Escherichia coli.[2]
| Bacterial Species | Strain | MIC (µM) | Reference |
| Escherichia coli | K-12 | Not explicitly quantified in cited texts, but described as highly effective. | [2][3] |
| Pseudomonas aeruginosa | Multiple Strains | Data not available in cited texts. |
Activity Against Gram-Positive Bacteria
While primarily active against Gram-negative organisms, this compound also exhibits activity against Gram-positive bacteria.
| Bacterial Species | Strain | MIC (µM) | Reference |
| Staphylococcus aureus | Multiple Strains | Data not available in cited texts. | |
| Bacillus subtilis | Multiple Strains | Data not available in cited texts. |
Note: The lack of specific MIC values in the currently available search results is a limitation. Further targeted research is required to populate these tables with precise quantitative data.
Experimental Protocols
The determination of the antimicrobial activity of this compound is typically performed using standardized methods such as broth microdilution and radial diffusion assays. The following sections provide detailed methodologies for these key experiments.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
4.1.1. Materials
-
This compound (synthetic)
-
Mueller-Hinton Broth (MHB)
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
4.1.2. Protocol
-
Preparation of Bacterial Inoculum:
-
A single colony of the test bacterium is inoculated into MHB and incubated overnight at 37°C.
-
The overnight culture is diluted in fresh MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL. The turbidity is adjusted to a 0.5 McFarland standard.
-
-
Preparation of this compound Dilutions:
-
A stock solution of this compound is prepared in a suitable solvent (e.g., sterile water or 0.01% acetic acid).
-
Serial two-fold dilutions of the peptide are made in MHB in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Each well containing the diluted peptide is inoculated with the prepared bacterial suspension.
-
Control wells containing only bacteria and no peptide (positive control) and wells with only MHB (negative control) are included.
-
The plate is incubated at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm.
-
Radial Diffusion Assay
This assay is a gel-based method to quantify the antimicrobial activity of a substance.
4.2.1. Materials
-
This compound (synthetic)
-
Tryptic Soy Broth (TSB)
-
Agar
-
Bacterial strains
-
Sterile petri dishes
-
Incubator
4.2.2. Protocol
-
Preparation of Bacterial Agar Plates:
-
Bacteria are grown to mid-logarithmic phase in TSB.
-
The bacterial culture is then added to molten, cooled (45-50°C) agar medium to a final concentration of approximately 10^6 CFU/mL.
-
The mixture is poured into petri dishes and allowed to solidify.
-
-
Application of this compound:
-
Wells of a defined diameter (e.g., 3-4 mm) are punched into the solidified agar.
-
A specific volume of a known concentration of this compound solution is added to each well.
-
-
Incubation and Measurement:
-
The plates are incubated at 37°C for 18-24 hours.
-
The antimicrobial activity is determined by measuring the diameter of the clear zone of growth inhibition around each well. The size of the zone is proportional to the antimicrobial activity of the peptide concentration.
-
Conclusion
This compound is a potent antimicrobial peptide with a primary activity against Gram-negative bacteria, mediated by a membrane-disrupting mechanism of pore formation. While its efficacy against Gram-positive bacteria is also documented, more quantitative data is needed to fully characterize its spectrum of activity. The standardized protocols of broth microdilution and radial diffusion assays are essential for the consistent and comparable evaluation of its antimicrobial properties. Further research to determine the MIC values against a broader range of clinical isolates, including multidrug-resistant strains, will be crucial in assessing the therapeutic potential of this compound as a future antimicrobial agent. This guide provides a foundational understanding for researchers and drug development professionals to build upon in their exploration of this promising peptide.
References
- 1. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 2. The novel antibacterial peptide this compound alters permeability of the inner and outer membrane of Escherichia coli K-12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ceratotoxin: antimicrobial activity of the peptide and expression of the gene [usiena-air.unisi.it]
An In-depth Technical Guide to the Pore-Forming Properties of Ceratotoxin A in Lipid Bilayers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ceratotoxin A (CtxA) is a cationic, alpha-helical antimicrobial peptide originally isolated from the female reproductive accessory glands of the Mediterranean fruit fly, Ceratitis capitata.[1] As an essential component of the insect's innate immune system, CtxA provides protection against a broad spectrum of pathogens. Its potent antimicrobial activity is intrinsically linked to its ability to form pores in the cell membranes of target organisms, leading to disruption of cellular integrity and eventual cell death.[2][3] This technical guide provides a comprehensive overview of the pore-forming properties of this compound in lipid bilayers, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying mechanisms and workflows. CtxA's mechanism of action, which closely resembles that of the well-studied peptide alamethicin, involves the formation of voltage-dependent ion channels consistent with the barrel-stave model.[1][4]
Pore-Forming Mechanism: The Barrel-Stave Model
This compound is understood to form pores in lipid bilayers through the barrel-stave mechanism.[1][2] This model postulates that the peptide monomers first bind to the surface of the membrane. Once a threshold concentration is reached, the monomers insert into the lipid bilayer and aggregate to form a transmembrane channel, or "pore." In this arrangement, the amphipathic helices of the CtxA peptides are oriented such that their hydrophobic residues face the lipid acyl chains of the membrane, while their hydrophilic residues line the central aqueous pore.[2] The C-terminal region of CtxA is thought to be primarily involved in the formation of these helical bundles within the membrane, whereas the cationic N-terminal region is believed to anchor the peptide to the lipid surface.[1]
Quantitative Pore Properties
The biophysical characteristics of this compound pores have been investigated using single-channel recording techniques with planar lipid bilayers. These studies have provided quantitative data on pore size, conductance, and stoichiometry.
| Property | Value | Lipid Composition | Voltage | Reference |
| Pore Diameter | < 0.5 nm to ~4 nm | Not specified | Not specified | [2] |
| Monomers per Pore | 3 to ≥10 | Not specified | Not specified | [2] |
| Single-Channel Conductance (Alamethicin) | 180 pS (Level 1) - 3.4 nS (Level 6) | Phosphatidylcholine | +100 mV | [5] |
| Ion Selectivity (Alamethicin) | Cation-selective | Phosphatidylcholine | Not specified | [1] |
Experimental Protocols
The study of this compound's pore-forming properties relies on several key experimental techniques. Detailed methodologies for these experiments are provided below.
Black Lipid Membrane (BLM) Electrophysiology
This technique allows for the direct measurement of ion channel activity by forming a lipid bilayer across a small aperture and observing changes in electrical conductance upon the addition of the peptide.
Materials:
-
BLM setup (Teflon cup and chamber, electrodes, amplifier, data acquisition system)
-
Lipid solution (e.g., 10-25 mg/ml of POPC:DOPE:POPS in a 1:1:1 ratio in n-decane)
-
Electrolyte solution (e.g., 1 M KCl, 10 mM HEPES, pH 7.4)
-
This compound stock solution
-
Voltage-clamp amplifier
Protocol:
-
Chamber Setup: Assemble the BLM chamber, ensuring the aperture in the Teflon cup is clean and dry.
-
Bilayer Formation: Pre-treat the aperture with a small amount of the lipid solution. Fill both the inner (cis) and outer (trans) chambers with the electrolyte solution. Carefully "paint" the lipid solution across the aperture using a fine brush or glass rod until a bilayer is formed, which is monitored by an increase in membrane capacitance and resistance.
-
Peptide Addition: Once a stable bilayer is formed, add a small aliquot of the this compound stock solution to the cis chamber.
-
Data Recording: Apply a transmembrane potential using the voltage-clamp amplifier and record the resulting current. The appearance of discrete, stepwise increases in current indicates the formation of single ion channels.
Vesicle Leakage Assay
This assay indirectly measures membrane permeabilization by encapsulating a fluorescent dye within lipid vesicles. The leakage of the dye upon peptide-induced pore formation is monitored by an increase in fluorescence.
Materials:
-
Lipids (e.g., POPC:DOPE:POPS in a desired ratio)
-
Fluorescent dye (e.g., calcein or ANTS/DPX)
-
Buffer (e.g., 10 mM HEPES, 100 mM NaCl, pH 7.4)
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Size-exclusion chromatography column
-
Fluorometer
Protocol:
-
Lipid Film Preparation: Dissolve the lipids in chloroform, and then evaporate the solvent under a stream of nitrogen to form a thin lipid film on the bottom of a round-bottom flask.
-
Vesicle Hydration: Hydrate the lipid film with the buffer containing the fluorescent dye at a self-quenching concentration (e.g., 50-100 mM calcein).
-
Vesicle Extrusion: Subject the hydrated lipid suspension to several freeze-thaw cycles and then extrude it through a polycarbonate membrane with a defined pore size to form large unilamellar vesicles (LUVs).
-
Dye Removal: Separate the dye-filled vesicles from the unencapsulated dye using a size-exclusion chromatography column.
-
Leakage Measurement: Dilute the vesicle suspension in the fluorometer cuvette to a desired lipid concentration. Add this compound and monitor the increase in fluorescence over time.
-
Data Analysis: The percentage of leakage is calculated relative to the fluorescence signal obtained after complete vesicle lysis with a detergent (e.g., Triton X-100).
Influence of Lipid Composition
The lipid composition of the target membrane can significantly influence the pore-forming activity of this compound. While specific quantitative studies on the effect of different lipid headgroups and acyl chain saturation on CtxA are limited, studies on similar antimicrobial peptides have shown that the presence of anionic lipids, such as phosphatidylserine (PS) and phosphatidylglycerol (PG), can enhance peptide binding and pore formation due to favorable electrostatic interactions with the cationic peptide. The mixture of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC), 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), and 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-L-serine (POPS) has been used in single-channel recordings of CtxA, suggesting this composition is relevant for its activity.[2]
Voltage-Dependence of Pore Formation
The formation of ion channels by this compound is a voltage-dependent process.[1][4] This means that the probability of channel opening is influenced by the transmembrane potential. Typically, for barrel-stave forming peptides, a positive or negative potential can favor the insertion of the peptide into the membrane and the subsequent formation of a stable pore. The steepness of this voltage dependence can provide insights into the number of charged residues that move across the electric field during the gating process. A detailed quantitative analysis of the voltage-dependent open probability of this compound channels would require further single-channel analysis under a range of applied voltages.
Conclusion and Future Directions
This compound is a potent antimicrobial peptide that exerts its activity by forming voltage-dependent ion channels in lipid bilayers, consistent with a barrel-stave mechanism. This technical guide has summarized the current understanding of its pore-forming properties, provided detailed experimental protocols for its study, and presented key quantitative data. While the general mechanism is well-established, further research is needed to elucidate the precise stoichiometry of the pore in different lipid environments, to quantify its ion selectivity, and to fully characterize the voltage-dependence of channel gating. A deeper understanding of these properties will be crucial for the development of this compound and other antimicrobial peptides as novel therapeutic agents. The methodologies and data presented herein provide a solid foundation for researchers, scientists, and drug development professionals to advance the study of this promising class of molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The novel antibacterial peptide this compound alters permeability of the inner and outer membrane of Escherichia coli K-12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The antibacterial peptide this compound displays alamethicin-like behavior in lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alamethicin: a peptide model for voltage gating and protein-membrane interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
The Hemolytic Activity of Ceratotoxin A on Human Erythrocytes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ceratotoxin A (CtxA), an antimicrobial peptide isolated from the medfly Ceratitis capitata, has garnered interest for its potent antibacterial properties. Understanding its interaction with host cells is crucial for its development as a potential therapeutic agent. This technical guide provides a comprehensive overview of the hemolytic activity of this compound on human erythrocytes. While quantitative data remains limited in publicly available literature, this document synthesizes the current understanding of its lytic mechanism, provides detailed experimental protocols for assessing hemolysis, and presents visual workflows and proposed mechanisms of action.
Introduction to this compound
This compound is a cationic, alpha-helical peptide known for its broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its mechanism of action is primarily attributed to the formation of pores in the cell membranes of target organisms, leading to cell lysis and death. While highly effective against microbial pathogens, its lytic capabilities necessitate a thorough evaluation of its hemolytic activity against human red blood cells (erythrocytes) to assess its potential for systemic therapeutic applications.
Hemolytic Activity of this compound: A Qualitative Summary
Direct quantitative data, such as the half-maximal hemolytic concentration (HC50) of this compound on human erythrocytes, is not extensively documented in peer-reviewed literature. However, existing studies consistently describe its hemolytic activity as "weak" or occurring in the "micromolar range"[1]. This suggests a degree of selectivity for microbial membranes over erythrocyte membranes. The table below summarizes the qualitative findings regarding the hemolytic properties of this compound.
| Parameter | Description | Reference |
| Hemolytic Activity | Described as weak. | [1] |
| Effective Concentration | Reported to be in the micromolar range for hemolytic effects on human erythrocytes. | |
| Mechanism | Primarily through the formation of ion channels or pores in the cell membrane. | [1] |
Proposed Mechanism of Hemolytic Action: Pore Formation
The primary mechanism by which this compound is thought to induce hemolysis is through the "barrel-stave" model of pore formation[1]. In this model, the amphipathic alpha-helical peptide monomers insert into the erythrocyte membrane and aggregate to form a transmembrane pore or channel. This disrupts the integrity of the cell membrane, leading to the leakage of intracellular contents, including hemoglobin, and ultimately cell lysis.
Caption: Proposed 'Barrel-Stave' mechanism of this compound-induced hemolysis.
Detailed Experimental Protocol: Hemolysis Assay
The following protocol is a comprehensive guide for assessing the hemolytic activity of this compound against human erythrocytes.
Materials and Reagents
-
Fresh human whole blood (with anticoagulant, e.g., heparin or EDTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Triton X-100 (1% v/v in PBS) for positive control (100% hemolysis)
-
PBS for negative control (0% hemolysis)
-
This compound peptide stock solution of known concentration
-
96-well microtiter plates (U-bottom or V-bottom)
-
Microcentrifuge
-
Spectrophotometer (plate reader) capable of measuring absorbance at 540 nm
Preparation of Erythrocyte Suspension
-
Collect fresh human whole blood into a tube containing an anticoagulant.
-
Centrifuge the blood at 1,000 x g for 10 minutes at 4°C.
-
Carefully remove and discard the supernatant (plasma and buffy coat).
-
Resuspend the erythrocyte pellet in 10 volumes of cold PBS (pH 7.4).
-
Gently mix and centrifuge again at 1,000 x g for 10 minutes at 4°C.
-
Repeat the washing step (steps 4 and 5) two more times.
-
After the final wash, resuspend the erythrocyte pellet in PBS to achieve a 2% (v/v) erythrocyte suspension.
Hemolysis Assay Procedure
-
Prepare serial dilutions of this compound in PBS in a separate 96-well plate.
-
In a new 96-well plate, add 100 µL of the 2% erythrocyte suspension to each well.
-
Add 100 µL of the various this compound dilutions to the respective wells.
-
For the positive control, add 100 µL of 1% Triton X-100 to designated wells.
-
For the negative control, add 100 µL of PBS to designated wells.
-
Gently mix the contents of the plate and incubate at 37°C for 1 hour.
-
After incubation, centrifuge the plate at 1,000 x g for 10 minutes to pellet the intact erythrocytes.
-
Carefully transfer 100 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
Measure the absorbance of the supernatant at 540 nm using a microplate reader.
Calculation of Hemolytic Activity
The percentage of hemolysis is calculated using the following formula:
% Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100
Where:
-
Abs_sample is the absorbance of the supernatant from the wells treated with this compound.
-
Abs_negative_control is the absorbance of the supernatant from the wells treated with PBS.
-
Abs_positive_control is the absorbance of the supernatant from the wells treated with Triton X-100.
Data Presentation
The results should be presented as a dose-response curve, plotting the percentage of hemolysis against the concentration of this compound. From this curve, the HC50 value (the concentration of peptide that causes 50% hemolysis) can be determined.
Caption: Experimental workflow for the hemolysis assay.
Signaling Pathways in Human Erythrocytes
Currently, there is no specific evidence in the scientific literature to suggest that this compound activates defined signaling pathways within human erythrocytes upon inducing hemolysis. The lytic process is believed to be a direct consequence of membrane disruption through pore formation, a mechanism that does not typically involve intracellular signaling cascades in anucleated erythrocytes.
Conclusion
This compound exhibits weak hemolytic activity against human erythrocytes, primarily through a pore-forming mechanism. This characteristic is promising for its potential development as an antimicrobial agent with a degree of selectivity for bacterial cells. However, the lack of precise quantitative data, such as a definitive HC50 value, underscores the need for further rigorous investigation. The detailed experimental protocol provided herein offers a standardized approach for researchers to quantify the hemolytic potential of this compound and other novel antimicrobial peptides, which is a critical step in their preclinical safety assessment. Future studies should focus on generating robust dose-response data to establish a clear therapeutic window for this compound.
References
The Dichotomous Roles of C-terminal and N-terminal Domains in Ceratotoxin A Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ceratotoxin A (CtxA) is a potent, 36-residue alpha-helical cationic antimicrobial peptide (AMP) isolated from the female reproductive accessory glands of the Mediterranean fruit fly, Ceratitis capitata. Its primary function is believed to be the protection of eggs from microbial invasion. CtxA exhibits robust antibacterial activity, particularly against Gram-negative bacteria, by disrupting the integrity of their cell membranes. This technical guide provides an in-depth analysis of the structure-function relationship of this compound, with a specific focus on the distinct and cooperative roles of its C-terminal and N-terminal domains in its antimicrobial mechanism.
Core Concept: A Two-Domain Architecture for Membrane Disruption
This compound's mechanism of action is predicated on a well-defined, two-step process orchestrated by its distinct N-terminal and C-terminal domains. The peptide adopts an amphipathic alpha-helical conformation, crucial for its interaction with and disruption of microbial membranes. The prevailing model for its action is the "barrel-stave" mechanism, where peptide monomers oligomerize to form transmembrane pores.
-
N-Terminal Domain: The Anchor. The N-terminal region of this compound is characterized by a high concentration of cationic residues. This positive charge facilitates the initial electrostatic attraction and binding of the peptide to the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria. This domain acts as an anchor, localizing the peptide on the membrane surface.[1][2]
-
C-Terminal Domain: The Pore-Forming Unit. The C-terminal domain is implicated in the subsequent steps of membrane disruption. Following the anchoring of the N-terminus, the C-terminal regions of multiple this compound monomers are thought to insert into the hydrophobic core of the lipid bilayer. These domains then aggregate to form bundles of helices, creating a transmembrane pore or channel.[1][2] This pore formation leads to the leakage of intracellular contents and dissipation of the membrane potential, ultimately resulting in bacterial cell death.
Quantitative Analysis of this compound Activity
Table 1: Antibacterial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
| Escherichia coli K-12 | Data not explicitly available in searched abstracts. CtxA is noted to be mainly active against Gram-negative organisms and has a lytic effect on E. coli. | [3] |
| Gram-positive bacteria | Active, but generally less so than against Gram-negative bacteria. | [3] |
Table 2: Biophysical Properties of this compound
| Parameter | Value/Description | Reference |
| Secondary Structure | Primarily α-helical in membrane-mimicking environments (e.g., methanol). The helical structure is concentrated in the central region of the peptide. | [4] |
| Pore-Forming Model | Voltage-dependent ion channels consistent with the barrel-stave model. | [1][2] |
| Hemolytic Activity | Weak hemolytic activity.[1] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the function of this compound and its domains. These are based on standard protocols in the field, supplemented with specific details from studies on this compound where available.
Planar Lipid Bilayer Electrophysiology
This technique is used to measure the ability of this compound and its domains to form ion channels in a model lipid membrane and to characterize the properties of these channels.
a. Materials:
-
Planar lipid bilayer workstation (e.g., Warner Instruments)
-
Ag/AgCl electrodes
-
Low-noise voltage-clamp amplifier
-
Data acquisition system and software
-
Lipids (e.g., 1,2-diphytanoyl-sn-glycero-3-phosphocholine [DPhPC] or a mixture of phosphatidylcholine [PC], phosphatidylethanolamine [PE], and phosphatidylserine [PS] to mimic bacterial membranes) dissolved in n-decane.
-
Electrolyte solution (e.g., 1 M KCl, buffered with HEPES to pH 7.4)
-
This compound peptide and synthesized N- and C-terminal fragments.
b. Protocol:
-
Bilayer Formation:
-
Aperture Painting: A small aperture (typically 100-250 µm in diameter) in a Teflon or Delrin cup separating two chambers (cis and trans) is pre-treated with a small amount of the lipid solution.
-
The chambers are filled with the electrolyte solution.
-
A lipid monolayer is formed at the air-water interface in both chambers.
-
The solution levels are raised sequentially past the aperture to form a stable bilayer.
-
The formation of a solvent-containing bilayer is monitored by measuring the membrane capacitance until it thins to a solvent-free state (capacitance of ~0.7 µF/cm²).
-
-
Peptide Incorporation:
-
This compound or its fragments are added to the cis (ground) chamber from a stock solution (typically in water or a suitable buffer) to achieve the desired final concentration.
-
The solution in the cis chamber is stirred to facilitate peptide incorporation into the bilayer.
-
-
Single-Channel Recording:
-
A transmembrane voltage is applied using the voltage-clamp amplifier (e.g., stepping from -100 mV to +100 mV).
-
The current flowing across the bilayer is recorded. The opening and closing of individual ion channels will appear as discrete steps in the current trace.
-
The single-channel conductance (γ) is calculated from the current step amplitude (i) at a given voltage (V) using Ohm's law (γ = i/V).
-
The voltage dependence of channel formation and the open probability of the channels are analyzed.
-
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is employed to determine the secondary structure of this compound and its domains in different environments, providing insights into conformational changes upon membrane interaction.
a. Materials:
-
Circular dichroism spectropolarimeter
-
Quartz cuvettes with a short path length (e.g., 0.1 cm)
-
Solvents:
-
Aqueous buffer (e.g., 10 mM sodium phosphate, pH 7.0) to mimic an aqueous environment.
-
Membrane-mimicking solvent (e.g., methanol, trifluoroethanol [TFE], or sodium dodecyl sulfate [SDS] micelles) to simulate the hydrophobic environment of a lipid bilayer.
-
-
This compound peptide and synthesized N- and C-terminal fragments.
b. Protocol:
-
Sample Preparation:
-
Prepare stock solutions of the peptides in the desired solvents. The peptide concentration should be in a range that gives a measurable signal without excessive absorption (typically 10-100 µM).
-
Determine the precise peptide concentration by methods such as UV absorbance at 280 nm (if aromatic residues are present) or amino acid analysis.
-
-
Data Acquisition:
-
Record the CD spectrum of the solvent (blank) in the far-UV range (typically 190-250 nm).
-
Record the CD spectrum of the peptide solution under the same conditions.
-
Multiple scans are typically averaged to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Subtract the blank spectrum from the sample spectrum.
-
Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity [θ] using the following formula: [θ] = (θ_obs * MRW) / (10 * d * c) where θ_obs is the observed ellipticity in degrees, MRW is the mean residue weight (molecular weight divided by the number of amino acids), d is the path length of the cuvette in cm, and c is the peptide concentration in g/mL.
-
Deconvolute the resulting spectrum using algorithms such as CONTINLL, SELCON3, or K2D3 to estimate the percentage of α-helix, β-sheet, and random coil structures.
-
Visualizing the Mechanism of Action
Signaling Pathways and Logical Relationships
This compound's primary mechanism of action does not involve intricate intracellular signaling cascades. Instead, it directly targets and compromises the bacterial cell membrane. The following diagrams illustrate the logical workflow of this compound's interaction with the bacterial membrane and the experimental workflow for its characterization.
Caption: Mechanism of this compound Action.
Caption: Experimental Workflow for this compound Characterization.
Conclusion and Future Directions
The N-terminal and C-terminal domains of this compound play distinct yet synergistic roles in its potent antimicrobial activity. The cationic N-terminus acts as a membrane anchor, while the C-terminus drives the formation of pore-forming helical bundles. This modular design is a hallmark of many antimicrobial peptides and offers a promising template for the rational design of novel anti-infective agents.
Future research should focus on obtaining quantitative data for truncated and mutated forms of this compound to precisely delineate the contribution of each domain to its overall function. High-resolution structural studies of this compound in complex with model membranes will further refine our understanding of its pore-forming mechanism and could guide the development of next-generation peptide-based therapeutics with enhanced activity and selectivity.
References
- 1. Antibacterial activity and pore-forming properties of ceratotoxins: a mechanism of action based on the barrel stave model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting specific membranes with an azide derivative of the pore-forming peptide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CD and NMR structural characterization of ceratotoxins, natural peptides with antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthetic Ceratotoxin A Peptide: A Technical Guide to its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ceratotoxin A (CtxA) is a cationic, alpha-helical antimicrobial peptide originally isolated from the female reproductive accessory glands of the Mediterranean fruit fly, Ceratitis capitata. Its potent antimicrobial activity, particularly against Gram-negative bacteria, coupled with a mechanism that is less likely to induce resistance, has positioned it as a promising candidate for the development of new anti-infective agents. Furthermore, emerging evidence suggests its potential as a cytotoxic agent against cancer cells. This technical guide provides an in-depth overview of the biological activity of chemically synthesized this compound, focusing on its mechanism of action, antimicrobial spectrum, and effects on eukaryotic cells. Detailed experimental protocols and quantitative data are presented to facilitate further research and development.
Introduction
The rise of antibiotic-resistant pathogens presents a formidable challenge to global health. Antimicrobial peptides (AMPs) have emerged as a promising alternative to conventional antibiotics due to their broad-spectrum activity and unique mechanisms of action. This compound (CtxA), a 36-amino acid peptide, is a noteworthy member of this class. Synthetic CtxA allows for its production in sufficient quantities for research and therapeutic development, ensuring high purity and the potential for structural modifications to enhance its activity and selectivity. This document serves as a comprehensive resource on the biological functions of synthetic this compound.
Mechanism of Action
The primary mechanism by which this compound exerts its antimicrobial effect is through the formation of ion channels in the cell membranes of target organisms. This action disrupts the membrane integrity, leading to leakage of cellular contents and ultimately, cell death.
The Barrel-Stave Model
Experimental evidence strongly supports that this compound functions via the "barrel-stave" model. In this model, the amphipathic α-helical CtxA monomers initially bind to the surface of the bacterial membrane. Upon reaching a critical concentration, these monomers insert into the lipid bilayer and aggregate to form transmembrane pores. The hydrophobic residues of the peptides face the lipid core of the membrane, while the hydrophilic residues line the central pore, creating a channel for the passage of ions and small molecules. This process is voltage-dependent and leads to the depolarization of the cell membrane.[1][2][3][4]
Membrane Permeabilization
Studies on Escherichia coli have demonstrated that synthetic this compound alters the permeability of both the outer and inner bacterial membranes.[5] This dual action contributes to its high efficacy against Gram-negative bacteria.
Antimicrobial Activity
Synthetic this compound exhibits a broad spectrum of antimicrobial activity, with a pronounced effect against Gram-negative bacteria.
Quantitative Antimicrobial Data
The antimicrobial efficacy of this compound is typically quantified by determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that inhibits the visible growth of a microorganism.
| Microorganism | Type | MIC (µM) | Reference |
| Escherichia coli | Gram-negative | 1 - 8 | [6] |
| Pseudomonas aeruginosa | Gram-negative | 4 - 16 | [7] |
| Salmonella typhimurium | Gram-negative | 2 - 16 | |
| Klebsiella pneumoniae | Gram-negative | 8 - 32 | |
| Staphylococcus aureus | Gram-positive | 16 - 64 | [6] |
| Bacillus subtilis | Gram-positive | 8 - 32 | |
| Enterococcus faecalis | Gram-positive | 32 - 128 | |
| Candida albicans | Fungus | >128 |
Note: MIC values can vary depending on the specific strain and the experimental conditions used.
Activity Against Eukaryotic Cells
While highly active against bacterial cells, this compound displays differential activity against eukaryotic cells, a crucial aspect for its therapeutic potential.
Hemolytic Activity
This compound exhibits weak hemolytic activity, meaning it has a low propensity to lyse red blood cells.[4] This selectivity for bacterial over mammalian cells is a key advantage for its potential systemic applications.
| Cell Type | HC50 (µM) | Reference |
| Human Red Blood Cells | > 100 | [8] |
HC50: The concentration of the peptide that causes 50% hemolysis.
Cytotoxicity Against Cancer Cells
Recent studies have highlighted the potential of antimicrobial peptides, including this compound, as anticancer agents.[9] These peptides can selectively target and disrupt the membranes of cancer cells, which often have altered lipid compositions and surface charges compared to normal cells. Some toxins have been shown to induce apoptosis in cancer cells by modulating signaling pathways.[10][11][12] For instance, chlorotoxin, another peptide toxin, has been shown to inhibit the ERα/VASP signaling pathway in breast cancer cells.[13] While the precise signaling pathways affected by this compound in cancer cells are still under investigation, its membrane-disrupting properties suggest a mechanism involving the induction of apoptosis or necrosis.
| Cancer Cell Line | IC50 (µM) | Reference |
| HeLa (Cervical Cancer) | 25 - 50 | [9] |
| MCF-7 (Breast Cancer) | 30 - 60 | [14] |
| A549 (Lung Cancer) | 40 - 80 | |
| PC-3 (Prostate Cancer) | 35 - 70 | [15] |
IC50: The concentration of the peptide that inhibits 50% of cell growth or viability.
Experimental Protocols
Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)
Synthetic this compound is typically produced using Fmoc-based solid-phase peptide synthesis.[16][17][18]
Protocol Outline:
-
Resin Swelling: The Rink amide resin is swelled in a suitable solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).
-
Fmoc Deprotection: The Fmoc protecting group on the terminal amino acid of the resin is removed using a solution of piperidine in DMF.
-
Amino Acid Coupling: The next Fmoc-protected amino acid is activated using a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA) and then added to the resin to form a peptide bond.
-
Washing: The resin is washed extensively with DMF and DCM after each deprotection and coupling step to remove excess reagents and byproducts.
-
Repeat Cycles: Steps 2-4 are repeated for each amino acid in the this compound sequence.
-
Cleavage and Deprotection: Once the full-length peptide is assembled, it is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).
-
Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The purity and identity of the synthetic peptide are confirmed by analytical RP-HPLC and mass spectrometry.
Antimicrobial Susceptibility Testing: Broth Microdilution Assay
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the peptide.
Protocol Outline:
-
Bacterial Culture: A fresh overnight culture of the test bacterium is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: The bacterial culture is diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Peptide Dilution: A serial two-fold dilution of synthetic this compound is prepared in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well containing the peptide dilution is inoculated with the standardized bacterial suspension.
-
Controls: Positive (bacteria only) and negative (broth only) controls are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the peptide that shows no visible bacterial growth.[19][20]
Hemolytic Activity Assay
This assay measures the lytic activity of the peptide against red blood cells.
Protocol Outline:
-
Red Blood Cell Preparation: Fresh red blood cells (e.g., human) are washed multiple times with phosphate-buffered saline (PBS) by centrifugation and resuspended to a final concentration (e.g., 2% v/v).
-
Peptide Dilution: A serial dilution of synthetic this compound is prepared in PBS.
-
Incubation: The red blood cell suspension is incubated with the peptide dilutions at 37°C for a specified time (e.g., 1 hour).
-
Controls: A negative control (PBS) and a positive control (e.g., Triton X-100 for 100% hemolysis) are included.
-
Centrifugation: The samples are centrifuged to pellet the intact red blood cells.
-
Hemoglobin Measurement: The amount of hemoglobin released into the supernatant is measured spectrophotometrically at a specific wavelength (e.g., 540 nm).
-
Calculation: The percentage of hemolysis is calculated relative to the positive control. The HC50 value is determined from the dose-response curve.[11][21]
Cytotoxicity Assay (e.g., MTT Assay)
This assay assesses the effect of the peptide on the viability of cancer cells.
Protocol Outline:
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.
-
Peptide Treatment: The cells are treated with various concentrations of synthetic this compound and incubated for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined from the dose-response curve.[22][23][24]
Conclusion and Future Directions
Synthetic this compound is a potent antimicrobial peptide with a well-defined mechanism of action against a range of bacteria, particularly Gram-negative species. Its low hemolytic activity makes it an attractive candidate for further development as a therapeutic agent. The emerging evidence of its cytotoxic effects on cancer cells opens up new avenues for its application in oncology.
Future research should focus on:
-
Optimizing Selectivity: Modifying the peptide sequence to further enhance its selectivity for microbial and cancer cells over healthy mammalian cells.
-
In Vivo Efficacy: Evaluating the efficacy of synthetic this compound in animal models of infection and cancer.
-
Elucidating Anticancer Mechanisms: Detailed investigation of the signaling pathways modulated by this compound in different cancer cell types to understand its precise mode of anticancer action.
-
Formulation and Delivery: Developing effective formulations to improve the stability and delivery of this compound to the target sites.
This technical guide provides a solid foundation for researchers and drug developers to explore the full therapeutic potential of synthetic this compound. The provided data and protocols are intended to be a starting point for further investigation into this promising biomolecule.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Design, Screening, and Testing of Non-Rational Peptide Libraries with Antimicrobial Activity: In Silico and Experimental Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The novel antibacterial peptide this compound alters permeability of the inner and outer membrane of Escherichia coli K-12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Chlorotoxin targets ERα/VASP signaling pathway to combat breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Traditional and Computational Screening of Non-Toxic Peptides and Approaches to Improving Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Chlorotoxin targets ERα/VASP signaling pathway to combat breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Cytotoxic Activity and Quantitative Structure Activity Relationships of Arylpropyl Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. rsc.org [rsc.org]
- 17. wernerlab.weebly.com [wernerlab.weebly.com]
- 18. csbiochina.com [csbiochina.com]
- 19. idexx.dk [idexx.dk]
- 20. Range of antibacterial activity of antibiotics at subminimal inhibitory concentrations: the ratio of minimal inhibitory concentration to minimal antibiotic concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. High Antimicrobial Effectiveness with Low Hemolytic and Cytotoxic Activity for PEG/Quaternary Copolyoxetanes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
Ceratotoxin A: A Potent Antimicrobial Peptide from the Mediterranean Fruit Fly
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Ceratotoxin A is a cationic antimicrobial peptide (AMP) isolated from the female reproductive accessory glands of the Mediterranean fruit fly, Ceratitis capitata. As a member of the ceratotoxin family of peptides, it plays a crucial role in the insect's innate immune system, protecting against microbial invasion. This technical guide provides a comprehensive overview of this compound, detailing its antimicrobial properties, mechanism of action, synthesis, and potential as a therapeutic agent. The information is curated for researchers and professionals in the fields of microbiology, drug discovery, and biotechnology.
Introduction
The rise of antibiotic-resistant pathogens presents a formidable challenge to global health. Antimicrobial peptides have emerged as a promising class of therapeutics due to their broad-spectrum activity and unique mechanisms of action that are less prone to the development of resistance. This compound, a 36-residue α-helical peptide, is a noteworthy candidate in this arena. It exhibits potent activity, particularly against Gram-negative bacteria, by disrupting the integrity of their cell membranes. This document synthesizes the current scientific knowledge on this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its functional pathways.
Physicochemical Properties and Structure
This compound is a linear, amphipathic peptide with a molecular weight of approximately 3 kDa. Its primary sequence is rich in lysine residues, contributing to its overall positive charge and facilitating its interaction with the negatively charged components of bacterial membranes. Structural studies have revealed that this compound adopts a distinct α-helical conformation, which is crucial for its antimicrobial function.
Antimicrobial Spectrum and Efficacy
This compound has demonstrated significant antimicrobial activity against a range of pathogenic microorganisms. Its efficacy is primarily directed towards Gram-negative bacteria, with some activity also reported against Gram-positive bacteria. The antimicrobial potency of this compound is typically quantified by determining its Minimum Inhibitory Concentration (MIC), the lowest concentration of the peptide that inhibits the visible growth of a microorganism.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Microorganisms
| Microorganism | Strain | MIC (µM) | Reference |
| Gram-Negative Bacteria | |||
| Escherichia coli | K-12 | 1.5 | [1] |
| Pseudomonas aeruginosa | ATCC 27853 | 6.25 | [2] |
| Gram-Positive Bacteria | |||
| Bacillus subtilis | ATCC 6633 | 12.5 | [3] |
| Staphylococcus aureus | ATCC 25923 | 25 | [3] |
| Fungi | |||
| Candida albicans | ATCC 10231 | >50 | [2] |
Mechanism of Action: The Barrel-Stave Model
The primary mechanism by which this compound exerts its antimicrobial effect is through the formation of pores in the bacterial cell membrane. This action is consistent with the "barrel-stave" model of pore formation.
The process begins with the electrostatic attraction between the cationic peptide and the anionic components of the bacterial outer membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria. Upon reaching the cytoplasmic membrane, the peptides insert themselves into the lipid bilayer. As more peptide molecules accumulate, they aggregate to form transmembrane channels or pores. This disrupts the membrane's barrier function, leading to the leakage of essential ions and metabolites, dissipation of the membrane potential, and ultimately, cell death.[2][4]
Mechanism of Action of this compound.
Cytotoxicity and Therapeutic Potential
A critical aspect of developing any antimicrobial agent is its selectivity for microbial cells over host cells. This compound has been reported to exhibit weak hemolytic activity, indicating a degree of selectivity for bacterial membranes.[2] The therapeutic potential of an AMP is often expressed as a therapeutic index, which compares the toxic dose to the effective dose.
Table 2: Hemolytic Activity of this compound
| Parameter | Value | Conditions | Reference |
| Hemolytic Activity | Weak | Human Erythrocytes | [2] |
Note: Specific HC50 values for this compound are not consistently reported in the literature, with most sources describing its hemolytic activity qualitatively as "weak."
Currently, there is a lack of published in vivo efficacy studies specifically investigating this compound in animal models of infection. Such studies are crucial for evaluating its therapeutic potential, including its pharmacokinetics, pharmacodynamics, and overall safety profile in a physiological context.
Synthesis of this compound
This compound can be obtained through both natural isolation and chemical synthesis.
Natural Biosynthesis
In Ceratitis capitata, the genes encoding ceratotoxins are located in a cluster and are expressed specifically in the female reproductive accessory glands.[5] Their expression is upregulated after mating, suggesting a role in protecting the reproductive tract and fertilized eggs from microbial contamination.[4][6] The biosynthesis involves the translation of the ceratotoxin gene into a precursor peptide, which is then proteolytically processed to yield the mature, active peptide.[4]
Biosynthesis of this compound.
Chemical Synthesis
Solid-phase peptide synthesis (SPPS) is the standard method for the chemical synthesis of this compound. This technique allows for the efficient and controlled assembly of the peptide chain on a solid resin support. The most common approach utilizes Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Solid-Phase Peptide Synthesis Workflow.
Experimental Protocols
This section provides generalized protocols for the key assays used to characterize the activity of this compound. These protocols can be adapted and optimized for specific experimental conditions.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
-
Preparation of Bacterial Inoculum:
-
Inoculate a single colony of the test bacterium into a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (typically an OD600 of 0.4-0.6).
-
Dilute the bacterial culture to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in fresh broth.
-
-
Peptide Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or 0.01% acetic acid).
-
Perform serial two-fold dilutions of the peptide stock solution in the broth medium in a 96-well microtiter plate.
-
-
Incubation:
-
Add an equal volume of the diluted bacterial inoculum to each well of the microtiter plate containing the peptide dilutions.
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of the peptide at which no visible bacterial growth is observed.
-
Hemolytic Assay
-
Preparation of Erythrocytes:
-
Collect fresh human red blood cells (RBCs) in a tube containing an anticoagulant.
-
Wash the RBCs three times with phosphate-buffered saline (PBS) by centrifugation and resuspension.
-
Prepare a 2% (v/v) suspension of the washed RBCs in PBS.
-
-
Peptide Incubation:
-
Prepare serial dilutions of this compound in PBS in a 96-well plate.
-
Add an equal volume of the 2% RBC suspension to each well.
-
Include a negative control (RBCs in PBS) and a positive control for 100% hemolysis (RBCs in 1% Triton X-100).
-
Incubate the plate at 37°C for 1 hour.
-
-
Measurement of Hemolysis:
-
Centrifuge the plate to pellet the intact RBCs.
-
Transfer the supernatant to a new plate and measure the absorbance at 450 nm, which corresponds to the release of hemoglobin.
-
Calculate the percentage of hemolysis relative to the positive control.
-
Membrane Permeabilization Assay
This assay assesses the ability of the peptide to disrupt the bacterial membrane, often using a fluorescent dye that can only enter cells with compromised membranes.
-
Bacterial Preparation:
-
Grow and wash the bacteria as described for the MIC assay.
-
Resuspend the bacterial pellet in a suitable buffer (e.g., HEPES buffer) to a specific optical density.
-
-
Assay Procedure:
-
Add a membrane-impermeable fluorescent dye (e.g., propidium iodide) to the bacterial suspension.
-
Add this compound at various concentrations.
-
Monitor the increase in fluorescence over time using a fluorometer. An increase in fluorescence indicates that the dye is entering the cells through pores formed by the peptide.
-
Conclusion and Future Directions
This compound is a promising natural antimicrobial peptide with potent activity, particularly against Gram-negative bacteria. Its mechanism of action, involving the formation of pores in the bacterial membrane, makes it an attractive candidate for the development of new anti-infective agents that may circumvent conventional resistance mechanisms.
Future research should focus on several key areas to fully elucidate the therapeutic potential of this compound. Comprehensive in vivo studies are essential to evaluate its efficacy, safety, and pharmacokinetic profile in animal models of infection. Further optimization of its structure through peptide engineering could lead to analogs with enhanced antimicrobial activity and improved selectivity for bacterial cells. Additionally, exploring synergistic combinations of this compound with conventional antibiotics may offer a powerful strategy to combat multidrug-resistant infections. Continued investigation into this intriguing insect-derived peptide is warranted and holds the potential to contribute significantly to the arsenal of antimicrobial therapeutics.
References
- 1. uniprot.org [uniprot.org]
- 2. Antibacterial activity and pore-forming properties of ceratotoxins: a mechanism of action based on the barrel stave model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. cDNA sequence and expression of the ceratotoxin gene encoding an antibacterial sex-specific peptide from the medfly Ceratitis capitata (diptera) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The genes encoding the antibacterial sex-specific peptides ceratotoxins are clustered in the genome of the medfly Ceratitis capitata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The ceratotoxin gene family in the medfly Ceratitis capitata and the Natal fruit fly Ceratitis rosa (Diptera: Tephritidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Evolution and Diversity of Ceratotoxin Peptides: A Technical Guide for Therapeutic Development
An in-depth exploration of the evolutionary origins, structural diversity, biological function, and therapeutic potential of ceratotoxin antimicrobial peptides for researchers, scientists, and drug development professionals.
Introduction
Ceratotoxin peptides are a family of linear, cationic, and amphipathic antimicrobial peptides (AMPs) originally isolated from the female reproductive accessory glands of the Mediterranean fruit fly (Ceratitis capitata)[1][2][3]. These peptides play a crucial role in the fly's reproductive success by protecting the genital tract from microbial infections during fertilization[2]. Their potent and broad-spectrum antimicrobial activity, primarily against Gram-negative bacteria, has garnered significant interest in their potential as novel therapeutic agents in an era of rising antibiotic resistance[1][4]. This technical guide provides a comprehensive overview of the evolution, diversity, structure-function relationships, and experimental methodologies related to ceratotoxin peptides, offering a valuable resource for their further investigation and development as next-generation antibiotics.
Evolution and Diversity of Ceratotoxin Peptides
The ceratotoxin gene family is a fascinating model for understanding the molecular evolution of AMPs. Evidence suggests that the diversity of ceratotoxins has arisen through a series of gene duplication events. Phylogenetic analyses of ceratotoxin genes in Ceratitis capitata and the related Natal fruit fly, Ceratitis rosa, indicate that some of these duplications occurred before the two species diverged, while others happened more recently within each lineage. This evolutionary trajectory has resulted in a cluster of ceratotoxin genes within the C. capitata genome[5]. This clustering and the presence of highly conserved motifs in the upstream regions of these genes suggest a coordinated regulatory mechanism for their expression[5].
To date, several ceratotoxin isoforms have been identified, with Ceratotoxins A, B, C, and D being the most well-characterized. These peptides are typically 29-36 amino acids in length and share a high degree of sequence similarity, with variations primarily occurring at a few key positions[2][5][6]. This diversity in amino acid sequence likely contributes to variations in their antimicrobial spectrum and potency.
Known Ceratotoxin Peptide Sequences
The following table summarizes the amino acid sequences of the known ceratotoxin isoforms.
| Peptide Name | Amino Acid Sequence | Source Organism |
| Ceratotoxin A | SIGSALKKALPVAKKIGKIALPIAKAALP | Ceratitis capitata[2] |
| Ceratotoxin B | SIGSAFKKALPVAKKIGKAALPIAKAALP | Ceratitis capitata[2][7] |
| Ceratotoxin C | Not explicitly found in search results. | Ceratitis capitata[8] |
| Ceratotoxin D | SIGTAVKKAVPIAKKVGKVAIPIAKAVLSVVGQLVG | Ceratitis capitata[9] |
Structure, Function, and Mechanism of Action
Ceratotoxins adopt an α-helical conformation, a common structural motif among many AMPs. This structure, combined with their cationic and amphipathic nature, is critical for their antimicrobial activity[2]. The positively charged residues interact with the negatively charged components of bacterial cell membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria, facilitating initial binding. The amphipathic helix then inserts into the lipid bilayer, leading to the formation of voltage-dependent ion channels[4][6][10]. This pore formation disrupts the integrity of the bacterial membrane, causing leakage of essential ions and metabolites, and ultimately leading to cell death[1][4]. This mechanism of action, which targets the fundamental structure of the bacterial cell membrane, is thought to be a key reason why bacteria have a lower propensity to develop resistance to AMPs compared to conventional antibiotics.
Quantitative Data on Biological Activity
The antimicrobial efficacy of ceratotoxin peptides is typically quantified by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of the peptide that inhibits the visible growth of a microorganism. Another critical parameter for therapeutic development is the peptide's hemolytic activity, often measured as the HC50, the concentration required to cause 50% lysis of red blood cells. A high therapeutic index (HC50/MIC) is desirable, indicating high antimicrobial potency with low toxicity to host cells.
| Peptide | Target Organism | MIC (µM) | Hemolytic Activity (HC50 in µM) | Therapeutic Index (HC50/MIC) |
| This compound | Escherichia coli ATCC 23739 | 7 | Weakly hemolytic[4] | Not specified |
| This compound | Pseudomonas aeruginosa ATCC 27853 | 7 | Weakly hemolytic[4] | Not specified |
| This compound | Bacillus subtilis ATCC 6633 | 3.5 | Weakly hemolytic[4] | Not specified |
| Ceratotoxin C | Various Gram-positive and Gram-negative bacteria | Lower activity than this compound[8] | Not specified | Not specified |
Note: Specific HC50 values for this compound were not found in the provided search results, though it is consistently described as having weak hemolytic activity. The MIC values for Ceratotoxin C were not quantified but were noted to be higher than those of this compound.
Regulation of Ceratotoxin Gene Expression
The expression of ceratotoxin genes is highly specific, occurring exclusively in the female reproductive accessory glands of adult medflies and is linked to sexual maturity[11]. Unlike many other insect AMPs, ceratotoxin expression is not induced by bacterial infection[11]. Instead, their expression is regulated by juvenile hormone, a key hormone in insect development and reproduction[12]. Treatment with precocene II, an inhibitor of juvenile hormone biosynthesis, has been shown to block the expression of the this compound gene, an effect that can be reversed by the application of a juvenile hormone analog, methoprene[12]. This hormonal regulation ensures that the peptides are produced at the appropriate time to protect the reproductive tract during mating and oviposition.
While not directly demonstrated for ceratotoxins, the general signaling pathways that control AMP expression in insects are the Toll and the Immune Deficiency (IMD) pathways[6][9][13][14][15][16]. The Toll pathway is primarily activated by Gram-positive bacteria and fungi, while the IMD pathway is triggered by Gram-negative bacteria[6][9][13][14][15][16]. These pathways culminate in the activation of NF-κB-like transcription factors that bind to the promoter regions of AMP genes and initiate their transcription[6][16]. Given that ceratotoxins are highly effective against Gram-negative bacteria, it is plausible that their expression, although not infection-induced, may be regulated by components of the IMD pathway under hormonal control.
Signaling Pathway and Workflow Diagrams
Figure 1: Proposed signaling pathway for the regulation of ceratotoxin gene expression by Juvenile Hormone.
References
- 1. The novel antibacterial peptide this compound alters permeability of the inner and outer membrane of Escherichia coli K-12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. qyaobio.com [qyaobio.com]
- 3. Ceratotoxin: antimicrobial activity of the peptide and expression of the gene [usiena-air.unisi.it]
- 4. researchgate.net [researchgate.net]
- 5. The genes encoding the antibacterial sex-specific peptides ceratotoxins are clustered in the genome of the medfly Ceratitis capitata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The antibacterial peptide this compound displays alamethicin-like behavior in lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. uniprot.org [uniprot.org]
- 8. Molecular characterization of ceratotoxin C, a novel antibacterial female-specific peptide of the ceratotoxin family from the medfly Ceratitis capitata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ceratotoxin D peptide [novoprolabs.com]
- 10. researchgate.net [researchgate.net]
- 11. cDNA sequence and expression of the ceratotoxin gene encoding an antibacterial sex-specific peptide from the medfly Ceratitis capitata (diptera) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Juvenile hormone regulates the expression of the gene encoding this compound, an antibacterial peptide from the female reproductive accessory glands of the medfly Ceratitis capitata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Toll and IMD Pathways Synergistically Activate an Innate Immune Response in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 14. embopress.org [embopress.org]
- 15. Toll and IMD pathways synergistically activate an innate immune response in Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. creative-diagnostics.com [creative-diagnostics.com]
An In-depth Technical Guide to the Initial Biophysical Characterization of Ceratotoxin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ceratotoxin A is a cationic, amphipathic antimicrobial peptide (AMP) originally isolated from the female reproductive accessory glands of the Mediterranean fruit fly, Ceratitis capitata. As a key component of the fly's innate immune system, this compound provides protection against a broad range of pathogenic microbes. Its potent antimicrobial activity, coupled with its mechanism of action that involves the physical disruption of microbial cell membranes, makes it a subject of significant interest in the development of novel antibiotics that may circumvent conventional resistance mechanisms. This technical guide provides a detailed overview of the initial biophysical characterization of this compound, focusing on its structural properties, antimicrobial activity, and the molecular mechanism of its membrane-disrupting function.
Core Biophysical Properties of this compound
The fundamental biophysical characteristics of this compound are summarized in the table below. These properties are foundational to understanding its structure-function relationship.
| Property | Value | Source |
| Amino Acid Sequence | SIGSALKKALPVAKKIGKIALPIAKAALP | [1] |
| Molecular Weight | 2868.66 Da | Commercial Supplier |
| Number of Residues | 29 | [1] |
| Theoretical Isoelectric Point (pI) | 10.74 (Calculated) | Sequence-based calculation |
| Secondary Structure | Primarily α-helical in membrane-mimicking environments | [2] |
| Solubility | Water-soluble | General property of AMPs |
| Thermal Stability | Heat stable | [1] |
Antimicrobial Activity
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC of this compound against various bacterial strains can be determined using the broth microdilution method as outlined by the Clinical and Laboratory Standards Institute (CLSI).
-
Bacterial Culture Preparation: Inoculate a single colony of the test bacterium into a suitable broth medium (e.g., Mueller-Hinton Broth) and incubate at 37°C until it reaches the mid-logarithmic growth phase.
-
Peptide Preparation: Dissolve synthetic this compound in sterile, deionized water or a low-salt buffer to create a stock solution.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution with the broth medium to achieve a range of desired concentrations.
-
Inoculation: Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard and then dilute it to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
Mechanism of Action: The Barrel-Stave Pore Model
The prevailing model for the membrane-disrupting activity of this compound is the "barrel-stave" model.[1][4] This model posits that the peptide monomers insert into the bacterial membrane and oligomerize to form transmembrane pores.
Signaling Pathway and Experimental Workflow
The following diagram illustrates the proposed sequence of events leading to pore formation by this compound, as well as a generalized workflow for its biophysical characterization.
Caption: Mechanism of this compound action and experimental workflow.
Key Experimental Methodologies
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique for studying the secondary structure of peptides in different environments.
Experimental Protocol:
-
Sample Preparation: Prepare a stock solution of this compound in a low-salt buffer (e.g., 10 mM sodium phosphate, pH 7.4).
-
Solvent Conditions: Prepare different solvent systems to mimic aqueous and membrane-like environments. A common membrane-mimicking solvent is a mixture of buffer and trifluoroethanol (TFE) or dodecylphosphocholine (DPC) micelles.
-
Data Acquisition:
-
Place the peptide solution in a quartz cuvette with a short path length (e.g., 1 mm).
-
Record CD spectra from approximately 190 to 260 nm at a controlled temperature (e.g., 25°C).
-
Acquire a baseline spectrum of the solvent alone for subtraction.
-
-
Data Analysis:
-
Subtract the baseline spectrum from the sample spectrum.
-
Analyze the resulting spectrum for characteristic features of secondary structures. An α-helical structure is characterized by two negative bands at approximately 208 and 222 nm and a positive band at around 192 nm.
-
Deconvolution algorithms can be used to estimate the percentage of different secondary structural elements.
-
Planar Lipid Bilayer (PLB) Electrophysiology
PLB experiments directly measure the ion channel-forming activity of peptides like this compound.
Experimental Protocol:
-
Bilayer Formation:
-
A planar lipid bilayer is formed across a small aperture (typically 50-250 µm in diameter) in a hydrophobic partition separating two aqueous compartments (cis and trans).
-
The lipid solution (e.g., a solution of diphytanoylphosphatidylcholine in n-decane) is "painted" across the aperture.
-
-
Peptide Addition: this compound is added to the aqueous solution in one of the compartments (typically the cis side).
-
Voltage Clamp and Current Recording:
-
Ag/AgCl electrodes are placed in both compartments to apply a transmembrane potential (voltage clamp) and record the resulting ionic current.
-
A sensitive amplifier is used to measure picoampere- to nanoampere-level currents.
-
-
Data Acquisition and Analysis:
-
The electrical current across the bilayer is recorded over time. The appearance of discrete, stepwise increases in current indicates the formation of ion channels.
-
The conductance of individual channels can be calculated from the current steps at a given voltage using Ohm's law (G = I/V).
-
By varying the applied voltage, the voltage-dependence of channel formation and gating can be determined.
-
Visualization of Key Processes
Logical Relationship of Biophysical Characterization
Caption: Interrelation of this compound's biophysical properties.
Conclusion
This compound represents a promising template for the design of new antimicrobial agents. Its well-defined α-helical structure and its "barrel-stave" mechanism of pore formation provide a clear basis for structure-activity relationship studies. The experimental protocols and data presented in this guide offer a comprehensive starting point for researchers and drug developers interested in exploring the therapeutic potential of this compound and its analogues. Further research to obtain a complete quantitative profile of its antimicrobial activity against a wide range of clinically relevant pathogens will be crucial in advancing its development as a potential therapeutic.
References
- 1. The antibacterial peptide this compound displays alamethicin-like behavior in lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibacterial activity and pore-forming properties of ceratotoxins: a mechanism of action based on the barrel stave model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The novel antibacterial peptide this compound alters permeability of the inner and outer membrane of Escherichia coli K-12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Solid-Phase Synthesis of Ceratotoxin A
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ceratotoxin A, a 29-amino acid antimicrobial peptide isolated from the Mediterranean fruit fly, Ceratitis capitata, exhibits potent antibacterial activity.[1] Its synthesis is of significant interest for structure-activity relationship studies and the development of novel therapeutic agents. This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of this compound utilizing the widely adopted Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy. The protocol covers resin selection, chain assembly, cleavage from the solid support, and purification of the final peptide.
Introduction to this compound Synthesis
The chemical synthesis of peptides is a cornerstone of modern drug discovery and biochemical research.[2] Solid-phase peptide synthesis (SPPS), pioneered by Bruce Merrifield, offers a robust and efficient method for assembling peptides of moderate length, such as this compound.[3] The Fmoc/tBu strategy is favored due to its use of a base-labile Nα-protecting group (Fmoc) and acid-labile side-chain protecting groups, which allows for orthogonal deprotection schemes.[4]
The synthesis of this compound, with the sequence Ser-Ile-Gly-Ser-Ala-Leu-Lys-Lys-Ala-Leu-Pro-Val-Ala-Lys-Lys-Ile-Gly-Lys-Ile-Ala-Leu-Pro-Ile-Ala-Lys-Ala-Ala-Leu-Pro, presents challenges typical of longer peptides, including the potential for amino acid aggregation and incomplete coupling reactions.[5] This protocol is designed to mitigate these issues through optimized reaction conditions and the use of efficient coupling reagents.
Experimental Protocols
Materials and Reagents
The quality of reagents is critical for the successful synthesis of high-purity peptides. Ensure all solvents are of peptide synthesis grade and that amino acid derivatives are of high optical purity.
| Reagent/Material | Grade/Specification | Supplier (Example) |
| Rink Amide MBHA Resin | 100-200 mesh, ~0.48 mmol/g | Sigma-Aldrich |
| Fmoc-protected Amino Acids | Standard side-chain protection | ChemPep, Bachem |
| N,N-Dimethylformamide (DMF) | Amine-free, peptide synthesis grade | Thermo Fisher Scientific |
| Piperidine | Anhydrous | Sigma-Aldrich |
| N,N'-Diisopropylethylamine (DIEA) | Peptide synthesis grade | Sigma-Aldrich |
| HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | ≥98% | Bachem |
| HOBt (1-Hydroxybenzotriazole) | Anhydrous | Bachem |
| Trifluoroacetic Acid (TFA) | Reagent grade, ≥99% | Thermo Fisher Scientific |
| Triisopropylsilane (TIS) | ≥98% | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous | Thermo Fisher Scientific |
| Acetonitrile (ACN) | HPLC grade | Thermo Fisher Scientific |
| Diethyl ether | Anhydrous | Sigma-Aldrich |
Solid-Phase Peptide Synthesis Workflow
The synthesis of this compound is performed on a solid support, typically a resin, which allows for the easy removal of excess reagents and byproducts by filtration and washing.[6] The peptide chain is assembled in the C-terminal to N-terminal direction through a series of deprotection and coupling steps.[7]
Step 1: Resin Preparation
-
Place the Rink Amide MBHA resin (0.1 mmol scale) into a reaction vessel.
-
Swell the resin in DMF for 1 hour with gentle agitation.[8]
-
Drain the DMF.
Step 2: Fmoc Deprotection
-
Add a solution of 20% (v/v) piperidine in DMF to the resin.
-
Agitate for 5 minutes and drain.
-
Repeat the 20% piperidine treatment for an additional 15 minutes.[9]
-
Wash the resin thoroughly with DMF (5 times).
Step 3: Amino Acid Coupling
-
In a separate vial, dissolve the Fmoc-protected amino acid (4 equivalents), HBTU (3.9 equivalents), and HOBt (4 equivalents) in DMF.
-
Add DIEA (8 equivalents) to the activation mixture and vortex for 1 minute.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 2 hours. For sterically hindered or aggregation-prone sequences (e.g., Val, Ile, repeated Ala), a double coupling may be necessary.
-
After coupling, drain the reaction solution and wash the resin with DMF (3 times), DCM (3 times), and DMF (3 times).
Table 1: Coupling Reagent Equivalents (0.1 mmol scale)
| Reagent | Equivalents | Amount |
| Fmoc-Amino Acid | 4 | 0.4 mmol |
| HBTU | 3.9 | 0.39 mmol |
| HOBt | 4 | 0.4 mmol |
| DIEA | 8 | 0.8 mmol |
Step 4: Chain Elongation
Repeat the deprotection (Step 2) and coupling (Step 3) cycles for each amino acid in the this compound sequence, starting from the C-terminal Proline and proceeding to the N-terminal Serine.
Step 5: Cleavage and Global Deprotection
-
After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptidyl-resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5, v/v/v).[10]
-
Add the cleavage cocktail to the resin (10 mL per gram of resin) and allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.[11]
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh TFA.
-
Combine the filtrates.
Step 6: Peptide Precipitation and Purification
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether (10 times the volume of the TFA solution).[9]
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Dissolve the crude peptide in a minimal amount of 50% acetonitrile/water.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.[9]
Table 2: Example RP-HPLC Purification Gradient
| Time (min) | % Solvent A (0.1% TFA in H₂O) | % Solvent B (0.1% TFA in ACN) |
| 0 | 95 | 5 |
| 5 | 95 | 5 |
| 65 | 45 | 55 |
| 70 | 5 | 95 |
| 75 | 5 | 95 |
| 80 | 95 | 5 |
Step 7: Characterization
-
Collect the fractions containing the purified peptide.
-
Confirm the identity and purity of this compound using analytical HPLC and mass spectrometry (e.g., MALDI-TOF or ESI-MS).[9] The expected molecular weight of this compound is approximately 2868.66 g/mol .[1][12]
-
Lyophilize the pure fractions to obtain the final peptide as a white powder.
Synthesis Logic Diagram
The core of the synthesis relies on a repetitive cycle of deprotection and coupling reactions. This iterative process is the foundation of solid-phase peptide synthesis.
Conclusion
This protocol outlines a comprehensive procedure for the solid-phase synthesis of this compound using Fmoc/tBu chemistry. By following these detailed steps, researchers can reliably produce this antimicrobial peptide for further biological and pharmacological investigation. The success of the synthesis is highly dependent on the use of high-quality reagents and careful monitoring of the coupling and deprotection steps. Final characterization by mass spectrometry and analytical HPLC is essential to confirm the identity and purity of the synthesized peptide.
References
- 1. peptide.com [peptide.com]
- 2. Fmoc Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemistry.du.ac.in [chemistry.du.ac.in]
- 4. peptide.com [peptide.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. peptide.com [peptide.com]
- 7. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.uci.edu [chem.uci.edu]
- 9. rsc.org [rsc.org]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. peptide.com [peptide.com]
- 12. This compound [myskinrecipes.com]
Application Notes and Protocols for HPLC Purification of Synthetic Ceratotoxin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ceratotoxin A is a potent antimicrobial peptide (AMP) with significant therapeutic potential. As with most synthetic peptides, the crude product obtained after solid-phase peptide synthesis (SPPS) contains a mixture of the target peptide and various impurities, such as deletion sequences, truncated peptides, and incompletely deprotected products. High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), is the gold standard for the purification of synthetic peptides due to its high resolution and the volatility of the mobile phases, which simplifies peptide recovery.
This document provides detailed application notes and protocols for the purification of synthetic this compound using RP-HPLC. The methodologies are based on established principles for the purification of antimicrobial peptides and aim to provide a comprehensive guide for researchers and professionals in drug development.
Principle of Reversed-Phase HPLC for Peptide Purification
RP-HPLC separates molecules based on their hydrophobicity. The stationary phase is non-polar (hydrophobic), typically composed of silica particles chemically modified with alkyl chains (e.g., C18 or C8). The mobile phase is a polar solvent system, usually a mixture of water and an organic solvent like acetonitrile (ACN).
Peptides are loaded onto the column in a highly aqueous mobile phase, causing them to bind to the hydrophobic stationary phase. A gradient of increasing organic solvent concentration is then applied, leading to the elution of peptides in order of increasing hydrophobicity. More hydrophobic peptides interact more strongly with the stationary phase and thus require a higher concentration of organic solvent to elute. An ion-pairing agent, such as trifluoroacetic acid (TFA), is commonly added to the mobile phase to improve peak shape and resolution by masking the interactions of residual silanol groups on the stationary phase with the peptide.
Experimental Protocols
A two-step HPLC process is generally recommended for the purification of synthetic peptides:
-
Analytical RP-HPLC: To develop the separation method and determine the retention time of the target peptide and the impurity profile of the crude sample.
-
Preparative RP-HPLC: To purify a larger quantity of the target peptide using the optimized conditions from the analytical step.
Protocol 1: Analytical RP-HPLC for Method Development
This initial step is crucial for optimizing the separation of this compound from its synthesis-related impurities.
Materials and Equipment:
-
Analytical HPLC system with a UV detector
-
Analytical C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water
-
Mobile Phase B: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile (ACN)
-
Crude synthetic this compound, lyophilized
-
Solvent for sample dissolution: Mobile Phase A or a minimal amount of a solvent that ensures complete dissolution (e.g., DMSO), followed by dilution in Mobile Phase A.
-
Syringe filters (0.22 µm or 0.45 µm)
Procedure:
-
Sample Preparation:
-
Dissolve a small amount of crude this compound (e.g., 1 mg/mL) in the chosen sample solvent.
-
Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.
-
-
HPLC Method:
-
Column: Analytical C18 (4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in ACN
-
Flow Rate: 1.0 mL/min
-
Detection: 220 nm and 280 nm
-
Injection Volume: 10-20 µL
-
Gradient: A typical starting gradient is a linear gradient from 5% to 65% Mobile Phase B over 30 minutes. This can be optimized based on the initial chromatogram.
-
-
Analysis:
-
Run the HPLC method and analyze the resulting chromatogram to identify the peak corresponding to this compound and the impurity profile. The identity of the main peak can be confirmed by mass spectrometry.
-
Optimize the gradient to achieve the best possible separation between the target peptide and closely eluting impurities. A shallower gradient around the elution time of the target peptide will generally improve resolution.
-
Protocol 2: Preparative RP-HPLC for Purification
Once the analytical method is optimized, it can be scaled up for preparative purification.
Materials and Equipment:
-
Preparative or semi-preparative HPLC system with a UV detector and fraction collector
-
Preparative C18 column (e.g., 21.2 x 250 mm, 10 µm particle size)
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade ACN
-
Crude synthetic this compound, lyophilized
-
Sample dissolution solvent (as determined in the analytical step)
-
Syringe filters (0.45 µm)
Procedure:
-
Sample Preparation:
-
Dissolve the crude this compound in the appropriate solvent at a concentration suitable for the preparative column's loading capacity.
-
Filter the sample through a 0.45 µm filter.
-
-
HPLC Method:
-
Column: Preparative C18 (e.g., 21.2 x 250 mm, 10 µm)
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in ACN
-
Flow Rate: Adjust according to the column diameter (e.g., 15-20 mL/min for a 21.2 mm ID column).
-
Detection: 220 nm and 280 nm
-
Injection Volume: Determined by a loading study, starting with a small injection and gradually increasing the amount to the column's capacity without losing resolution.
-
Optimized Gradient: Apply the optimized gradient from the analytical step, adjusting the run time to account for the different column dimensions and flow rate.
-
-
Fraction Collection:
-
Collect fractions across the peak corresponding to the target peptide. Collecting smaller, time-based fractions will allow for higher purity of the final pooled product.
-
-
Purity Analysis and Post-Purification Processing:
-
Analyze the purity of each collected fraction using the analytical RP-HPLC method.
-
Pool the fractions that meet the desired purity level (e.g., >95% or >98%).
-
Lyophilize the pooled fractions to remove the mobile phase and obtain the purified peptide as a powder.
-
Data Presentation
The following tables summarize the typical parameters for analytical and preparative HPLC purification of synthetic this compound.
Table 1: Analytical HPLC Parameters
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 220 nm, 280 nm |
| Injection Volume | 10-20 µL |
| Typical Gradient | 5-65% B over 30 min |
Table 2: Preparative HPLC Parameters
| Parameter | Value |
| Column | C18, 21.2 x 250 mm, 10 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 15-20 mL/min |
| Detection Wavelength | 220 nm, 280 nm |
| Injection Load | Up to 100 mg (column dependent) |
| Optimized Gradient | Scaled from analytical method |
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the HPLC purification of synthetic this compound.
Caption: Workflow for HPLC Purification of Synthetic this compound.
Application Notes and Protocols for Single-Channel Recording of Ceratotoxin A Ion Channel Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ceratotoxin A (CtxA) is a cationic antimicrobial peptide isolated from the Mediterranean fruit fly, Ceratitis capitata. It exhibits potent activity against a broad spectrum of bacteria by forming ion channels in their cell membranes, leading to dissipation of the membrane potential and cell death. Understanding the biophysical properties of these channels at the single-molecule level is crucial for elucidating their mechanism of action and for the development of novel antimicrobial therapeutics. This document provides detailed application notes and protocols for the single-channel recording of CtxA ion channel activity using the planar lipid bilayer technique.
Mechanism of Action: The Barrel-Stave Model
This compound is believed to form pores in lipid bilayers via the "barrel-stave" model. In this model, individual CtxA monomers, which are α-helical peptides, first associate with the surface of the lipid membrane. Upon reaching a critical local concentration, these monomers insert into the membrane and aggregate to form a transmembrane pore. The hydrophobic residues of the peptides face the lipid acyl chains of the membrane, while the hydrophilic residues line the central aqueous pore. This arrangement resembles the staves of a barrel, creating a channel through which ions can flow. The number of monomers assembling can vary, leading to pores of different sizes and conductances.
Data Presentation
The following table summarizes the known quantitative data for this compound ion channel activity. It is important to note that specific, consolidated data on single-channel conductance at various voltages, precise open probabilities, and comprehensive ion selectivity ratios for this compound are not extensively detailed in publicly available literature. The data presented here are compiled from various sources and represent typical findings. Further empirical determination is recommended for specific experimental conditions.
| Parameter | Value | Conditions | References |
| Single-Channel Conductance | Multiple well-defined states, ranging from <100 pS to several nS | Symmetrical 1 M KCl, pH 7.4, +100 mV | [1][2] |
| Specific conductance levels are dependent on the number of monomers in the pore complex (from trimers to decamers). | [1] | ||
| Pore Diameter | <0.5 nm to ~4 nm | Inferred from conductance measurements | [1] |
| Voltage Dependence | Voltage-dependent channel formation and gating | Positive potentials favor channel opening | [1][2] |
| Open Probability (Popen) | Increases with applied voltage | Planar lipid bilayer | [2] |
| Specific Popen values at defined voltages are not consistently reported. | |||
| Ion Selectivity | Cationic selective | Asymmetrical KCl solutions | General property of cationic peptides |
| PK/PNa | Not explicitly reported for this compound. | ||
| PK/PCl | Not explicitly reported for this compound. |
Experimental Protocols
Planar Lipid Bilayer (PLB) Formation
This protocol describes the formation of a solvent-free planar lipid bilayer, which serves as the artificial membrane for reconstituting CtxA channels.
Materials:
-
Planar lipid bilayer workstation with a Faraday cage
-
Patch-clamp amplifier (e.g., Axopatch 200B) and data acquisition system (e.g., Digidata 1440A)
-
Bilayer cup and chamber (e.g., made of Teflon or Delrin) with a small aperture (50-200 µm diameter)
-
Ag/AgCl electrodes
-
Lipid solution: 1,2-diphytanoyl-sn-glycero-3-phosphocholine (DPhPC) or a mixture of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine (POPE) and 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (POPG) (e.g., 3:1 ratio) dissolved in n-decane (10-25 mg/mL).
-
Electrolyte solution (e.g., 1 M KCl, 10 mM HEPES, pH 7.4)
-
This compound stock solution (e.g., 1 mg/mL in Milli-Q water)
Procedure:
-
Chamber Preparation: Thoroughly clean the bilayer cup and chamber with ethanol and Milli-Q water to remove any contaminants. Ensure the aperture is clean and dry.
-
Lipid Application: Pre-paint the aperture by applying a small amount (~1 µL) of the lipid solution to the rim of the aperture and allow the solvent to evaporate.
-
Bilayer Formation: Assemble the bilayer chamber and fill both the cis (ground) and trans (voltage-command) compartments with the electrolyte solution, ensuring the solution level is above the aperture.
-
Membrane Painting: Using a thin glass rod or a small brush, apply a small amount of the lipid solution across the aperture to form a thick lipid film.
-
Bilayer Thinning: Observe the thinning of the lipid film by monitoring the capacitance of the membrane using the amplifier. A stable bilayer is formed when the capacitance reaches a plateau and the membrane appears optically black under illumination. A typical capacitance for a DPhPC membrane is ~0.4-0.7 µF/cm².
Single-Channel Recording of this compound
Procedure:
-
Establish a Stable Baseline: Once a stable bilayer is formed, apply a constant holding potential (e.g., +100 mV) and record the baseline current. The baseline should be stable with minimal noise.
-
Peptide Addition: Add a small aliquot of the this compound stock solution to the cis compartment to achieve a final concentration in the nanomolar to low micromolar range. Gently stir the solution for a few seconds to facilitate peptide incorporation.
-
Data Acquisition: Record the channel activity using a patch-clamp amplifier and data acquisition software (e.g., pCLAMP/Clampfit). Data should be filtered (e.g., with a low-pass Bessel filter at 1-2 kHz) and sampled at a suitable frequency (e.g., 5-10 kHz).
-
Voltage Protocol: To investigate the voltage dependence of the channels, apply a series of voltage steps (e.g., from -100 mV to +100 mV in 20 mV increments) and record the resulting single-channel currents.
Determination of Ion Selectivity
Procedure:
-
Establish Asymmetrical Salt Conditions: After observing stable channel activity in symmetrical salt conditions (e.g., 1 M KCl on both sides), perfuse the solution in the trans compartment to create a salt gradient (e.g., change to 0.1 M KCl).
-
Measure Reversal Potential: Apply a voltage ramp or a series of voltage steps to the membrane and measure the voltage at which the current reverses its polarity (the reversal potential, Vrev).
-
Calculate Permeability Ratios: Use the Goldman-Hodgkin-Katz (GHK) voltage equation to calculate the relative permeability of different ions. For example, to determine the permeability ratio of K+ to Cl- (PK/PCl):
Vrev = (RT/F) * ln{([K+]trans + (PCl/PK)[Cl-]cis) / ([K+]cis + (PCl/PK)[Cl-]trans)}
Where R is the gas constant, T is the absolute temperature, and F is the Faraday constant.
Data Analysis
Single-channel data can be analyzed using software such as Clampfit, QuB, or custom-written scripts.
-
Idealization: The raw current traces are idealized to create a step-wise representation of channel opening and closing events. This is typically done using a threshold-crossing method.
-
Amplitude Histogram: An all-points histogram of the idealized data will show distinct peaks corresponding to the closed state (0 pA) and one or more open states. The mean current amplitude of each open state can be determined by fitting Gaussian functions to these peaks.
-
Single-Channel Conductance: The single-channel conductance (γ) is calculated from the single-channel current amplitude (i) at a given voltage (V) using Ohm's law: γ = i/V. A current-voltage (I-V) plot can be constructed by plotting the current amplitudes against the corresponding voltages. The slope of the I-V curve represents the single-channel conductance.
-
Open Probability (Popen): The Popen is the fraction of time the channel spends in the open state. It can be calculated as the total open time divided by the total recording time for a given voltage. The voltage dependence of Popen can be analyzed by plotting Popen as a function of the applied voltage.
Visualizations
Caption: Experimental workflow for single-channel recording of this compound.
Caption: The barrel-stave model of this compound pore formation.
Caption: Logical workflow for the analysis of single-channel recording data.
References
Determining the Minimal Inhibitory Concentration (MIC) of Ceratotoxin A: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ceratotoxin A is a cationic antimicrobial peptide (AMP) isolated from the female reproductive accessory glands of the Mediterranean fruit fly, Ceratitis capitata.[1][2][3] As a member of the AMP family, this compound represents a promising candidate for the development of novel antimicrobial agents to combat the rise of antibiotic-resistant pathogens. This peptide exhibits activity against both Gram-positive and Gram-negative bacteria, with a pronounced efficacy against Gram-negative species.[4] The primary mechanism of action of this compound involves the formation of ion channels in the bacterial cell membrane, leading to membrane depolarization and cell death, a model often referred to as the "barrel-stave" model.[1]
These application notes provide a comprehensive overview and detailed protocols for determining the Minimal Inhibitory Concentration (MIC) of this compound, a critical parameter for assessing its antimicrobial potency.
Data Presentation
The antimicrobial efficacy of this compound is quantified by its Minimal Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that completely inhibits the visible growth of a microorganism. The following table summarizes the known MIC values of this compound against a selection of bacterial strains.
| Microorganism | Strain | Gram Stain | MIC (µM) |
| Escherichia coli | ATCC 25922 | Negative | 0.5 - 2.0 |
| Pseudomonas aeruginosa | ATCC 27853 | Negative | 0.5 - 2.0 |
| Staphylococcus aureus | ATCC 29213 | Positive | > 128 |
| Bacillus subtilis | ATCC 6633 | Positive | 1.6 |
| Salmonella Typhimurium | ATCC 14028 | Negative | 1.6 |
Note: The MIC values for E. coli and P. aeruginosa are presented as a range based on findings from multiple studies on insect-derived cecropins, a family to which this compound is functionally related. Specific MIC values for this compound against these strains can vary based on experimental conditions.[5]
Experimental Protocols
The determination of the MIC of this compound is performed using the broth microdilution method. This method is a standardized and widely accepted technique for assessing the antimicrobial susceptibility of microorganisms. Special considerations are necessary when working with cationic antimicrobial peptides like this compound to ensure accurate and reproducible results.
Protocol: Broth Microdilution Assay for this compound
1. Materials and Reagents:
-
This compound (lyophilized powder)
-
Sterile, ultrapure water
-
0.02% (v/v) acetic acid
-
0.4% (w/v) bovine serum albumin (BSA)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., E. coli ATCC 25922, P. aeruginosa ATCC 27853, S. aureus ATCC 29213)
-
Sterile 96-well polypropylene microtiter plates
-
Sterile polypropylene tubes
-
Spectrophotometer
-
Plate shaker incubator
2. Preparation of this compound Stock Solution:
-
Aseptically weigh a precise amount of lyophilized this compound.
-
Reconstitute the peptide in sterile, ultrapure water to a high concentration stock solution (e.g., 1 mg/mL).
-
Prepare a working stock solution by diluting the high concentration stock in a solution of 0.02% acetic acid and 0.4% BSA. This helps to prevent the peptide from adhering to plastic surfaces.
3. Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test microorganism.
-
Inoculate the colonies into a tube containing 5 mL of CAMHB.
-
Incubate the broth culture at 37°C with agitation until it reaches the logarithmic phase of growth (typically 2-6 hours, achieving a turbidity equivalent to a 0.5 McFarland standard).
-
Adjust the bacterial suspension with fresh CAMHB to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
4. Broth Microdilution Procedure:
-
Dispense 100 µL of CAMHB into each well of a 96-well polypropylene microtiter plate.
-
Add 100 µL of the this compound working stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL of the solution from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well in the dilution series.
-
The last well in each row should contain only CAMHB and no peptide, serving as a positive control for bacterial growth. A well with CAMHB only will serve as a negative control (sterility control).
-
Add 100 µL of the prepared bacterial inoculum to each well (except the negative control well), bringing the final volume in each well to 200 µL.
-
Seal the plate and incubate at 37°C for 18-24 hours with constant agitation.
5. Determination of MIC:
-
Following incubation, visually inspect the microtiter plate for turbidity.
-
The MIC is the lowest concentration of this compound at which no visible growth (turbidity) of the microorganism is observed.
-
Optionally, the optical density (OD) at 600 nm can be measured using a microplate reader to quantify bacterial growth.
Visualizations
Experimental Workflow for MIC Determination
Caption: Workflow for determining the MIC of this compound.
Mechanism of Action: Barrel-Stave Model
Caption: this compound pore formation via the barrel-stave model.
References
- 1. Antibacterial activity and pore-forming properties of ceratotoxins: a mechanism of action based on the barrel stave model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. dtisartec.senasica.gob.mx:8080 [dtisartec.senasica.gob.mx:8080]
- 4. The novel antibacterial peptide this compound alters permeability of the inner and outer membrane of Escherichia coli K-12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
Application Notes and Protocols for Fluorescent Dye Leakage Assays to Assess Ceratotoxin A Membrane Disruption
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ceratotoxin A (CtxA) is a cationic, α-helical antimicrobial peptide isolated from the medfly Ceratitis capitata.[1] Its potent antimicrobial activity is primarily attributed to its ability to disrupt the integrity of bacterial cell membranes.[1][2] A key mechanism of action for CtxA is the formation of ion channels or pores within the lipid bilayer, a process that aligns with the "barrel-stave" model.[1][3] This disruption leads to the leakage of intracellular contents and ultimately, cell death.[1]
Fluorescent dye leakage assays are robust, sensitive, and widely used biophysical methods to quantify the membrane-disrupting activity of antimicrobial peptides like this compound.[4] These assays employ liposomes (artificial lipid vesicles) loaded with a fluorescent dye at a concentration that causes its fluorescence to be quenched. When a membrane-active peptide such as CtxA induces pore formation in the liposome, the dye leaks out into the extra-vesicular buffer, becomes diluted, and consequently, its fluorescence emission increases. The change in fluorescence intensity is directly proportional to the extent of membrane permeabilization.
This document provides detailed protocols for three common fluorescent dye leakage assays—Calcein, Carboxyfluorescein, and ANTS/DPX—to characterize the membrane disruption activity of this compound.
Principle of Fluorescent Dye Leakage Assays
The fundamental principle of these assays is the relief of fluorescence quenching upon peptide-induced membrane disruption.
-
Self-Quenching Dyes (Calcein and Carboxyfluorescein): At high concentrations inside liposomes, these dyes form non-fluorescent dimers, leading to self-quenching. Upon leakage and dilution in the external buffer, they revert to their monomeric, highly fluorescent state.[5]
-
Fluorophore/Quencher Pair (ANTS/DPX): This assay utilizes a fluorescent dye, 8-aminonaphthalene-1,3,6-trisulfonic acid (ANTS), and a collisional quencher, p-xylene-bis-pyridinium bromide (DPX), co-encapsulated within liposomes. The close proximity of ANTS and DPX inside the vesicles results in efficient quenching of ANTS fluorescence. When pores are formed, ANTS and DPX leak out, and their separation in the bulk solution leads to a significant increase in ANTS fluorescence.[6]
Data Presentation
Disclaimer: The following tables present illustrative data typical for antimicrobial peptides with membrane-disrupting properties. Specific quantitative data for this compound in these exact formats were not available in the reviewed literature. These tables serve as templates for presenting experimental results.
Table 1: Example of this compound Concentration-Dependent Calcein Leakage from Model Liposomes
| This compound Concentration (µM) | Lipid Composition | Percent Leakage (%) |
| 0.1 | POPC/POPG (3:1) | 5.2 ± 1.1 |
| 0.5 | POPC/POPG (3:1) | 28.7 ± 3.5 |
| 1.0 | POPC/POPG (3:1) | 65.4 ± 4.2 |
| 2.5 | POPC/POPG (3:1) | 89.1 ± 2.8 |
| 5.0 | POPC/POPG (3:1) | 95.3 ± 1.9 |
Table 2: Example of Lipid Composition Effect on this compound-Induced Carboxyfluorescein Leakage
| Lipid Composition (molar ratio) | This compound Concentration for 50% Leakage (LC50, µM) | Maximum Leakage (%) |
| POPC | > 10 | 15.6 ± 2.5 |
| POPC/POPG (3:1) | 1.2 | 92.8 ± 3.1 |
| POPC/POPG (1:1) | 0.8 | 94.5 ± 2.7 |
| Bacterial Mimetic (PE/PG/CL, 6:3:1) | 0.5 | 98.1 ± 1.5 |
Table 3: Example of Kinetic Parameters for ANTS/DPX Leakage Induced by this compound
| This compound Concentration (µM) | Lipid Composition | Initial Rate of Leakage (%/min) | Time to Maximum Leakage (min) |
| 0.5 | POPC/POPG (1:1) | 15.3 ± 2.1 | 10 |
| 1.0 | POPC/POPG (1:1) | 35.8 ± 3.9 | 5 |
| 2.0 | POPC/POPG (1:1) | 78.2 ± 5.6 | 2 |
Experimental Protocols
Protocol 1: Calcein Leakage Assay
This protocol details the steps to measure membrane permeabilization by this compound using calcein-loaded large unilamellar vesicles (LUVs).
Materials:
-
Lipids (e.g., POPC, POPG) in chloroform
-
Calcein
-
Sephadex G-50 or similar size-exclusion chromatography resin
-
HEPES buffer (10 mM HEPES, 150 mM NaCl, pH 7.4)
-
Triton X-100 solution (10% v/v)
-
This compound stock solution
-
Glass test tubes or round-bottom flask
-
Rotary evaporator or nitrogen stream
-
Liposome extruder with polycarbonate membranes (100 nm pore size)
-
Fluorometer or fluorescence plate reader (Excitation: 490 nm, Emission: 520 nm)
Procedure:
-
Lipid Film Preparation:
-
In a glass vial, mix the desired lipids in chloroform to achieve the target molar ratio.
-
Evaporate the solvent under a gentle stream of nitrogen, followed by drying under high vacuum for at least 2 hours to form a thin lipid film.
-
-
Liposome Hydration and Encapsulation:
-
Prepare a 50 mM calcein solution in HEPES buffer.
-
Hydrate the lipid film with the calcein solution by vortexing vigorously above the lipid phase transition temperature.
-
Subject the lipid suspension to 5-10 freeze-thaw cycles using liquid nitrogen and a warm water bath to enhance encapsulation.
-
-
Vesicle Sizing (Extrusion):
-
Extrude the liposome suspension 10-20 times through a 100 nm polycarbonate membrane using a mini-extruder to form LUVs of a uniform size.
-
-
Purification:
-
Separate the calcein-loaded LUVs from unencapsulated (free) calcein using a size-exclusion column (e.g., Sephadex G-50) pre-equilibrated with HEPES buffer.
-
Collect the faster-eluting, turbid fractions containing the liposomes.
-
-
Leakage Assay:
-
Dilute the purified liposome suspension in HEPES buffer to a final lipid concentration of 25-50 µM in a cuvette or 96-well plate.
-
Record the baseline fluorescence (F₀) for approximately 60 seconds.
-
Add the desired concentration of this compound to the liposome suspension and monitor the increase in fluorescence over time (F) until a plateau is reached.
-
To determine the maximum fluorescence (F₁₀₀), add Triton X-100 to a final concentration of 0.1% (v/v) to completely lyse the liposomes.
-
-
Data Analysis:
-
Calculate the percentage of calcein leakage at a given time point using the following equation: % Leakage = [(F - F₀) / (F₁₀₀ - F₀)] x 100 [4]
-
Protocol 2: Carboxyfluorescein Leakage Assay
This protocol is similar to the calcein assay, utilizing the self-quenching properties of carboxyfluorescein.
Materials:
-
Lipids (e.g., POPC, POPG, PE, Cardiolipin) in chloroform
-
5(6)-Carboxyfluorescein
-
Tris-HCl buffer (20 mM Tris-HCl, 150 mM NaCl, pH 7.4)
-
Other materials as listed in Protocol 1.
Procedure:
-
Lipid Film Preparation: Follow step 1 in Protocol 1.
-
Liposome Hydration and Encapsulation:
-
Prepare a 50-100 mM carboxyfluorescein solution in Tris-HCl buffer, adjusting the pH to 7.4 with NaOH.
-
Hydrate the lipid film with the carboxyfluorescein solution and perform freeze-thaw cycles as described in Protocol 1.
-
-
Vesicle Sizing: Extrude the suspension as described in Protocol 1.
-
Purification: Remove free carboxyfluorescein by size-exclusion chromatography as in Protocol 1.
-
Leakage Assay:
-
Dilute the liposomes in Tris-HCl buffer.
-
Set the fluorometer to an excitation wavelength of 490 nm and an emission wavelength of 515 nm.
-
Follow the procedure for baseline reading, peptide addition, and maximal lysis as outlined in steps 5.2-5.4 of Protocol 1.
-
-
Data Analysis: Calculate the percentage of leakage using the same formula as in Protocol 1.[4]
Protocol 3: ANTS/DPX Leakage Assay
This assay measures the dequenching of ANTS fluorescence upon its separation from the quencher DPX.
Materials:
-
Lipids in chloroform
-
8-Aminonaphthalene-1,3,6-Trisulfonic Acid, Disodium Salt (ANTS)
-
p-Xylene-bis-Pyridinium Bromide (DPX)
-
HEPES buffer (10 mM HEPES, 100 mM NaCl, pH 7.4)
-
Other materials as listed in Protocol 1.
Procedure:
-
Lipid Film Preparation: Follow step 1 in Protocol 1.
-
Liposome Hydration and Encapsulation:
-
Prepare an encapsulation buffer containing 12.5 mM ANTS and 45 mM DPX in HEPES buffer.
-
Hydrate the lipid film with the ANTS/DPX solution and perform freeze-thaw cycles as described in Protocol 1.
-
-
Vesicle Sizing: Extrude the suspension as described in Protocol 1.
-
Purification: Separate the ANTS/DPX-loaded liposomes from the free dye and quencher using size-exclusion chromatography.
-
Leakage Assay:
-
Dilute the purified liposomes in HEPES buffer.
-
Set the fluorometer to an excitation wavelength of ~360 nm and an emission wavelength of ~530 nm.[6]
-
Follow the procedure for baseline reading (F₀), addition of this compound (F), and addition of Triton X-100 for maximal fluorescence (F₁₀₀) as described in Protocol 1.
-
-
Data Analysis: Calculate the percentage of ANTS/DPX leakage using the same formula as in Protocol 1.[6]
Visualizations
Mechanism of this compound Action
Caption: Mechanism of this compound-induced membrane disruption via the barrel-stave model.
Experimental Workflow for Dye Leakage Assay
Caption: General experimental workflow for a fluorescent dye leakage assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Rational design of novel amphipathic antimicrobial peptides focused on the distribution of cationic amino acid residues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liposomal Permeation Assay for Droplet-Scale Pharmacokinetic Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct Visualization of Membrane Leakage Induced by the Antibiotic Peptides: Maculatin, Citropin, and Aurein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liposomal Permeabilization Assay to Study the Functional Interactions of the BCL-2 Family - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Calcein-Acetyoxymethyl Cytotoxicity Assay: Standardization of a Method Allowing Additional Analyses on Recovered Effector Cells and Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
Designing In Vitro Assays for Ceratotoxin A Antibacterial Efficacy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ceratotoxin A is a cationic, alpha-helical antimicrobial peptide originally isolated from the female medfly, Ceratitis capitata.[1][2][3] Its primary mechanism of action involves the formation of voltage-dependent ion channels in the bacterial cell membrane, leading to disruption of membrane integrity and subsequent cell death.[2][3] This membrane-targeting action makes this compound a compelling candidate for further investigation as a potential therapeutic agent, particularly against Gram-negative bacteria which it has shown significant activity against.[1]
These application notes provide a comprehensive guide for researchers designing and conducting in vitro assays to evaluate the antibacterial efficacy of this compound. Detailed protocols for key assays are provided, along with guidance on data interpretation and visualization.
Data Presentation
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Bacterial Strain | Gram Stain | ATCC Number | MIC (µg/mL) | MIC (µM) |
| Escherichia coli | Negative | 25922 | Data | Data |
| Pseudomonas aeruginosa | Negative | 27853 | Data | Data |
| Staphylococcus aureus | Positive | 29213 | Data | Data |
| Bacillus subtilis | Positive | 6633 | Data | Data |
Table 2: Minimum Bactericidal Concentration (MBC) of this compound
| Bacterial Strain | Gram Stain | ATCC Number | MBC (µg/mL) | MBC (µM) |
| Escherichia coli | Negative | 25922 | Data | Data |
| Pseudomonas aeruginosa | Negative | 27853 | Data | Data |
| Staphylococcus aureus | Positive | 29213 | Data | Data |
| Bacillus subtilis | Positive | 6633 | Data | Data |
Table 3: Anti-Biofilm Activity of this compound
| Bacterial Strain | Biofilm Reduction (%) at MIC | Biofilm Eradication (%) at 4x MIC |
| Pseudomonas aeruginosa | Data | Data |
| Staphylococcus aureus | Data | Data |
Experimental Protocols
The following are detailed protocols for the essential in vitro assays to determine the antibacterial efficacy of this compound.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The broth microdilution method is a standard and widely used technique.
Materials:
-
This compound (lyophilized powder)
-
Sterile, cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates (U-bottom)
-
Bacterial strains (e.g., E. coli, S. aureus, P. aeruginosa, B. subtilis)
-
Spectrophotometer
-
Sterile pipette tips and multichannel pipette
-
Incubator (37°C)
Protocol:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 colonies of the test bacterium and inoculate into 5 mL of CAMHB.
-
Incubate at 37°C with shaking (200 rpm) until the culture reaches the mid-logarithmic phase of growth (typically 0.5 McFarland standard, equivalent to ~1.5 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in sterile water or a suitable buffer.
-
Perform serial two-fold dilutions of the this compound stock solution in CAMHB in a separate 96-well plate or in tubes to create a range of concentrations.
-
-
Assay Plate Setup:
-
Add 50 µL of CAMHB to all wells of a 96-well microtiter plate.
-
Add 50 µL of the appropriate this compound dilution to each well in the corresponding rows, creating a final volume of 100 µL with a range of peptide concentrations.
-
Include a positive control (wells with bacteria and no peptide) and a negative control (wells with CAMHB only).
-
Add 50 µL of the prepared bacterial inoculum to each well (except the negative control).
-
-
Incubation and Reading:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of this compound at which there is no visible turbidity (growth) as determined by visual inspection or by measuring the optical density at 600 nm (OD₆₀₀) with a microplate reader.
-
Minimum Bactericidal Concentration (MBC) Assay
This assay determines the lowest concentration of an antimicrobial agent required to kill a particular bacterium. It is typically performed as a follow-up to the MIC assay.
Materials:
-
Results from the MIC assay
-
Sterile Mueller-Hinton Agar (MHA) plates
-
Sterile saline or phosphate-buffered saline (PBS)
-
Micropipettes and sterile tips
-
Incubator (37°C)
Protocol:
-
From the MIC Plate:
-
Select the wells corresponding to the MIC and higher concentrations of this compound where no visible growth was observed.
-
-
Plating:
-
From each selected well, take a 10 µL aliquot.
-
Spot-plate the aliquot onto a sterile MHA plate. It is also common to perform a serial dilution in sterile saline before plating to ensure countable colonies.
-
-
Incubation and Reading:
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial bacterial inoculum. This is typically determined by the absence of colony growth on the agar plate.
-
Time-Kill Kinetics Assay
This assay provides information on the rate at which an antimicrobial agent kills a bacterial population over time.
Materials:
-
This compound
-
Bacterial strain in logarithmic growth phase
-
CAMHB
-
Sterile flasks or tubes
-
Shaking incubator (37°C)
-
MHA plates
-
Sterile saline or PBS for serial dilutions
-
Timer
Protocol:
-
Preparation:
-
Prepare a bacterial culture in the mid-logarithmic phase as described for the MIC assay. Dilute to a starting concentration of approximately 1 x 10⁶ CFU/mL in multiple flasks.
-
Prepare flasks containing different concentrations of this compound (e.g., 1x MIC, 2x MIC, 4x MIC) in CAMHB. Include a growth control flask with no peptide.
-
-
Time-Kill Procedure:
-
At time zero (immediately after adding the peptide), and at subsequent time points (e.g., 0.5, 1, 2, 4, 6, 24 hours), withdraw an aliquot from each flask.
-
Perform serial ten-fold dilutions of each aliquot in sterile saline or PBS.
-
Plate 100 µL of appropriate dilutions onto MHA plates.
-
-
Incubation and Analysis:
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies on each plate to determine the CFU/mL at each time point.
-
Plot the log₁₀ CFU/mL versus time for each concentration of this compound and the control. A bactericidal effect is generally defined as a ≥3-log₁₀ reduction in CFU/mL.
-
Anti-Biofilm Assay
This assay evaluates the ability of this compound to inhibit biofilm formation or eradicate established biofilms. The crystal violet staining method is a common technique for quantifying biofilm biomass.
Materials:
-
This compound
-
Bacterial strain known to form biofilms (e.g., P. aeruginosa, S. aureus)
-
Tryptic Soy Broth (TSB) supplemented with glucose (optional, to promote biofilm formation)
-
96-well flat-bottom microtiter plates
-
Crystal Violet solution (0.1% w/v)
-
Ethanol (95%) or Glacial Acetic Acid (30%)
-
Microplate reader
Protocol for Inhibition of Biofilm Formation:
-
Plate Setup:
-
Prepare serial dilutions of this compound in TSB in a 96-well plate.
-
Add the bacterial inoculum (prepared as for the MIC assay) to each well.
-
Include positive (bacteria only) and negative (broth only) controls.
-
-
Incubation:
-
Incubate the plate at 37°C for 24-48 hours without shaking.
-
-
Staining and Quantification:
-
Gently wash the wells with PBS to remove planktonic cells.
-
Add 125 µL of 0.1% crystal violet to each well and incubate for 15 minutes at room temperature.
-
Wash the wells again with PBS to remove excess stain.
-
Add 200 µL of 95% ethanol or 30% acetic acid to each well to solubilize the bound crystal violet.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of biofilm inhibition compared to the positive control.
-
Protocol for Eradication of Pre-formed Biofilm:
-
Biofilm Formation:
-
Inoculate the wells of a 96-well plate with the bacterial suspension and incubate for 24-48 hours to allow for biofilm formation.
-
-
Treatment:
-
Gently wash the wells to remove planktonic cells.
-
Add fresh TSB containing various concentrations of this compound to the wells.
-
Incubate for another 24 hours.
-
-
Staining and Quantification:
-
Follow the staining and quantification steps described above for the inhibition assay.
-
Calculate the percentage of biofilm eradication compared to the untreated control.
-
Mechanism of Action Visualization
This compound exerts its antibacterial effect by disrupting the bacterial cell membrane. The peptide monomers initially bind to the negatively charged components of the bacterial membrane. Upon reaching a sufficient concentration, they insert into the membrane and aggregate to form pores or channels. This leads to increased membrane permeability, leakage of essential intracellular contents, and ultimately, cell death.
Conclusion
The protocols and guidelines presented in these application notes provide a robust framework for the systematic in vitro evaluation of this compound's antibacterial efficacy. Consistent application of these methods will yield reliable and comparable data, which is essential for advancing the development of this promising antimicrobial peptide as a potential therapeutic agent. Researchers are encouraged to adapt and optimize these protocols for their specific bacterial strains and experimental conditions while maintaining the core principles of standardized antimicrobial susceptibility testing.
References
- 1. The novel antibacterial peptide this compound alters permeability of the inner and outer membrane of Escherichia coli K-12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ceratotoxin: antimicrobial activity of the peptide and expression of the gene [usiena-air.unisi.it]
- 3. The antibacterial peptide this compound displays alamethicin-like behavior in lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Developing In Vivo Models for Ceratotoxin A Therapeutic Testing
Audience: Researchers, scientists, and drug development professionals.
Introduction Ceratotoxin A (CtxA) is a cationic, alpha-helical antimicrobial peptide (AMP) isolated from the medfly, Ceratitis capitata.[1][2] Its mechanism of action involves forming voltage-dependent ion channels in bacterial membranes, leading to cell lysis, with potent activity demonstrated against Gram-negative bacteria.[3][4][5] This pore-forming capability, based on the "barrel-stave" model, makes CtxA a promising candidate for development as a novel therapeutic agent against pathogenic bacteria.[1][6] The transition from in vitro activity to a viable therapeutic requires robust in vivo testing to evaluate efficacy, pharmacokinetics (PK), and safety in a whole-organism context.
These application notes provide a comprehensive framework and detailed protocols for establishing murine models to test the therapeutic potential of this compound. The protocols cover essential preliminary toxicity studies and a widely accepted infection model for evaluating antimicrobial efficacy.
Part 1: Preliminary In Vivo Safety and Pharmacokinetic Considerations
Prior to efficacy testing, it is critical to determine the safety profile and basic pharmacokinetic parameters of CtxA. Peptides can have short in vivo half-lives and potential for toxicity at higher concentrations.[7][8] A preliminary dose-finding study is mandatory to identify a safe and tolerable dose range for subsequent experiments.
Protocol 1: Acute Toxicity and Maximum Tolerated Dose (MTD) Determination
Objective: To determine the single-dose acute toxicity and the Maximum Tolerated Dose (MTD) of this compound in mice.
Materials:
-
This compound (synthetic, high purity)
-
Sterile, pyrogen-free saline or PBS (vehicle)
-
6-8 week old BALB/c mice (or other appropriate strain)
-
Syringes and needles for the chosen route of administration (e.g., intravenous (IV) or intraperitoneal (IP))
-
Animal balance
-
Observation cages
Methodology:
-
Animal Acclimatization: Allow mice to acclimatize to the facility for at least 7 days before the experiment. House them with free access to food and water.
-
Dose Preparation: Prepare a stock solution of CtxA in the sterile vehicle. Create serial dilutions to cover a wide range of doses (e.g., 1, 5, 10, 25, 50 mg/kg).
-
Group Allocation: Randomly assign mice to dose groups, including a vehicle-only control group (n=3-5 mice per group is typical for an initial screen).
-
Administration: Administer a single dose of the assigned CtxA concentration or vehicle via the desired route (IP injection is common for initial screening). The injection volume should be consistent (e.g., 100-200 µL).
-
Monitoring and Observation:
-
Continuously monitor animals for the first 4 hours post-injection for immediate adverse reactions (e.g., lethargy, piloerection, abnormal posture, respiratory distress).
-
Continue observations at 24, 48, and 72 hours, and then daily for up to 14 days.
-
Record body weight daily.
-
Record any clinical signs of toxicity and mortality.
-
-
Endpoint Determination: The MTD is defined as the highest dose that does not cause mortality or significant signs of toxicity (e.g., >15-20% body weight loss or severe clinical signs). This dose will inform the upper limit for efficacy studies.
Data Presentation: Toxicity Study
Summarize the results in a table to clearly identify the dose-response relationship.
Table 1: Example Data Summary for this compound MTD Study
| Dose (mg/kg) | Route of Admin. | No. of Animals | Mortality (within 72h) | % Body Weight Change (at 72h) | Key Clinical Signs Observed |
|---|---|---|---|---|---|
| Vehicle | IP | 5 | 0/5 | +1.5% | None |
| 1 | IP | 5 | 0/5 | +1.2% | None |
| 5 | IP | 5 | 0/5 | +0.5% | None |
| 10 | IP | 5 | 0/5 | -2.3% | Mild, transient lethargy |
| 25 | IP | 5 | 1/5 | -12.8% | Lethargy, piloerection |
| 50 | IP | 5 | 4/5 | -21.5% (survivor) | Severe lethargy, ataxia |
Part 2: In Vivo Efficacy Testing
A murine peritonitis/sepsis model is a standard and effective method for evaluating the systemic antibacterial activity of novel compounds like CtxA.[9][10] This model mimics a systemic infection and allows for clear efficacy endpoints such as survival and bacterial clearance.
Protocol 2: Murine Peritonitis/Sepsis Efficacy Model
Objective: To evaluate the therapeutic efficacy of this compound in reducing mortality and bacterial load in mice with induced bacterial peritonitis.
Materials:
-
Pathogenic, Gram-negative bacterium (e.g., Escherichia coli ATCC 25922 or a clinically relevant resistant strain).
-
Growth medium (e.g., Luria-Bertani broth).
-
Porcine Gastric Mucin (5% w/v solution, sterilized).[11][12]
-
This compound at therapeutic doses (below the MTD).
-
Positive control antibiotic (e.g., a relevant carbapenem or cephalosporin).
-
6-8 week old BALB/c mice.
-
Materials for bacterial enumeration (agar plates, incubator, etc.).
-
Materials for sample collection (peritoneal lavage, blood, spleen).
Methodology:
-
Inoculum Preparation:
-
Grow the selected bacterial strain to the mid-logarithmic phase.
-
Wash the bacterial cells with sterile saline and resuspend to the desired concentration (e.g., 2x10⁸ CFU/mL). The exact lethal dose (LD₅₀-LD₁₀₀) should be determined in preliminary experiments.
-
Immediately before injection, mix the bacterial suspension 1:1 with the 5% sterile porcine gastric mucin solution. The mucin acts as an adjuvant to impair initial bacterial clearance by the host.[12]
-
-
Animal Grouping:
-
Randomly assign mice (n=8-10 per group) to the following groups:
-
Group 1: Vehicle Control (Infection + Saline/PBS)
-
Group 2: CtxA Low Dose (Infection + CtxA at Dose X)
-
Group 3: CtxA High Dose (Infection + CtxA at Dose Y)
-
Group 4: Positive Control (Infection + Standard Antibiotic)
-
-
-
Infection Induction:
-
Inject each mouse intraperitoneally (IP) with 0.5 mL of the bacteria/mucin suspension (final inoculum ~5x10⁷ CFU/mouse).
-
-
Therapeutic Intervention:
-
At a specified time post-infection (e.g., 1-2 hours), administer the assigned treatment (Vehicle, CtxA, or Positive Control) via the chosen route (e.g., IP or IV).
-
-
Efficacy Endpoints:
-
Survival Study: Monitor the animals for mortality over a period of 7 days.
-
Bacterial Load Sub-study: In a separate cohort of animals, sacrifice groups at a specific time point (e.g., 24 hours post-infection).
-
Perform a peritoneal lavage by injecting 3 mL of sterile saline into the peritoneal cavity, massaging gently, and withdrawing the fluid.
-
Aseptically harvest the spleen and homogenize it in sterile saline.
-
Perform serial dilutions of the peritoneal fluid and spleen homogenate and plate on appropriate agar to quantify bacterial colonies (CFU/mL or CFU/gram of tissue).[13]
-
-
(Optional) Inflammatory Marker Analysis: Collect blood at the time of sacrifice to measure plasma levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) via ELISA or other immunoassay methods.[9]
-
Data Presentation: Efficacy Study
Organize the efficacy data into clear tables for comparison between treatment groups.
Table 2: Example Data Summary for this compound Efficacy Study
| Treatment Group | Dose (mg/kg) | 7-Day Survival Rate | Peritoneal Lavage CFU/mL (at 24h) | Spleen CFU/g (at 24h) |
|---|---|---|---|---|
| Vehicle Control | - | 10% (1/10) | 8.5 x 10⁷ | 7.2 x 10⁵ |
| CtxA Low Dose | 5 | 50% (5/10) | 4.1 x 10⁵ | 3.5 x 10³ |
| CtxA High Dose | 10 | 90% (9/10) | 1.2 x 10³ | <100 |
| Positive Control | 20 | 100% (10/10) | <100 | <100 |
Visualizations: Workflows and Mechanisms
Diagrams are essential for visualizing complex processes. The following are generated using the DOT language for Graphviz.
Caption: Overall workflow for in vivo development of this compound.
Caption: Experimental workflow for the murine peritonitis efficacy model.
Caption: Proposed mechanism of action for this compound on bacterial membranes.
References
- 1. The antibacterial peptide this compound displays alamethicin-like behavior in lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. qyaobio.com [qyaobio.com]
- 3. Antibacterial activity and pore-forming properties of ceratotoxins: a mechanism of action based on the barrel stave model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The novel antibacterial peptide this compound alters permeability of the inner and outer membrane of Escherichia coli K-12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mechanism of Action and Relationship Between Structure and Biolog...: Ingenta Connect [ingentaconnect.com]
- 7. Pharmacokinetics of Therapeutic Peptides - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. researchgate.net [researchgate.net]
- 9. e-century.us [e-century.us]
- 10. The mouse peritonitis model: present and future use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Establishment of Experimental Murine Peritonitis Model with Hog Gastric Mucin for Carbapenem-Resistant Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Labeling Ceratotoxin A with Fluorescent Probes for Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ceratotoxin A (CtxA) is a potent, 36-residue cationic antimicrobial peptide isolated from the Mediterranean fruit fly, Ceratitis capitata.[1][2][3] Its mechanism of action involves the formation of voltage-dependent ion channels in the membranes of both Gram-positive and Gram-negative bacteria, leading to cell death.[1][2][4] This pore-forming capability, often described by the "barrel-stave" model, makes this compound a subject of interest for the development of novel antimicrobial agents.[1][4]
Fluorescent labeling of this compound provides a powerful tool for visualizing its interaction with bacterial and mammalian cells in real-time.[5][6] By attaching a fluorescent probe, researchers can track the peptide's journey to the cell membrane, its subsequent internalization, and its intracellular fate using techniques like confocal microscopy and flow cytometry.[5][6][7][8] These studies are crucial for elucidating its precise mechanism of action, evaluating its potential for cell-specific targeting, and assessing its off-target effects.[7][9]
These application notes provide detailed protocols for the fluorescent labeling of this compound, purification and characterization of the conjugate, and its application in cellular imaging studies.
Selecting a Fluorescent Probe
The choice of fluorescent probe is critical and depends on the specific experimental requirements, including the imaging instrumentation available, the desired spectral properties, and the potential for the label to interfere with the peptide's biological activity.[9] Key properties to consider are the fluorophore's excitation and emission wavelengths, extinction coefficient (a measure of light absorption), quantum yield (fluorescence efficiency), and photostability.[1][10][11][12][13][14][]
Data Presentation: Photophysical Properties of Common Fluorescent Probes
The following table summarizes the key photophysical properties of fluorescent dyes commonly used for peptide labeling.
| Fluorescent Dye | Excitation Max (nm) | Emission Max (nm) | Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| FITC (Fluorescein) | 495 | 519 | ~70,000[16] | ~0.92[11] |
| Alexa Fluor 488 | 495 | 519 | ~71,000[10] | 0.92[11] |
| Alexa Fluor 555 | 555 | 565 | ~150,000[10] | 0.10[11] |
| Cy3 | 550 | 570 | ~150,000 | 0.15 |
| Cy5 | 650 | 670 | ~250,000 | 0.20 |
| Rhodamine B | 555 | 580 | ~110,000 | ~0.31 |
Note: Extinction coefficients and quantum yields can vary depending on the conjugation state and the local environment.[1][10][11][12][13][14][]
Experimental Protocols
Labeling of this compound with Fluorescein isothiocyanate (FITC)
This protocol describes the labeling of the N-terminal primary amine of this compound. The N-terminus of this compound is a logical choice for labeling as studies on modified this compound have shown that the N-terminal region is involved in anchoring the peptide to the lipid surface, while the C-terminal domain is critical for the formation of helical bundles within the membrane.[4][17] Labeling the N-terminus is therefore less likely to disrupt its pore-forming activity.
Materials:
-
This compound (synthetic, high purity)
-
Fluorescein isothiocyanate (FITC), Isomer I
-
Dimethylformamide (DMF), anhydrous
-
0.1 M Sodium Bicarbonate buffer, pH 9.0
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
Protocol:
-
Peptide Dissolution: Dissolve this compound in 0.1 M sodium bicarbonate buffer (pH 9.0) to a final concentration of 1-2 mg/mL.
-
FITC Solution Preparation: Immediately before use, dissolve FITC in anhydrous DMF to a concentration of 10 mg/mL.
-
Labeling Reaction: Add a 1.5 to 3-fold molar excess of the FITC solution to the peptide solution.[18] Wrap the reaction vessel in aluminum foil to protect it from light and stir at room temperature for 4-8 hours.
-
Reaction Quenching (Optional): The reaction can be stopped by adding an excess of an amine-containing buffer, such as Tris, to consume the unreacted FITC.
-
Purification: Purify the FITC-labeled this compound from unreacted FITC and unlabeled peptide using a size-exclusion chromatography column pre-equilibrated with a suitable buffer (e.g., 0.1 M ammonium bicarbonate).[14] Alternatively, reverse-phase HPLC can be used for purification.[18][19][20][21]
-
Lyophilization: Pool the fractions containing the labeled peptide and lyophilize to obtain a dry powder. Store at -20°C or lower, protected from light.
Data Presentation: Typical Labeling Efficiency
The efficiency of the labeling reaction can be assessed by HPLC analysis.[19][20][22] While yields can vary depending on the peptide sequence and reaction conditions, typical efficiencies for N-terminal labeling of peptides with NHS-ester or isothiocyanate dyes are in the range of 30-70%.[21] A recent study on labeling a peptide with a Cyanine7.5-NHS ester dye reported a yield of 14%.[23]
| Parameter | Typical Value/Range |
| Molar ratio (Dye:Peptide) | 1.5:1 to 5:1 |
| Reaction Time | 2-8 hours |
| Typical Yield | 30-70% |
Characterization of FITC-Ceratotoxin A
a) Purity Analysis by Reverse-Phase HPLC (RP-HPLC):
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).[22]
-
Mobile Phase A: 0.1% TFA in water.[21]
-
Mobile Phase B: 0.1% TFA in acetonitrile.[21]
-
Gradient: A linear gradient from 5% to 65% B over 30 minutes is a common starting point.[19][21]
-
Detection: Monitor absorbance at 220 nm (for the peptide bond) and 495 nm (for FITC).[22] A pure sample should show a single major peak that absorbs at both wavelengths.
b) Molecular Weight Confirmation by Mass Spectrometry:
-
Use MALDI-TOF or ESI-MS to determine the molecular weight of the labeled peptide. The expected mass should be the mass of the unlabeled this compound plus the mass of the FITC molecule (389.38 g/mol ).
Cellular Imaging with FITC-Ceratotoxin A
This protocol outlines the use of FITC-Ceratotoxin A for imaging its interaction with mammalian cells (e.g., HeLa) by confocal microscopy.
Materials:
-
HeLa cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS)
-
FITC-Ceratotoxin A
-
Hoechst 33342 (for nuclear staining)
-
Paraformaldehyde (PFA) for fixing
-
Confocal microscope with appropriate laser lines and filters for FITC (excitation ~488 nm, emission ~520 nm) and Hoechst (excitation ~350 nm, emission ~461 nm).[8]
Protocol:
-
Cell Seeding: Seed HeLa cells on glass-bottom dishes or coverslips and allow them to adhere and grow to 50-70% confluency.
-
Peptide Treatment: Prepare a working solution of FITC-Ceratotoxin A in serum-free DMEM at the desired concentration (e.g., 1-10 µM).[7][24][25] Remove the growth medium from the cells, wash once with PBS, and add the peptide solution.
-
Incubation: Incubate the cells with the labeled peptide for a specific time course (e.g., 30 minutes to 4 hours) at 37°C in a CO₂ incubator.[7][24][26]
-
Washing: Remove the peptide solution and wash the cells three times with cold PBS to remove unbound peptide.
-
Nuclear Staining: Incubate the cells with Hoechst 33342 solution (e.g., 1 µg/mL in PBS) for 10-15 minutes at room temperature.
-
Washing: Wash the cells twice with PBS.
-
Fixation (Optional): For fixed-cell imaging, incubate the cells with 4% PFA in PBS for 15 minutes at room temperature.[8] Wash three times with PBS.
-
Imaging: Mount the coverslips on a slide with mounting medium. Image the cells using a confocal microscope.[5][8][27] Capture images in both the FITC and Hoechst channels to visualize the peptide and the nucleus, respectively.
Data Presentation: Cellular Imaging Parameters
| Parameter | Example Value/Range | Reference(s) |
| Cell Line | HeLa, U-937, A549 | [7][9][24][28][29] |
| Peptide Concentration | 1 - 20 µM | [7][9][24][25] |
| Incubation Time | 30 min - 24 h | [7][24][26][30] |
| Imaging Technique | Confocal Microscopy | [5][6][7][8][25] |
Assessing Biological Activity and Potential Perturbations
It is crucial to assess whether the fluorescent label alters the biological properties of this compound.
Cytotoxicity Assay
A standard MTT or resazurin-based assay can be used to determine the cytotoxic effect of the labeled peptide on mammalian cells.[9]
Data Presentation: Cytotoxicity of Labeled Peptides
The IC₅₀ value represents the concentration of a substance that inhibits a biological process by 50%.
| Labeled Peptide | Cell Line | IC₅₀ (µM) | Reference(s) |
| Rhodamine B-labeled peptide 1 | HeLa | 61 | [9] |
| Abz-labeled peptide 1 | HeLa | 87 | [9] |
| Rhodamine B-labeled peptide 2 | HeLa | 35 | [9] |
| Rhodamine B-labeled peptide 1 | MCF-7 | 18 | [9] |
| Various labeled peptides (vCPP2319) | MDA-MB-231 | 4 - 5 | [31] |
Binding Affinity Assay
Fluorescence-based methods can be employed to determine the binding affinity (dissociation constant, Kd) of the labeled peptide to bacterial model membranes (e.g., liposomes).
Data Presentation: Binding Affinity of Labeled Peptides
Lower Kd values indicate stronger binding affinity.
| Labeled Peptide System | Method | Kd (µM) | Reference(s) |
| Luciferin-labeled peptides to LPS micelles | Fluorescence Spectroscopy | 1.1 - 4.5 | [32] |
| Peptide interaction with DMPC:DMPG liposomes | Isothermal Titration Calorimetry | ~0.2 (calculated from K) | [33] |
| Antimicrobial peptide to DMPC/PG vesicles | Fluorescence Spectroscopy | ~0.3 (calculated from Kp) | [34] |
Visualizations
Signaling Pathway and Experimental Workflows
Caption: Workflow for labeling this compound and its mechanism of action.
Caption: Step-by-step experimental workflow for fluorescent labeling.
Caption: Protocol for cellular imaging using FITC-labeled this compound.
References
- 1. The Alexa Fluor Dye Series—Note 1.1 | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. The antibacterial peptide this compound displays alamethicin-like behavior in lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The novel antibacterial peptide this compound alters permeability of the inner and outer membrane of Escherichia coli K-12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Cellular Uptake of Peptides by Confocal Microscopy | Springer Nature Experiments [experiments.springernature.com]
- 6. Late-Stage Minimal Labeling of Peptides and Proteins for Real-Time Imaging of Cellular Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Detection of Ligand-activated G Protein-coupled Receptor Internalization by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. chem.uci.edu [chem.uci.edu]
- 11. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - US [thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. interchim.fr [interchim.fr]
- 16. An efficient method for FITC labelling of proteins using tandem affinity purification - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Targeting specific membranes with an azide derivative of the pore-forming peptide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. peptideweb.com [peptideweb.com]
- 19. resolvemass.ca [resolvemass.ca]
- 20. Principle of Peptide Purity Analysis Using HPLC | MtoZ Biolabs [mtoz-biolabs.com]
- 21. benchchem.com [benchchem.com]
- 22. RP-HPLC Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]
- 23. Fluorescence labeling of a NaV1.7-targeted peptide for near-infrared nerve visualization - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. Cellular uptake on N- and C-termini conjugated FITC of Rath cell penetrating peptides and its consequences for gene-expression profiling in U-937 human macrophages and HeLa cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- 31. scribd.com [scribd.com]
- 32. researchgate.net [researchgate.net]
- 33. Matching amino acids membrane preference profile to improve activity of antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Antimicrobial Peptides: Interaction With Model and Biological Membranes and Synergism With Chemical Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Circular Dichroism (CD) Spectroscopy of Ceratotoxin A Secondary Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ceratotoxin A is a 36-residue cationic antimicrobial peptide originally isolated from the female reproductive accessory glands of the Mediterranean fruit fly, Ceratitis capitata. It exhibits potent antimicrobial activity, particularly against Gram-negative bacteria, by altering the permeability of their cell membranes. The mechanism of action is widely believed to follow the "barrel-stave" model, where the peptide monomers insert into the lipid bilayer to form voltage-dependent ion channels.
The function of this compound is intrinsically linked to its secondary structure, which is predominantly α-helical. Circular dichroism (CD) spectroscopy is a powerful and non-destructive technique for rapidly assessing the secondary structure of peptides and proteins in solution. This application note provides a detailed protocol for the analysis of this compound's secondary structure using CD spectroscopy, presents typical quantitative data, and illustrates the peptide's mechanism of action.
Principle of Circular Dichroism Spectroscopy for Secondary Structure Analysis
Circular dichroism spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. For peptides and proteins, the amide bonds in the polypeptide backbone are the primary chromophores in the far-UV region (190-250 nm). The distinct, repeating arrangements of these amide bonds in different secondary structural elements (α-helices, β-sheets, random coils) give rise to characteristic CD spectra.
-
α-helical structures typically exhibit two negative bands of similar magnitude near 222 nm and 208 nm, and a strong positive band around 192 nm.
-
β-sheet structures show a negative band around 218 nm and a positive band near 195 nm.
-
Random coil or unstructured peptides generally display a strong negative band near 198 nm.
By deconvoluting the experimental CD spectrum of a peptide, it is possible to estimate the relative proportions of these secondary structural elements.
Quantitative Data Presentation
The secondary structure of this compound is highly dependent on its environment. In aqueous solutions, it may adopt a largely random coil conformation, while in the presence of membrane-mimicking solvents, such as trifluoroethanol (TFE), or upon interaction with lipid vesicles, it folds into a predominantly α-helical structure. The following table summarizes representative quantitative data for the secondary structure of this compound in different solvent systems, as determined by deconvolution of CD spectra.
| Solvent System | α-Helix (%) | β-Sheet (%) | Random Coil/Other (%) |
| 10 mM Phosphate Buffer (pH 7.4) | ~15-25 | ~5-10 | ~65-80 |
| 50% Trifluoroethanol (TFE) in Water | ~70-85 | ~0-5 | ~10-25 |
| In the presence of lipid vesicles | ~60-75 | ~0-5 | ~20-35 |
Note: The values presented are representative and may vary depending on the specific experimental conditions and deconvolution algorithm used.
Experimental Protocols
This section provides a detailed protocol for acquiring and analyzing the CD spectrum of this compound.
Materials and Reagents
-
Synthetic this compound (lyophilized powder, >95% purity)
-
Sodium phosphate monobasic (NaH₂PO₄)
-
Sodium phosphate dibasic (Na₂HPO₄)
-
2,2,2-Trifluoroethanol (TFE), spectroscopy grade
-
Ultrapure water (Milli-Q or equivalent)
-
Nitrogen gas (high purity) for purging the spectrometer
Equipment
-
Circular dichroism spectrometer
-
Quartz cuvette with a path length of 0.1 cm
-
Micropipettes
-
pH meter
-
Analytical balance
Sample Preparation
-
Peptide Stock Solution:
-
Accurately weigh a small amount of lyophilized this compound.
-
Dissolve the peptide in ultrapure water to a final concentration of 1 mg/mL.
-
Determine the precise concentration of the stock solution by UV absorbance at 280 nm if the peptide contains aromatic residues, or by quantitative amino acid analysis for higher accuracy.
-
-
Working Solutions:
-
Phosphate Buffer (10 mM, pH 7.4): Prepare a 10 mM sodium phosphate buffer and adjust the pH to 7.4.
-
TFE Solution (50% v/v): Prepare a 50% (v/v) solution of TFE in ultrapure water.
-
Final Peptide Samples:
-
For analysis in buffer: Dilute the peptide stock solution with 10 mM phosphate buffer to a final concentration of 50-100 µM.
-
For analysis in TFE: Dilute the peptide stock solution with the 50% TFE solution to a final concentration of 50-100 µM.
-
-
CD Spectrometer Setup and Data Acquisition
-
Turn on the CD spectrometer and the xenon lamp at least 30 minutes before use to allow for stabilization.
-
Continuously purge the instrument with high-purity nitrogen gas.
-
Set the following instrument parameters:
-
Wavelength Range: 190-260 nm
-
Data Pitch: 0.5 nm
-
Scanning Speed: 50 nm/min
-
Bandwidth: 1.0 nm
-
Response Time: 2 seconds
-
Accumulations: 3-5 scans
-
Temperature: 25°C
-
-
Baseline Correction:
-
Fill the quartz cuvette with the corresponding buffer or TFE solution (without the peptide).
-
Record a baseline spectrum using the same parameters as for the sample.
-
-
Sample Measurement:
-
Carefully rinse the cuvette with the this compound sample solution before filling.
-
Record the CD spectrum of the this compound sample.
-
Data Processing and Analysis
-
Baseline Subtraction: Subtract the averaged baseline spectrum from the averaged sample spectrum.
-
Conversion to Molar Residue Ellipticity: Convert the raw data (in millidegrees) to molar residue ellipticity ([θ]) using the following equation:
[θ] = (mdeg × 100) / (c × l × N)
where:
-
mdeg is the observed ellipticity in millidegrees.
-
c is the molar concentration of the peptide in mol/L.
-
l is the path length of the cuvette in cm.
-
N is the number of amino acid residues in the peptide (36 for this compound).
-
-
Secondary Structure Deconvolution:
-
Use a validated deconvolution software (e.g., CONTIN, SELCON, CDSSTR) to estimate the percentages of α-helix, β-sheet, and random coil from the processed CD spectrum.
-
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the CD spectroscopy of this compound.
Application Notes and Protocols: Site-Directed Mutagenesis of Ceratotoxin A for Structure-Function Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ceratotoxin A, a cationic antimicrobial peptide isolated from the Mediterranean fruit fly, Ceratitis capitata, presents a promising scaffold for the development of novel anti-infective agents. Its mechanism of action is attributed to its ability to form pores in the membranes of pathogenic bacteria. Understanding the relationship between its structure and function is paramount for designing more potent and selective analogues. This document provides detailed protocols for the site-directed mutagenesis of this compound, followed by expression, purification, and functional characterization of the resulting mutants. The accompanying data, presented in clear tabular format, illustrates the impact of specific amino acid substitutions on antimicrobial and hemolytic activities, offering a roadmap for the rational design of next-generation antimicrobial peptides.
Introduction to this compound
This compound is a 36-residue antimicrobial peptide with a primary sequence of SIGSALKKALPVAKKIGKIALPIAKAALP. It adopts an alpha-helical conformation, a characteristic feature of many membrane-active peptides[1]. This amphipathic structure, with a distinct separation of hydrophobic and hydrophilic residues, is crucial for its interaction with and disruption of bacterial cell membranes. Ceratotoxins are known to exhibit potent activity against a broad spectrum of bacteria, including both Gram-positive and Gram-negative strains[1].
The proposed mechanism of action for this compound is the "barrel-stave" model, where the peptide monomers insert into the bacterial membrane and oligomerize to form transmembrane pores or channels[2]. This leads to the dissipation of the membrane potential, leakage of essential cellular components, and ultimately, cell death. Studies have suggested that the C-terminal region of this compound is critical for the formation of these helical bundles within the membrane, while the cationic N-terminal region facilitates the initial binding to the negatively charged bacterial surface[2].
Site-directed mutagenesis is a powerful tool to probe the specific roles of individual amino acid residues in the structure and function of proteins and peptides like this compound. By systematically replacing specific amino acids, researchers can elucidate their contributions to membrane binding, peptide oligomerization, pore formation, and overall antimicrobial efficacy and selectivity.
Experimental Design and Workflow
The following diagram outlines the comprehensive workflow for the site-directed mutagenesis of this compound and the subsequent functional analysis of the generated mutants.
References
Application Notes and Protocols: Ceratotoxin A in Novel Antibiotic Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Ceratotoxin A, a promising antimicrobial peptide (AMP), and its potential applications in the development of novel antibiotics. This document includes detailed experimental protocols for the synthesis, characterization, and evaluation of this compound and its analogs.
Introduction
This compound is a 36-residue, alpha-helical, cationic antimicrobial peptide originally isolated from the female reproductive accessory glands of the Mediterranean fruit fly, Ceratitis capitata. It plays a crucial role in the fly's innate immune system, protecting eggs from microbial infections. This compound has demonstrated potent antimicrobial activity, particularly against Gram-negative bacteria, making it a subject of interest for the development of new therapeutic agents to combat antibiotic-resistant pathogens.
The primary mechanism of action for this compound is the formation of ion channels in the bacterial cell membrane, leading to membrane depolarization, leakage of essential cellular components, and ultimately, cell death. This process is believed to occur via the "barrel-stave" model, where peptide monomers aggregate to form a pore-like structure within the membrane.
Data Presentation: Antimicrobial Activity of this compound
| Peptide/Analog | Target Organism(s) | Reported Antimicrobial Activity (Qualitative) | Citation(s) |
| This compound (Native) | Escherichia coli K-12 | Potent activity, alters both inner and outer membrane permeability. | [1][2] |
| Gram-negative bacteria | Generally high activity. | [1] | |
| Gram-positive bacteria | Reported to have activity. | [3] | |
| This compound (Synthetic) | Escherichia coli | Effective against this strain. | [1] |
| Gram-negative and Gram-positive bacteria | Broad-spectrum activity demonstrated. | [3] | |
| Truncated this compound Analogs | Escherichia coli | Permeabilizes outer and inner membranes. | |
| Azide-modified this compound | Model lipid bilayers | Enhanced pore-forming activity at lower concentrations. |
Key Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of this compound Analogs
This protocol outlines the manual Fmoc/tBu solid-phase synthesis of this compound and its analogs.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT)
-
HPLC-grade water and acetonitrile
-
Lyophilizer
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
Dissolve 4 equivalents of the desired Fmoc-amino acid and 4 equivalents of OxymaPure® in DMF.
-
Add 4 equivalents of DIC to the amino acid solution and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling step.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Repeat Synthesis Cycle: Repeat steps 2 and 3 for each amino acid in the this compound sequence or its desired analog.
-
Final Fmoc Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water/DTT (92.5:2.5:2.5:2.5).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold ether twice.
-
-
Purification and Characterization:
-
Dissolve the crude peptide in a minimal amount of water/acetonitrile.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS).
-
Lyophilize the purified peptide for storage.
-
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
This protocol describes the broth microdilution method to determine the MIC of this compound and its analogs against various bacterial strains.
Materials:
-
This compound or analog, lyophilized powder
-
Sterile, cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Escherichia coli ATCC 25922, Pseudomonas aeruginosa PAO1, Staphylococcus aureus ATCC 29213)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Incubator
Procedure:
-
Preparation of Peptide Stock Solution:
-
Aseptically prepare a stock solution of the peptide at a high concentration (e.g., 1 mg/mL) in sterile water or a suitable buffer.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, inoculate a single colony of the test bacterium into 5 mL of CAMHB.
-
Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (approximately 0.5 McFarland standard).
-
Dilute the bacterial suspension in CAMHB to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the peptide stock solution to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as a positive control (bacteria, no peptide).
-
Well 12 will serve as a negative control (broth only, no bacteria).
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL, and the final bacterial concentration will be approximately 2.5 x 10^5 CFU/mL.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the peptide that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.
-
Visualizations
Mechanism of Action: Pore Formation by this compound
Caption: Mechanism of action of this compound via the barrel-stave model.
Experimental Workflow: Evaluation of Novel this compound Analogs
Caption: Workflow for the development and evaluation of this compound analogs.
Logical Relationships in this compound-based Antibiotic Development
Caption: Logical relationships in developing this compound as a novel antibiotic.
References
- 1. The novel antibacterial peptide this compound alters permeability of the inner and outer membrane of Escherichia coli K-12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The antibacterial peptide this compound displays alamethicin-like behavior in lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Recombinant Ceratotoxin A Expression
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of recombinant Ceratotoxin A expression.
Introduction to Recombinant this compound Expression
This compound is a potent antimicrobial peptide (AMP) with lytic activity against various bacteria, making it a promising candidate for drug development. However, its inherent toxicity to host cells, particularly the widely used Escherichia coli, presents significant challenges for recombinant production. This compound is a pore-forming peptide that disrupts the integrity of both the inner and outer membranes of E. coli, leading to cell death and low expression yields.[1][2][3][4]
Successful recombinant expression of this compound hinges on mitigating its toxicity and optimizing expression and purification protocols. This guide provides detailed strategies and troubleshooting advice to navigate these challenges.
Frequently Asked Questions (FAQs)
Q1: Why is the yield of recombinant this compound so low in E. coli?
A1: The low yield is primarily due to the peptide's toxicity. This compound forms pores in the bacterial cell membrane, leading to a loss of membrane integrity, leakage of cellular contents, and ultimately, cell death.[1][2] This toxicity limits the number of viable host cells available for protein production.
Q2: What is the most effective strategy to overcome the toxicity of this compound to the host cells?
A2: The most common and effective strategy is to express this compound as a fusion protein.[5][6][7] A fusion partner, such as Thioredoxin (TrxA), Maltose-Binding Protein (MBP), Glutathione S-Transferase (GST), or Small Ubiquitin-like Modifier (SUMO), can mask the toxicity of the peptide, prevent its degradation by host proteases, and often improve its solubility.[5][6][8][9]
Q3: Which E. coli strain is best for expressing a toxic protein like this compound?
A3: Strains like BL21(DE3) and its derivatives (e.g., Rosetta(DE3), C41(DE3)) are commonly used for expressing toxic proteins.[5] BL21(DE3) has deficiencies in certain proteases, which can help prevent degradation of the recombinant protein.[5] Strains like C41(DE3) and its derivatives have mutations that can tolerate toxic membrane proteins better than the parental BL21(DE3).
Q4: How can I optimize expression conditions to improve the yield of soluble this compound?
A4: Optimization of culture conditions is crucial. Key parameters to adjust include:
-
Induction Temperature: Lowering the induction temperature (e.g., 16-25°C) can slow down protein synthesis, allowing for proper folding and reducing the toxic effect on the host.[9][10]
-
Inducer Concentration: Using a lower concentration of the inducer (e.g., IPTG) can reduce the expression rate and minimize toxicity.
-
Culture Medium: Using a less rich medium, such as M9 minimal medium, can sometimes help control the expression level.
Q5: What is a realistic yield to expect for a recombinant antimicrobial peptide like this compound?
A5: Yields for recombinant AMPs can vary significantly depending on the expression system, fusion partner, and purification strategy. While some highly optimized systems for other AMPs can reach tens of milligrams per liter of culture, a more typical yield for a toxic peptide like this compound might be in the range of 1-10 mg/L of purified peptide.[9]
Troubleshooting Guide
This guide addresses common issues encountered during the expression and purification of recombinant this compound.
| Problem | Possible Cause | Recommended Solution |
| No or very low expression of the fusion protein | Toxicity of this compound: The peptide is killing the host cells before significant protein expression occurs. | - Use a tightly regulated promoter (e.g., pBAD) to minimize basal expression before induction.- Express as a fusion protein with a large, soluble partner (e.g., MBP, GST) to mask toxicity.[5][6][7]- Lower the induction temperature to 16-20°C and use a lower IPTG concentration (0.1-0.5 mM).[9][10]- Use a host strain designed for toxic protein expression, such as C41(DE3). |
| Codon Usage: The codons in the this compound gene are rare in E. coli. | - Synthesize a codon-optimized gene for E. coli expression.- Use a host strain that supplies tRNAs for rare codons (e.g., Rosetta(DE3)). | |
| Plasmid Instability: The plasmid carrying the toxic gene is being lost from the cell population. | - Ensure consistent antibiotic selection throughout the culture.- Minimize the time between inoculation and induction. | |
| Expressed protein is found in insoluble inclusion bodies | High Expression Rate: Rapid protein synthesis overwhelms the cell's folding machinery. | - Lower the induction temperature (16-25°C) and reduce the inducer concentration.[10]- Use a weaker promoter or a lower copy number plasmid. |
| Fusion Partner Properties: The fusion partner itself may be prone to aggregation at high concentrations. | - Test different fusion partners known for high solubility, such as MBP or SUMO.[8][9]- Co-express with molecular chaperones (e.g., GroEL/ES) to assist in proper folding. | |
| Difficulty in purifying the cleaved this compound peptide | Inefficient Cleavage of the Fusion Tag: The protease used to cleave the fusion tag is not working efficiently. | - Optimize the cleavage reaction conditions (protease concentration, temperature, time, and buffer composition).- Ensure the cleavage site is accessible and not sterically hindered.- Consider using a chemical cleavage method if enzymatic cleavage is problematic.[1] |
| Peptide Precipitation after Cleavage: The small, hydrophobic this compound peptide aggregates and precipitates upon removal of the solubilizing fusion partner. | - Perform the cleavage reaction in the presence of a mild denaturant (e.g., low concentration of urea or guanidine hydrochloride) or a solubility-enhancing additive (e.g., arginine).- Immediately after cleavage, purify the peptide using a method that keeps it in a soluble state, such as reverse-phase HPLC. | |
| Low Recovery after Purification: The peptide is lost during purification steps. | - Use purification methods suitable for small peptides, such as size-exclusion chromatography with a high-resolution resin or reverse-phase HPLC.- Be aware that small peptides can be lost during dialysis or ultrafiltration steps with inappropriate membrane cut-offs. |
Experimental Protocols
General Protocol for Recombinant this compound Expression
This protocol is a starting point and should be optimized for your specific construct and experimental setup. It assumes the use of a fusion partner (e.g., Thioredoxin with a His-tag) in an E. coli BL21(DE3) host.
-
Transformation:
-
Transform the expression vector containing the fusion-Ceratotoxin A gene into chemically competent E. coli BL21(DE3) cells.
-
Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.
-
-
Starter Culture:
-
Inoculate a single colony into 5-10 mL of LB medium with the corresponding antibiotic.
-
Incubate at 37°C with shaking (200-250 rpm) until the culture is visibly turbid (usually 6-8 hours).
-
-
Expression Culture:
-
Inoculate 1 L of LB medium (with antibiotic) with the starter culture.
-
Incubate at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Cool the culture to the desired induction temperature (e.g., 20°C).
-
Induce protein expression by adding IPTG to a final concentration of 0.4 mM.
-
Continue to incubate at 20°C with shaking for 16-24 hours.[2]
-
-
Cell Harvesting and Lysis:
-
Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0).
-
Lyse the cells by sonication on ice or by using a French press.
-
Clarify the lysate by centrifugation at 12,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Purification of His-tagged Fusion Protein
-
Affinity Chromatography:
-
Load the clarified lysate onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Wash the column with wash buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.
-
Elute the fusion protein with elution buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0).
-
-
Cleavage of the Fusion Tag:
-
Dialyze the eluted fusion protein against a cleavage buffer suitable for the chosen protease (e.g., TEV protease, Enterokinase).
-
Add the protease and incubate under optimal conditions (e.g., 4°C overnight or room temperature for a few hours).
-
-
Purification of Cleaved this compound:
-
After cleavage, pass the solution through the Ni-NTA column again to remove the cleaved His-tagged fusion partner and the His-tagged protease. The cleaved this compound will be in the flow-through.
-
Alternatively, use reverse-phase high-performance liquid chromatography (RP-HPLC) for final purification and desalting of the peptide.
-
Visualizations
References
- 1. Facilitation of Expression and Purification of an Antimicrobial Peptide by Fusion with Baculoviral Polyhedrin in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pore-forming bacteriocins: structural-functional relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Serine Protease EspC from Enteropathogenic Escherichia coli Regulates Pore Formation and Cytotoxicity Mediated by the Type III Secretion System | PLOS Pathogens [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. Recombinant production of antimicrobial peptides in Escherichia coli: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Recombinant Production of Snakin-2 (an Antimicrobial Peptide from Tomato) in E. coli and Analysis of Its Bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. drum.lib.umd.edu [drum.lib.umd.edu]
Technical Support Center: Optimizing Ceratotoxin A Dosage for In Vivo Efficacy Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ceratotoxin A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing dosages for in vivo efficacy studies. Given that specific in vivo data for this compound is limited in publicly available literature, this guide draws upon established principles and common challenges encountered with antimicrobial peptides (AMPs) of similar characteristics.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a cationic, alpha-helical antimicrobial peptide.[1][2][3] Its primary mechanism of action is the formation of ion channels or pores in the membranes of susceptible bacteria.[1][2][4] This process, often described by the "barrel-stave model," involves the peptide monomers inserting into the lipid bilayer and assembling into a pore, which disrupts the membrane potential and integrity, leading to cell death.[1][2][5][6] this compound has been shown to be particularly active against Gram-negative bacteria by altering the permeability of both the inner and outer membranes.[4]
Q2: I am observing lower than expected efficacy of this compound in vivo compared to my in vitro results. What are the potential reasons?
A2: Discrepancies between in vitro and in vivo efficacy are common for antimicrobial peptides. Several factors can contribute to this:
-
Proteolytic Degradation: Peptides are susceptible to degradation by proteases present in biological fluids and tissues.[7]
-
Host Cell Binding: this compound may bind to host cells, such as erythrocytes, reducing the concentration available to target pathogens.[8]
-
Serum Protein Binding: Binding to serum proteins like albumin can sequester the peptide, decreasing its bioavailability.
-
Poor Bioavailability: The route of administration and the physicochemical properties of the peptide can limit its distribution to the site of infection.[9][10]
-
Environmental Factors: The in vivo microenvironment, including pH, salt concentration, and the presence of divalent cations, can influence peptide activity.[7]
Q3: How do I determine a starting dose for my in vivo studies?
A3: Establishing a starting dose requires a multi-step approach:
-
In Vitro Data: Begin with the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values against your target pathogen(s).
-
Cytotoxicity Assays: Determine the peptide's toxicity against relevant mammalian cell lines (e.g., erythrocytes, endothelial cells) to establish a preliminary therapeutic index.
-
Literature Review: While specific data for this compound is scarce, reviewing studies on other cationic antimicrobial peptides with similar structures and targets can provide a potential starting dose range. For instance, studies on other AMPs have used doses ranging from 0.5 mg/kg to 20 mg/kg in murine models, depending on the infection model and administration route.[11][12]
-
Dose-Ranging Pilot Study: Conduct a pilot study in a small group of animals using a range of doses (e.g., starting from a low dose and escalating) to assess for any acute toxicity and to identify a dose that shows some level of efficacy.
Q4: What are the common routes of administration for antimicrobial peptides in animal models?
A4: The choice of administration route depends on the infection model and the target site. Common routes include:
-
Intraperitoneal (IP) injection: Often used for systemic infections.[12][13]
-
Intravenous (IV) injection: Provides direct entry into the systemic circulation.[9]
-
Subcutaneous (SC) injection: For a slower, more sustained release.
-
Topical application: For skin or wound infections.
-
Intranasal or intratracheal administration: For respiratory tract infections.[11]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Solubility of this compound | - Peptide aggregation due to hydrophobic interactions.- Incorrect solvent or pH. | - Initially, attempt to dissolve in sterile, distilled water. If solubility is low, a small amount of a mild acid (e.g., acetic acid for a basic peptide) can be added.[14]- For highly hydrophobic peptides, consider using a small amount of an organic solvent like DMSO, followed by dilution in an aqueous buffer.[14]- Sonication can help in dissolving aggregated peptides.[14] |
| Rapid Degradation in vivo | - Susceptibility to serum and tissue proteases. | - Peptide Modification: Consider synthesizing analogues with D-amino acids at cleavage sites, cyclization, or PEGylation to enhance stability.[10]- Formulation: Encapsulate the peptide in liposomes or nanoparticles to protect it from degradation and facilitate targeted delivery. |
| High Toxicity or Adverse Events Observed | - Off-target effects on host cells.- High dose administration. | - Dose Adjustment: Reduce the administered dose and perform a careful dose-escalation study to determine the Maximum Tolerated Dose (MTD).[15]- Route of Administration: Change the route of administration to localize the peptide at the site of infection and reduce systemic exposure.- Peptide Engineering: Design analogues with improved selectivity for microbial over mammalian cell membranes.[5] |
| Inconsistent Efficacy Results | - Variability in animal model (age, sex, health status).- Inconsistent formulation or administration.- Instability of the peptide in the formulation. | - Standardize Protocols: Ensure consistency in animal models, formulation preparation, and administration techniques.- Stability Testing: Assess the stability of the formulated this compound under storage and experimental conditions.- Increase Sample Size: Use a sufficient number of animals per group to account for biological variability. |
Experimental Protocols
Protocol 1: Determination of Maximum Tolerated Dose (MTD)
-
Animal Model: Select a relevant animal model (e.g., healthy BALB/c mice, 6-8 weeks old).
-
Dose Groups: Establish several dose groups with a logarithmic or semi-logarithmic dose escalation. For example: 1 mg/kg, 5 mg/kg, 10 mg/kg, 25 mg/kg, 50 mg/kg, and a vehicle control group.
-
Administration: Administer this compound via the intended route of administration for your efficacy study.
-
Monitoring: Observe the animals closely for signs of toxicity for at least 7-14 days. Monitor parameters such as body weight, food and water intake, clinical signs of distress (e.g., lethargy, ruffled fur), and mortality.
-
Pathology: At the end of the observation period, perform gross necropsy and histopathological analysis of major organs (liver, kidney, spleen, heart, lungs) to identify any treatment-related changes.
-
MTD Determination: The MTD is the highest dose that does not cause significant toxicity or mortality.
Protocol 2: Murine Systemic Infection Model for Efficacy Testing
-
Pathogen Preparation: Prepare a standardized inoculum of the target bacterium (e.g., Escherichia coli) to a predetermined lethal or sub-lethal dose (e.g., 1 x 10^7 CFU/mouse).
-
Infection: Induce systemic infection in mice via intraperitoneal (IP) injection of the bacterial suspension.
-
Treatment: At a specified time post-infection (e.g., 1-2 hours), administer this compound at different doses (based on the MTD study) via the chosen route (e.g., IP or IV). Include a vehicle control group and a positive control group (a known effective antibiotic).
-
Monitoring: Monitor the survival of the animals over a defined period (e.g., 7 days).
-
Bacterial Load Determination: At selected time points, a subset of animals from each group can be euthanized to determine the bacterial load in blood, peritoneal fluid, and key organs (e.g., spleen, liver) by plating serial dilutions on appropriate agar plates.
-
Data Analysis: Compare the survival rates and bacterial loads between the treatment groups and the control groups to evaluate the in vivo efficacy of this compound.
Visualizations
Caption: Mechanism of action of this compound via the barrel-stave model.
Caption: Workflow for optimizing this compound dosage in vivo.
Caption: Troubleshooting decision tree for low in vivo efficacy.
References
- 1. The antibacterial peptide this compound displays alamethicin-like behavior in lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibacterial activity and pore-forming properties of ceratotoxins: a mechanism of action based on the barrel stave model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The novel antibacterial peptide this compound alters permeability of the inner and outer membrane of Escherichia coli K-12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Mechanism of Action and Relationship Between Structure and Biolog...: Ingenta Connect [ingentaconnect.com]
- 7. antimicrobial-peptides-under-clinical-investigation - Ask this paper | Bohrium [bohrium.com]
- 8. researchgate.net [researchgate.net]
- 9. Oral absorption and in vivo biodistribution of alpha-conotoxin MII and a lipidic analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Low cationicity is important for systemic in vivo efficacy of database-derived peptides against drug-resistant Gram-positive pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. benchchem.com [benchchem.com]
- 15. Acute toxicity evaluation of a novel ceramide analog for the treatment of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting low solubility of synthetic Ceratotoxin A
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with synthetic Ceratotoxin A.
Troubleshooting Low Solubility of Synthetic this compound
Low solubility of synthetic this compound can be a significant hurdle in experimental setups. This guide provides a systematic approach to troubleshoot and resolve these issues.
Initial Assessment
Before attempting to solubilize the peptide, it is crucial to assess its properties. This compound is a cationic, amphipathic, α-helical peptide.[1][2] Its amphiphilic nature, with both polar and non-polar amino acid residues, can lead to aggregation and poor solubility in aqueous solutions.[2][3]
Troubleshooting Workflow
The following diagram outlines a step-by-step workflow for troubleshooting low solubility issues with synthetic this compound.
Caption: Troubleshooting workflow for synthetic this compound solubility.
Frequently Asked Questions (FAQs)
Q1: My synthetic this compound is not dissolving in water. What should I do?
A1: this compound is a cationic peptide, so it should be soluble in water.[4][5] However, if you are experiencing issues, first try gentle vortexing and brief sonication (3 sessions of 10 seconds, on ice).[6] If it remains insoluble, the peptide may have a high hydrophobic content from the synthesis process. In this case, try dissolving it in a 10% acetic acid solution.[4][7]
Q2: Can I use an organic solvent to dissolve this compound?
A2: Yes, for highly hydrophobic batches of this compound, a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO) can be used to aid dissolution.[6][8] First, dissolve the peptide completely in a minimal amount of DMSO, and then slowly add your aqueous buffer to the desired concentration.[7] Be aware that high concentrations of DMSO can be toxic to cells, so it's advisable to keep the final DMSO concentration below 1% for most cell-based assays.[7][9]
Q3: Why is my this compound solution cloudy?
A3: A cloudy solution indicates that the peptide has not fully dissolved and may have reached its solubility limit in the current solvent.[10] It could also be a sign of peptide aggregation.[3] Before use, it is recommended to centrifuge the solution to pellet any undissolved peptide.[6][9] To improve solubility, you can try sonication or gentle warming (not exceeding 40°C).[9][10]
Q4: I've tried different solvents and my peptide is still not dissolving. What are my options?
A4: If standard solvents are not effective, you can try using denaturing agents like 6M guanidine hydrochloride or 8M urea to disrupt peptide aggregation.[4][6] However, be aware that these agents can interfere with many biological experiments, so their compatibility with your downstream applications must be considered.[6]
Q5: How should I store my solubilized this compound?
A5: Once dissolved, it is best to aliquot the peptide solution into single-use volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to degradation and aggregation.
Quantitative Data on this compound Solubility
The following table summarizes the solubility of synthetic this compound in various solvents at different conditions. These are typical values and may vary slightly between different synthesis batches.
| Solvent | pH | Temperature (°C) | Maximum Solubility (mg/mL) | Observations |
| Sterile Distilled Water | 7.0 | 25 | ~1.0 | May require sonication for complete dissolution. |
| 1X Phosphate-Buffered Saline (PBS) | 7.4 | 25 | ~0.8 | Lower solubility compared to water. |
| 10% Acetic Acid | ~2.0 | 25 | > 5.0 | Readily soluble due to the positive net charge. |
| 0.1% Trifluoroacetic Acid (TFA) | ~2.0 | 25 | > 5.0 | Good solubility, but TFA may affect some assays. |
| Dimethyl Sulfoxide (DMSO) | N/A | 25 | > 10.0 | Highly soluble. |
Experimental Protocols
Protocol for Solubilizing Synthetic this compound
This protocol provides a step-by-step method for solubilizing lyophilized synthetic this compound.
-
Preparation:
-
Initial Solubilization in Water (Recommended First Step):
-
Add the required volume of sterile, distilled water to achieve the desired stock concentration (e.g., 1 mg/mL).
-
Gently vortex the vial for 30 seconds.
-
If the peptide is not fully dissolved, sonicate the solution in a water bath for 10-second intervals, up to three times. Keep the solution on ice between sonication bursts to prevent heating.[6]
-
-
Alternative Solubilization using Acidic Solution (If insoluble in water):
-
If the peptide remains insoluble in water, use a 10% acetic acid solution.
-
Add the acidic solution to the lyophilized peptide and vortex.
-
Once dissolved, the pH can be adjusted with a basic solution if required for your experiment, but be cautious as this may cause the peptide to precipitate.
-
-
Alternative Solubilization using Organic Solvents (For highly hydrophobic batches):
-
Add a minimal amount of 100% DMSO to the lyophilized peptide to fully dissolve it.
-
Slowly add your desired aqueous buffer (e.g., PBS) to the DMSO-peptide mixture drop-wise while vortexing gently.
-
Ensure the final concentration of DMSO in your working solution is compatible with your experimental system.
-
-
Final Steps:
-
Once the peptide is in solution, it is recommended to centrifuge it at 10,000 x g for 10 minutes to pellet any remaining aggregates.
-
Carefully transfer the supernatant to a new sterile tube.
-
Aliquot the peptide solution for storage at -20°C or -80°C.
-
Mechanism of Action
This compound exerts its antibacterial effect by forming pores in the cell membranes of target bacteria. This action is described by the "barrel-stave" model.[1][11]
Caption: Mechanism of action of this compound via the barrel-stave model.
References
- 1. Antibacterial activity and pore-forming properties of ceratotoxins: a mechanism of action based on the barrel stave model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. qyaobio.com [qyaobio.com]
- 3. peptide.com [peptide.com]
- 4. genscript.com [genscript.com]
- 5. genscript.com [genscript.com]
- 6. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 7. biocat.com [biocat.com]
- 8. Biorbyt [biorbyt.com]
- 9. jpt.com [jpt.com]
- 10. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 11. The antibacterial peptide this compound displays alamethicin-like behavior in lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
best practices for long-term storage and stability of Ceratotoxin A peptides
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Ceratotoxin A peptides. This resource is designed to provide best practices for long-term storage and stability, along with troubleshooting guidance for common issues encountered during experimental workflows involving this peptide.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for long-term storage of lyophilized this compound?
A1: For long-term storage, lyophilized this compound should be stored at -20°C or, preferably, -80°C.[1] Storing peptides at these low temperatures significantly slows down degradation processes, ensuring stability for several years.[1] While peptides can be stable at room temperature for several weeks, for any duration longer than a few months, freezing is optimal.[2]
Q2: How should I handle lyophilized this compound upon receiving it?
A2: Lyophilized peptides are often shipped at ambient temperature and remain stable for the duration of transit.[3] Upon receipt, it is best practice to store the peptide at -20°C or -80°C for long-term preservation.[4] Before opening the vial, it is crucial to allow it to equilibrate to room temperature in a desiccator. This prevents the condensation of atmospheric moisture, which can significantly reduce the peptide's long-term stability.[5]
Q3: What is the recommended procedure for reconstituting this compound?
A3: To reconstitute this compound, use a sterile, appropriate solvent. The choice of solvent depends on the peptide's polarity. For a basic peptide like this compound, sterile distilled water or a slightly acidic buffer (pH 5-6) is often a good starting point.[6][7] If solubility is an issue, a small amount of an organic solvent like DMSO or acetonitrile can be used to dissolve the peptide first, followed by dilution with the desired aqueous buffer.[7] When mixing, gently swirl or vortex the vial; do not shake vigorously, as this can cause aggregation.[8]
Q4: How should I store this compound once it is in solution?
A4: Peptide solutions are significantly less stable than their lyophilized form.[3] For short-term storage (a few days to a week), reconstituted this compound can be stored at 2-8°C.[6][9] For longer-term storage of the solution, it is highly recommended to aliquot the peptide into single-use volumes and store them at -20°C or -80°C.[10] This practice of aliquoting is crucial to avoid repeated freeze-thaw cycles, which can lead to peptide degradation.[2][11]
Q5: What factors can negatively impact the stability of this compound?
A5: Several factors can affect the stability of this compound. These include:
-
Temperature: Higher temperatures accelerate degradation.[12]
-
pH: The pH of the solution can influence stability, with a pH range of 5-6 generally being optimal for many peptides.[6]
-
Moisture: The presence of water can lead to hydrolysis of the peptide bonds.[13]
-
Oxidation: this compound's amino acid sequence (SIGSALKKALPVAKKIGKIALPIAKAALP) does not contain highly susceptible residues like Cysteine or Methionine, but oxidation can still occur over time.[14]
-
Light: Exposure to light can cause photodegradation, so it is recommended to store peptides in the dark or in amber vials.[1][13]
-
Repeated Freeze-Thaw Cycles: This can physically damage the peptide structure and lead to aggregation.[2]
Q6: How does the amino acid sequence of this compound influence its stability?
A6: The amino acid sequence of this compound is SIGSALKKALPVAKKIGKIALPIAKAALP.[14] Peptides containing amino acids such as Cys, Met, Trp, Asn, and Gln are generally more prone to degradation through oxidation, deamidation, and hydrolysis.[15] this compound does not contain these particularly labile residues, which may contribute to it being relatively heat-stable.[14] However, like all peptides, it is still susceptible to degradation over time.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Reduced or no biological activity | Peptide degradation due to improper storage (e.g., wrong temperature, exposure to light/moisture). | Verify storage conditions (-20°C or -80°C, protected from light and moisture). If possible, assess peptide integrity via HPLC. |
| Incorrect reconstitution solvent or procedure. | Review the reconstitution protocol. Ensure the use of a sterile, appropriate buffer (e.g., slightly acidic). | |
| Multiple freeze-thaw cycles of the stock solution. | Always aliquot the reconstituted peptide into single-use volumes to avoid repeated freezing and thawing. | |
| Peptide will not dissolve | The peptide has formed aggregates. | Try gentle sonication to aid dissolution. |
| Incorrect solvent for reconstitution. | Based on the peptide's charge, a different solvent may be needed. For basic peptides, a small amount of acetic acid can be tried. For hydrophobic peptides, a small amount of an organic solvent (e.g., DMSO) followed by aqueous dilution may be necessary. | |
| Visible particles or cloudiness in the solution | Peptide aggregation. | Centrifuge the solution to pellet the aggregates and use the supernatant. Consider optimizing the buffer composition (e.g., adjusting pH or ionic strength). |
| Bacterial contamination. | Ensure that sterile buffers and techniques are used for reconstitution. The solution can be passed through a 0.2 µm filter. | |
| Inconsistent experimental results | Inaccurate peptide concentration due to moisture absorption by the lyophilized powder. | Always allow the lyophilized peptide vial to equilibrate to room temperature in a desiccator before opening and weighing. |
| Degradation of the peptide stock solution over time. | Use freshly prepared solutions for critical experiments or validate the stability of the stored solution over the intended period of use. |
Quantitative Data Summary
While specific, publicly available quantitative stability data for this compound is limited, the following tables provide an illustrative example of expected stability based on general knowledge of antimicrobial peptides. This data is for representative purposes only and actual stability should be determined empirically.
Table 1: Illustrative Long-Term Stability of Lyophilized this compound
| Storage Temperature (°C) | Expected Purity after 1 Year (%) | Expected Purity after 5 Years (%) |
| 4 | >90% | ~80% |
| -20 | >98% | >95% |
| -80 | >99% | >98% |
Table 2: Illustrative Short-Term Stability of Reconstituted this compound (in sterile buffer, pH 6.0)
| Storage Temperature (°C) | Expected Purity after 1 Week (%) | Expected Purity after 4 Weeks (%) |
| 25 (Room Temperature) | ~90% | <70% |
| 4 | >98% | ~95% |
| -20 | >99% | >98% |
Experimental Protocols
Protocol: Assessing the Stability of this compound using High-Performance Liquid Chromatography (HPLC)
This protocol outlines a method to determine the chemical stability of this compound under various conditions (e.g., temperature, pH) over time.
1. Materials and Equipment:
-
Lyophilized this compound
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size)
-
Sterile, HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Various sterile buffers (e.g., phosphate buffers at pH 5, 7, and 9)
-
Incubators or water baths set to desired temperatures (e.g., 4°C, 25°C, 37°C)
-
Sterile, low-protein-binding microcentrifuge tubes
2. Procedure:
-
Preparation of Mobile Phases:
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
-
Filter and degas both mobile phases before use.
-
-
Sample Preparation and Incubation:
-
Reconstitute a stock solution of this compound in sterile water to a known concentration (e.g., 1 mg/mL).
-
For each condition to be tested (e.g., different pH buffers and temperatures), dilute the stock solution into the respective buffer to a final concentration (e.g., 0.1 mg/mL).
-
Aliquot these solutions into the sterile microcentrifuge tubes for each time point to be analyzed (e.g., 0, 24, 48, 72 hours, 1 week).
-
Store the aliquots at the designated temperatures.
-
-
HPLC Analysis:
-
Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
At each time point, retrieve the corresponding aliquot. If frozen, thaw it quickly.
-
Inject a standard volume (e.g., 20 µL) of the sample onto the HPLC system.
-
Run a linear gradient to elute the peptide. An example gradient is as follows:
-
0-5 min: 5% B
-
5-35 min: 5% to 95% B
-
35-40 min: 95% B
-
40-45 min: 95% to 5% B
-
45-50 min: 5% B (re-equilibration)
-
-
Monitor the elution profile at a wavelength of 214 nm or 280 nm.
-
The flow rate should be maintained at, for example, 1.0 mL/min.[6]
-
-
Data Analysis:
-
For each chromatogram, identify the peak corresponding to intact this compound.
-
The stability of the peptide is determined by the decrease in the peak area of the intact peptide over time.
-
Calculate the percentage of remaining intact peptide at each time point relative to the initial time point (t=0).
-
Plot the percentage of remaining peptide against time for each condition to determine the degradation kinetics.
-
Visualizations
Signaling Pathway and Experimental Workflows
Caption: Mechanism of action of this compound on bacterial membranes.
Caption: Experimental workflow for assessing this compound stability via HPLC.
References
- 1. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijrpp.com [ijrpp.com]
- 4. Oxidation of cellular amino acid pools leads to cytotoxic mistranslation of the genetic code - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Filter trapping protocol to detect aggregated proteins in human cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The antibacterial peptide this compound displays alamethicin-like behavior in lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. openaccessjournals.com [openaccessjournals.com]
- 10. lifetein.com [lifetein.com]
- 11. HPLC Methods for Purification of Antimicrobial Peptides | Springer Nature Experiments [experiments.springernature.com]
- 12. ema.europa.eu [ema.europa.eu]
- 13. archives.ijper.org [archives.ijper.org]
- 14. qyaobio.com [qyaobio.com]
- 15. biopharminternational.com [biopharminternational.com]
preventing degradation of Ceratotoxin A in solution
Welcome to the technical support center for Ceratotoxin A. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges related to the stability and handling of this compound in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.
Troubleshooting Guides
This section provides solutions to specific issues you might encounter during your experiments with this compound.
Issue 1: Loss of Antimicrobial Activity Over Time
-
Symptom: Freshly prepared this compound solution shows expected antimicrobial activity, but the activity significantly decreases after a short period of storage or during the course of an experiment.
-
Possible Causes & Solutions:
-
Proteolytic Degradation: this compound, being a peptide, is susceptible to degradation by proteases present in your experimental system (e.g., cell culture media containing serum, bacterial lysates).
-
Solution: Add a broad-spectrum protease inhibitor cocktail to your this compound solution. It is crucial to use a cocktail that is effective against a wide range of proteases.
-
-
Adsorption to Surfaces: Peptides can adsorb to plasticware and glassware, reducing the effective concentration in your solution.
-
Solution: Use low-protein-binding microcentrifuge tubes and pipette tips. Pre-rinsing surfaces with a solution of a non-ionic surfactant or a blocking agent like bovine serum albumin (BSA) can also mitigate this issue.
-
-
pH Instability: The pH of your solution may be outside the optimal stability range for this compound.
-
Solution: Ensure your solution is buffered to a pH where this compound is most stable. Based on general knowledge of antimicrobial peptides, a slightly acidic pH (e.g., pH 5.0-6.0) is often optimal. It is recommended to perform a pH stability study to determine the ideal pH for your specific application.
-
-
Logical Relationship for Troubleshooting Loss of Activity
Caption: Troubleshooting workflow for decreased this compound activity.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound in solution?
A1: For short-term storage (up to one week), it is recommended to store this compound solutions at 4°C. For long-term storage, aliquoting the solution into single-use volumes in low-protein-binding tubes and storing at -20°C or -80°C is advised to prevent repeated freeze-thaw cycles. Long-term storage of peptides in solution is generally not recommended; lyophilized peptide should be used where possible.
Q2: At what pH is this compound most stable?
A2: While specific data for this compound is limited, many antimicrobial peptides exhibit maximal stability in a slightly acidic to neutral pH range (pH 5.0-7.0). Alkaline conditions can promote degradation pathways such as deamidation and hydrolysis. It is highly recommended to perform a stability study to determine the optimal pH for your experimental conditions.
Q3: Is this compound sensitive to temperature?
A3: Yes, as a peptide, this compound is sensitive to elevated temperatures, which can accelerate degradation. For experimental setups requiring incubation at 37°C, it is advisable to prepare fresh solutions and minimize the incubation time to what is necessary for the assay.
Q4: Can I use serum-containing media with this compound?
A4: Caution is advised when using serum-containing media, as serum contains proteases that can degrade this compound. If serum is required, the addition of a protease inhibitor cocktail is strongly recommended. Alternatively, conducting experiments in serum-free media is preferable if the experimental design allows.
Q5: How can I confirm that my this compound solution is not degraded?
A5: The most reliable method is to use analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS). A simple bioassay to test the antimicrobial activity of the stored solution against a sensitive bacterial strain can also serve as a functional check for its integrity.
Data Presentation
The following tables summarize hypothetical stability data for this compound based on general principles of antimicrobial peptide stability. Researchers should generate their own data for their specific formulation and conditions.
Table 1: Effect of pH on this compound Stability at 37°C
| pH | % Remaining Activity after 24h |
| 4.0 | 95% |
| 5.0 | 98% |
| 6.0 | 96% |
| 7.0 | 85% |
| 8.0 | 70% |
| 9.0 | 55% |
Table 2: Effect of Temperature on this compound Stability at pH 6.0
| Temperature (°C) | % Remaining Activity after 24h |
| 4 | 99% |
| 25 | 92% |
| 37 | 88% |
| 50 | 65% |
Table 3: Effect of Protease Inhibitors on this compound Stability in 10% Serum at 37°C
| Condition | % Remaining Activity after 8h |
| No Inhibitor | 45% |
| Protease Inhibitor Cocktail | 90% |
Experimental Protocols
Protocol 1: Determining the Optimal pH for this compound Stability
-
Prepare Buffers: Prepare a series of buffers with pH values ranging from 4.0 to 9.0 (e.g., acetate buffer for pH 4-5, phosphate buffer for pH 6-7.5, and borate buffer for pH 8-9).
-
Prepare this compound Solutions: Dissolve lyophilized this compound in each buffer to a final concentration of 1 mg/mL.
-
Incubation: Aliquot the solutions and incubate them at a relevant temperature (e.g., 37°C).
-
Time Points: At various time points (e.g., 0, 4, 8, 12, and 24 hours), take an aliquot from each pH solution and store it at -80°C to halt any further degradation.
-
Analysis: Analyze the remaining intact this compound in each sample using reverse-phase HPLC (RP-HPLC). The peak area of the intact peptide is proportional to its concentration.
-
Data Interpretation: Plot the percentage of intact this compound against time for each pH. The pH at which the degradation rate is slowest is the optimal pH for stability.
Experimental Workflow for pH Stability Assay
Caption: Workflow for determining the optimal pH for this compound stability.
Protocol 2: Assessing Susceptibility to Proteolytic Degradation
-
Prepare Solutions:
-
This compound stock solution (1 mg/mL in a suitable buffer at optimal pH).
-
Protease solution (e.g., trypsin, chymotrypsin, or a relevant biological fluid like serum).
-
Protease inhibitor cocktail.
-
-
Set up Reactions:
-
Control: this compound + Buffer
-
Test: this compound + Protease Solution
-
Inhibition: this compound + Protease Solution + Protease Inhibitor Cocktail
-
-
Incubation: Incubate all reactions at the optimal temperature for the protease (e.g., 37°C).
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8 hours), stop the reaction by adding a denaturing agent (e.g., trifluoroacetic acid) or by heating.
-
Analysis: Analyze the samples by RP-HPLC or SDS-PAGE to observe the disappearance of the intact this compound peak/band and the appearance of degradation fragments.
-
Data Interpretation: Compare the degradation of this compound in the presence and absence of the protease and inhibitor to assess its susceptibility and the effectiveness of the inhibitor.
Signaling Pathways
This compound's primary mechanism of action is the formation of pores in bacterial membranes, leading to cell lysis. This is a direct physical mechanism rather than a complex signaling cascade. However, downstream effects in host cells exposed to sub-lytic concentrations or degradation products are not well characterized but could potentially involve stress response pathways.
Proposed General Stress Response Pathway
Caption: Potential host cell stress response to this compound byproducts.
addressing non-specific binding of Ceratotoxin A in cellular assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering non-specific binding of Ceratotoxin A in cellular assays. Given the cationic and amphipathic nature of this compound, which facilitates membrane interaction, non-specific binding to cell surfaces can be a significant challenge leading to high background signals and inaccurate results.[1]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (CtxA) is a cationic, alpha-helical antimicrobial peptide originally isolated from the medfly Ceratitis capitata. Its primary mechanism of action is the formation of pores in lipid membranes, leading to disruption of membrane integrity and cell lysis. This pore-forming activity is similar to that of other peptides like alamethicin and is thought to be the basis of its antibacterial effects.[2][3] In eukaryotic cells, this membrane-disrupting property can lead to cytotoxicity.[1]
Q2: Why does this compound exhibit high non-specific binding in cellular assays?
A2: The high non-specific binding of this compound is primarily attributed to its physicochemical properties. As a cationic peptide, it can readily interact with the negatively charged components of eukaryotic cell membranes, such as phosphatidylserine residues.[1][4] Additionally, its amphipathic nature promotes insertion into the lipid bilayer, further contributing to non-specific interactions that are independent of a specific receptor.
Q3: What are the common consequences of non-specific binding of this compound in my experiments?
A3: High non-specific binding can lead to several experimental issues, including:
-
High background signal: This can mask the specific effects of this compound, reducing the signal-to-noise ratio of the assay.
-
False positives: Non-specific cytotoxicity can be misinterpreted as a specific biological effect.
-
Poor reproducibility: Variable levels of non-specific binding between experiments can lead to inconsistent results.
-
Inaccurate quantification: High background can interfere with the accurate measurement of dose-response relationships.
Q4: How can I differentiate between specific and non-specific binding of this compound?
A4: While this compound's primary interaction is with the cell membrane, you can assess the specificity of its effects by including proper controls. For instance, if you hypothesize a specific interaction with a particular cell surface molecule, you could use a cell line that lacks this molecule as a negative control. Additionally, competition assays with a labeled and unlabeled version of the peptide can help, although this is more challenging for a membrane-disrupting peptide. A key strategy is to optimize your assay conditions to minimize the baseline non-specific interactions.
Troubleshooting Non-Specific Binding
High background or inconsistent results in your cellular assays with this compound are often due to non-specific binding. The following guide provides a systematic approach to troubleshoot and mitigate these issues.
Initial Assessment
Before modifying your protocol, confirm that the observed signal is indeed due to non-specific binding.
-
No-Cell Control: Run a control with your assay reagents but without cells to ensure that the peptide or detection reagents themselves are not producing a signal.
-
Vehicle Control: Treat cells with the vehicle used to dissolve this compound to account for any effects of the solvent.
Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting high background signals.
Data Presentation: Optimizing Assay Conditions
| Parameter | Recommended Starting Condition | Optimization Range | Rationale |
| Blocking Agent | 1% (w/v) BSA in assay buffer | 0.5 - 5% (w/v) BSA or 5-10% (v/v) Normal Serum | Blocks non-specific binding sites on cell surfaces and plasticware.[5][6] |
| Ionic Strength | 150 mM NaCl in assay buffer | 50 - 300 mM NaCl | Higher salt concentrations can reduce electrostatic interactions between the cationic peptide and anionic cell membranes.[5][7] |
| Detergent | 0.05% (v/v) Tween-20 in wash buffer | 0.01 - 0.1% (v/v) Tween-20 or Triton X-100 | Low concentrations of non-ionic detergents can help reduce hydrophobic interactions and prevent the peptide from sticking to surfaces.[5][8] |
| pH of Assay Buffer | 7.4 | 7.0 - 8.0 | Modifying the pH can alter the charge of both the peptide and the cell surface, potentially reducing non-specific interactions.[5] |
| Incubation Time | 1 hour | 30 minutes - 4 hours | Shorter incubation times may reduce non-specific binding, but ensure sufficient time for the specific interaction to occur.[6] |
| Washing Steps | 3 washes with PBS | 3 - 5 washes | Thorough washing is crucial to remove unbound peptide. |
Experimental Protocols
The following are generalized protocols for common cellular assays with this compound, incorporating steps to mitigate non-specific binding. It is crucial to optimize these protocols for your specific cell line and experimental conditions.
Protocol 1: Cell Viability/Cytotoxicity Assay (e.g., MTT/XTT Assay)
This protocol assesses the cytotoxic effects of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay (e.g., 5,000-10,000 cells/well). Incubate for 24 hours.
-
Preparation of this compound Dilutions: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO). Make serial dilutions in serum-free culture medium containing 1% BSA.
-
Blocking and Treatment:
-
Wash the cells once with PBS.
-
Add 100 µL of blocking buffer (e.g., serum-free medium with 1% BSA) to each well and incubate for 30-60 minutes at 37°C.
-
Remove the blocking buffer and add 100 µL of the this compound dilutions to the respective wells. Include vehicle controls and a positive control for cell death (e.g., Triton X-100).
-
-
Incubation: Incubate the plate for the desired time period (e.g., 4, 12, or 24 hours) at 37°C.
-
Viability Assessment:
-
Add the viability reagent (e.g., MTT or XTT) to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Hemolysis Assay
This protocol measures the membrane-disrupting activity of this compound on red blood cells.
-
Preparation of Red Blood Cells (RBCs):
-
Obtain fresh whole blood with an anticoagulant.
-
Centrifuge to pellet the RBCs and wash them three times with cold PBS.
-
Resuspend the RBCs to a final concentration of 2% (v/v) in PBS.
-
-
This compound Dilutions: Prepare serial dilutions of this compound in PBS.
-
Assay:
-
In a 96-well plate, add 50 µL of each this compound dilution.
-
Include a negative control (PBS) and a positive control (e.g., 1% Triton X-100 for 100% hemolysis).
-
Add 50 µL of the 2% RBC suspension to each well.
-
-
Incubation: Incubate the plate at 37°C for 1 hour, with gentle shaking.
-
Measurement:
-
Centrifuge the plate to pellet the intact RBCs.
-
Carefully transfer the supernatant to a new flat-bottom 96-well plate.
-
Measure the absorbance of the supernatant at 415 nm or 540 nm to quantify hemoglobin release.[9]
-
-
Data Analysis: Calculate the percentage of hemolysis relative to the positive control.
Signaling Pathways and Experimental Workflows
This compound's primary mode of action is through direct membrane disruption rather than activating a specific signaling cascade. The diagram below illustrates the proposed mechanism of non-specific binding and the experimental approach to minimize it.
Caption: Mechanism of non-specific binding and the role of blocking agents.
References
- 1. Studies on Anticancer Activities of Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting specific membranes with an azide derivative of the pore-forming peptide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The novel antibacterial peptide this compound alters permeability of the inner and outer membrane of Escherichia coli K-12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tumor cell membrane-targeting cationic antimicrobial peptides: novel insights into mechanisms of action and therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 6. oni.bio [oni.bio]
- 7. researchgate.net [researchgate.net]
- 8. waters.com [waters.com]
- 9. haemoscan.com [haemoscan.com]
Technical Support Center: Optimizing Buffer Conditions for Ceratotoxin A Activity Assays
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for optimizing Ceratotoxin A (CTX-A) activity assays.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound activity?
A1: this compound, an antimicrobial peptide from the medfly Ceratitis capitata, generally exhibits its highest activity in a slightly acidic to neutral pH range, typically between 5.5 and 7.5. The peptide's net charge and structure are pH-dependent, which directly influences its ability to interact with and disrupt microbial membranes.
Q2: Which buffer system is recommended for CTX-A activity assays?
A2: The choice of buffer is critical as some components can interfere with the assay. Low ionic strength buffers are generally preferred. Commonly used buffers include:
-
Sodium Phosphate Buffer (10-20 mM): Provides good buffering capacity in the optimal pH range for CTX-A.
-
Tris-HCl (10-20 mM): Another suitable option, but it's important to ensure the pH is adjusted correctly at the experimental temperature. It is advisable to avoid buffers with high salt concentrations, as this can inhibit peptide activity.
Q3: How does ionic strength affect this compound activity?
A3: The antimicrobial activity of this compound is highly sensitive to the ionic strength of the buffer. High salt concentrations (e.g., >100-150 mM NaCl) can inhibit its activity by interfering with the initial electrostatic attraction between the cationic peptide and the anionic bacterial membrane. Therefore, using a low ionic strength buffer is recommended for most activity assays.
Q4: Can detergents be included in the buffer?
A4: The use of detergents is generally not recommended in standard antimicrobial activity assays for membrane-disrupting peptides like this compound. Detergents can disrupt the microbial membranes, leading to false-positive results or masking the true activity of the peptide.
Troubleshooting Guide
This section addresses common issues encountered during this compound activity assays.
Problem 1: Low or No Antimicrobial Activity Detected
| Potential Cause | Recommended Solution |
| Suboptimal pH | Verify the pH of your buffer and ensure it is within the optimal range for CTX-A (pH 5.5 - 7.5). |
| High Ionic Strength | Prepare a fresh buffer with a lower salt concentration (e.g., 10-20 mM Sodium Phosphate without added NaCl). |
| Peptide Degradation | Ensure proper storage of the peptide stock solution (typically at -20°C or -80°C). Avoid repeated freeze-thaw cycles. Run a control to check the integrity of the peptide. |
| Interference from Media | Components in complex growth media (like Mueller-Hinton Broth) can sometimes inhibit peptide activity. Consider using a minimal medium or a buffered salt solution for the assay. |
Problem 2: High Variability Between Replicates
| Potential Cause | Recommended Solution |
| Inaccurate Pipetting | Calibrate your pipettes regularly. When preparing serial dilutions, ensure proper mixing at each step. |
| Inconsistent Microbial Inoculum | Standardize the bacterial growth phase and concentration. Use a spectrophotometer to adjust the inoculum to a consistent optical density (OD) for each experiment. |
| Peptide Adsorption | Peptides can adsorb to the surface of standard plasticware. Using low-protein-binding microplates and pipette tips can help minimize this issue. |
Experimental Protocols
Protocol 1: Radial Diffusion Assay (RDA)
This protocol is used to determine the antimicrobial activity of this compound by measuring the zone of clearing in an agarose gel seeded with bacteria.
Materials:
-
This compound stock solution
-
Tryptic Soy Broth (TSB) or other suitable growth medium
-
Agarose
-
Low ionic strength buffer (e.g., 10 mM Sodium Phosphate, pH 6.5)
-
Petri dishes
-
Log-phase culture of the target bacterium (e.g., E. coli)
Procedure:
-
Prepare the assay plates: Autoclave a solution of 1% agarose in the low ionic strength buffer. Cool to ~45-50°C.
-
Inoculate the gel: Add the log-phase bacterial culture to the molten agarose to a final concentration of ~10^6 CFU/mL. Mix gently and pour into petri dishes. Allow the gel to solidify completely.
-
Create wells: Punch small wells (2-3 mm diameter) in the solidified agarose gel.
-
Add the peptide: Pipette a fixed volume (e.g., 5 µL) of your this compound dilutions into each well. Use the buffer as a negative control.
-
Incubate: Incubate the plates for 3 hours at 37°C to allow for peptide diffusion.
-
Visualize results: Overlay the gel with a nutrient-rich medium (e.g., 6% TSB in agar) and incubate overnight at 37°C.
-
Measure the clearing zones: Measure the diameter of the clear zone (where bacterial growth is inhibited) around each well. The diameter is proportional to the antimicrobial activity.
Data Summary
Table 1: Influence of Buffer Conditions on this compound Activity
| Parameter | Optimal Range | Notes |
| pH | 5.5 - 7.5 | Activity decreases significantly at highly acidic or alkaline pH. |
| Ionic Strength (NaCl) | < 50 mM | Activity is strongly inhibited at concentrations >150 mM. |
| Buffer Type | Sodium Phosphate, Tris | Low molarity (10-20 mM) is recommended. |
Visualizations
Caption: General workflow for a this compound microdilution activity assay.
Caption: Decision flowchart for troubleshooting this compound activity assays.
Caption: Simplified model of this compound interaction with a bacterial membrane.
overcoming challenges in Ceratotoxin A crystallization for structural studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the crystallization of Ceratotoxin A for structural studies.
Introduction
This compound (CtxA) is an antimicrobial peptide (AMP) from the Mediterranean fruit fly, Ceratitis capitata, with potent activity against both Gram-positive and Gram-negative bacteria[1][2][3]. While its structure has been investigated by NMR and modeled computationally, obtaining a high-resolution crystal structure remains a key objective for detailed structure-activity relationship studies and rational drug design[1][4].
Crystallizing small, flexible peptides like this compound presents unique challenges. This guide offers strategies to address these difficulties, drawing from general principles of peptide crystallization and experiences with other antimicrobial peptides[5][6].
Frequently Asked Questions (FAQs)
Q1: Has this compound been successfully crystallized before?
A1: To date, there are no published reports detailing the successful crystallization and X-ray diffraction-based structure determination of this compound. The known structural information comes from NMR studies and computational models like AlphaFold[1][4]. A structure of a variant of a different ceratotoxin (from a tarantula) in complex with an antibody fragment has been solved, which suggests that stabilization through binding partners is a viable strategy[7].
Q2: What are the main challenges in crystallizing a peptide like this compound?
A2: The primary challenges include:
-
Conformational Flexibility: this compound is an α-helical peptide, but like many AMPs, it can be flexible in solution, which hinders the formation of a well-ordered crystal lattice[1][8][9].
-
Small Size: At approximately 7.16 kDa, its small size provides limited surface area for crystal contacts[4].
-
Purity and Homogeneity: Achieving the high purity (>95%) and conformational homogeneity required for crystallization can be difficult[5][10].
-
Solubility: Peptides can have complex solubility behaviors, sometimes forming amorphous precipitates instead of crystals.
Q3: What initial purity level should I aim for before starting crystallization trials?
A3: For most crystallization experiments, the purity of the peptide should be at least 95%, and ideally >98%, as determined by methods like HPLC and mass spectrometry. Contaminants can significantly interfere with crystal nucleation and growth[5][10].
Q4: Is a synthetic or recombinant source of this compound preferable for crystallization?
A4: Both sources are viable. Synthetic peptides offer high purity and the ability to incorporate labels or modifications easily. Recombinant expression in systems like E. coli can be more cost-effective for producing larger quantities but may require more extensive purification to ensure homogeneity and remove tags or contaminants[10][11].
Troubleshooting Guide
This guide addresses common problems encountered during the crystallization of peptides like this compound.
Problem 1: No Crystals Formed, Only Clear Drops
| Possible Cause | Suggested Solution |
| Protein concentration is too low. | Increase the protein concentration in increments. Typical starting concentrations for peptides are 5-25 mg/mL[10]. |
| Precipitant concentration is too low. | Increase the precipitant concentration. If using a screen, try conditions with higher PEG or salt concentrations. |
| Suboptimal pH. | Screen a wider pH range. The peptide's charge state is pH-dependent and crucial for forming crystal contacts. |
| Insufficient time. | Allow drops to equilibrate for a longer period (weeks to months). Peptide crystallization can be slow[12]. |
| Incorrect temperature. | Experiment with different temperatures (e.g., 4°C and 20°C). Temperature affects solubility and kinetics[13][14]. |
Problem 2: Amorphous Precipitate Forms Immediately
| Possible Cause | Suggested Solution |
| Supersaturation is too high. | Reduce the protein and/or precipitant concentration. Try a lower protein-to-reservoir ratio (e.g., 2:1 or 1:2)[14]. |
| Peptide is denatured or aggregated. | Verify peptide integrity and monodispersity using techniques like Dynamic Light Scattering (DLS). Ensure the buffer conditions are stabilizing. |
| Rapid solvent evaporation. | Use a less volatile solvent or a different crystallization method like microbatch under oil to slow down equilibration[15]. |
Problem 3: Small, Needle-like, or Poorly Formed Crystals
| Possible Cause | Suggested Solution |
| Nucleation is too rapid. | Lower the protein or precipitant concentration slightly to favor growth over nucleation. Reduce the temperature. |
| Suboptimal growth conditions. | Try additive screening. Small molecules like detergents, salts, or polyols can act as "molecular glue" to improve crystal contacts[13][14]. |
| Peptide has flexible regions. | Consider co-crystallization with a stabilizing ligand, antibody fragment (Fab), or a small molecule that binds to the peptide[7]. Truncating flexible termini, if not essential for the core structure, can also be effective[13]. |
| Vibrations in the lab. | Move crystallization plates to a more stable, vibration-free environment. |
| Seeding may be required. | Use micro-seeding or macro-seeding techniques. Crush existing small crystals and transfer them to new, equilibrated drops to encourage the growth of larger, single crystals[14]. |
Experimental Protocols
Protocol 1: High-Purity this compound Purification
This protocol outlines a general strategy for purifying recombinant this compound expressed with a cleavable affinity tag (e.g., His-tag).
-
Cell Lysis: Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole) and lyse cells using sonication or high-pressure homogenization.
-
Clarification: Centrifuge the lysate at high speed (e.g., 20,000 x g for 30 minutes) to pellet cell debris.
-
Affinity Chromatography (IMAC): Load the clarified supernatant onto an IMAC column (e.g., Ni-NTA). Wash with increasing concentrations of imidazole to remove non-specifically bound proteins. Elute the tagged this compound with a high concentration of imidazole (e.g., 250-500 mM).
-
Tag Cleavage: Dialyze the eluted protein against a buffer suitable for the specific protease (e.g., TEV protease) and incubate to cleave the affinity tag.
-
Reverse IMAC: Pass the cleavage reaction mixture through the IMAC column again. The untagged this compound will be in the flow-through, while the cleaved tag and tagged protease will bind to the column.
-
Size-Exclusion Chromatography (SEC): As a final polishing step, concentrate the flow-through and inject it onto a size-exclusion chromatography column. This separates the monomeric peptide from any aggregates and remaining impurities. Collect fractions corresponding to the pure, monomeric this compound.
-
Purity and Concentration Analysis: Verify purity (>98%) by SDS-PAGE and RP-HPLC. Determine the final concentration using a method like BCA assay or UV absorbance.
Protocol 2: Crystallization Screening and Optimization
This protocol uses the hanging-drop vapor-diffusion method, a common technique for initial screening.
-
Preparation:
-
Concentrate the purified this compound to 10-20 mg/mL in a low-salt buffer (e.g., 10 mM HEPES pH 7.0, 50 mM NaCl).
-
Use commercially available sparse-matrix crystallization screens (e.g., Hampton Research Crystal Screen, Index).
-
-
Hanging-Drop Setup:
-
Pipette 500 µL of the reservoir solution from the screen into a well of a 24-well crystallization plate.
-
On a siliconized glass coverslip, mix 1 µL of the this compound solution with 1 µL of the reservoir solution.
-
Invert the coverslip and seal the well with vacuum grease.
-
-
Incubation: Incubate the plates at two different temperatures (e.g., 4°C and 20°C) in a stable, vibration-free location.
-
Inspection: Regularly inspect the drops under a microscope over several weeks, looking for crystal formation.
-
Optimization:
-
Once initial "hits" (conditions that produce any crystalline material) are identified, perform optimization.
-
Create a grid screen around the hit condition by systematically varying the pH, precipitant concentration, and protein concentration[14].
-
Consider using additive screens to introduce new chemical diversity into the drop[14].
-
Data Presentation
Table 1: Typical Starting Parameters for Peptide Crystallization
| Parameter | Typical Range / Condition | Rationale |
| Peptide Concentration | 5 - 25 mg/mL | Must be high enough to achieve supersaturation but low enough to avoid aggregation[10]. |
| Purity | >95%, ideally >98% | Impurities can inhibit nucleation or be incorporated into the crystal, reducing quality[5]. |
| pH Range | 4.0 - 9.0 | The peptide's net charge influences solubility and crystal packing. |
| Temperature | 4°C, 20°C | Affects kinetics and solubility; lower temperatures often slow nucleation and promote better growth. |
| Crystallization Method | Vapor Diffusion (Hanging/Sitting Drop) | Allows for gentle equilibration and exploration of a wide range of conditions. |
Table 2: Common Precipitants and Additives for Peptide Crystallization
| Class | Examples | Purpose |
| Polymers | Polyethylene Glycol (PEG) 400, 2000, 4000, 8000 | Volume exclusion agents that promote precipitation. |
| Salts | Ammonium sulfate, Sodium chloride, Sodium citrate | "Salt out" the peptide by competing for water molecules. |
| Organic Solvents | 2-Methyl-2,4-pentanediol (MPD), Isopropanol | Reduce the dielectric constant of the solution. |
| Additives | Divalent cations (Mg²⁺, Ca²⁺), Detergents (low conc.), Sugars, Polyols | Can stabilize the peptide, bridge molecules in the lattice, or shield hydrophobic patches. |
Visualizations
Experimental Workflow for this compound Crystallization
Caption: Workflow from peptide production to X-ray data collection.
Troubleshooting Logic for Crystallization Outcomes
Caption: Decision tree for troubleshooting common crystallization results.
References
- 1. CD and NMR structural characterization of ceratotoxins, natural peptides with antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. The novel antibacterial peptide this compound alters permeability of the inner and outer membrane of Escherichia coli K-12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rcsb.org [rcsb.org]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. approcess.com [approcess.com]
- 7. rcsb.org [rcsb.org]
- 8. researchgate.net [researchgate.net]
- 9. The antibacterial peptide this compound displays alamethicin-like behavior in lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. HIGH-THROUGHPUT PROTEIN PURIFICATION FOR X-RAY CRYSTALLOGRAPHY AND NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Crystallization and preliminary X-ray analysis of insect antifreeze protein from the beetle Tenebrio molitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A general protocol for the crystallization of membrane proteins for X-ray structural investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]
- 15. mdpi.com [mdpi.com]
minimizing toxicity of Ceratotoxin A in animal models
This guide provides troubleshooting advice and frequently asked questions for researchers working with Ceratotoxin A (CtxA) in animal models. The focus is on understanding and minimizing the inherent toxicity of this antimicrobial peptide to host cells.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the fundamental mechanism of this compound toxicity in animal cells?
A1: this compound, like many antimicrobial peptides (AMPs), exerts its toxic effects primarily by disrupting cell membranes. Its mechanism is understood to follow the "barrel-stave" model, where peptide monomers aggregate and insert themselves into the lipid bilayer, forming voltage-dependent ion channels or pores[1][2]. This pore formation compromises the membrane's integrity, leading to leakage of cellular contents, disruption of ionic gradients, and ultimately, cell lysis and death[3][4]. While this is effective against bacterial membranes, the peptide can also act on eukaryotic cells, causing undesirable toxicity[5].
Q2: My in vitro assays with this compound show high levels of hemolysis. What are the common causes and how can I address this?
A2: High hemolytic activity is a primary indicator of cytotoxicity for AMPs. Several factors could be responsible:
-
Concentration: Hemolysis is highly dose-dependent. You may be using a concentration that is too high. Determine the HC50 (the concentration causing 50% hemolysis) to establish a baseline for toxicity.
-
Peptide Properties: The inherent amphipathicity and hydrophobicity of CtxA contribute to its ability to lyse red blood cells (erythrocytes)[6]. Excessive hydrophobicity can lead to non-selective interactions with mammalian cell membranes[7].
-
Experimental Conditions: The composition of your buffer (e.g., ionic strength, pH) can influence peptide structure and activity. Ensure your protocol is consistent and uses appropriate controls, such as Triton X-100 as a positive control for 100% hemolysis[8][9].
To address this, perform a dose-response curve to find the lowest effective antimicrobial concentration with the least hemolytic activity. Consider optimizing buffer conditions if possible.
Q3: I'm observing acute toxicity in my animal model shortly after systemic administration of this compound. What are the likely causes and mitigation strategies?
A3: Acute in vivo toxicity is often a direct result of the rapid, non-selective membrane-lysing activity of the peptide observed in vitro. High doses of AMPs can lead to widespread cell damage, inflammation, and organ failure[5][10]. For instance, some AMPs can cause a decrease in white blood cell counts and promote neutrophil infiltration in organs like the lungs, indicating a strong inflammatory response[5].
Mitigation Strategies:
-
Dose Reduction: The most straightforward approach is to lower the administered dose. Conduct a dose-escalation study to identify the maximum tolerated dose (MTD).
-
Change Route of Administration: Systemic (e.g., intravenous) administration exposes the peptide to the entire organism. If your application allows, consider local administration (e.g., topical, or targeted injection) to confine the peptide to the site of infection, minimizing systemic exposure.
-
Formulation Strategies: Encapsulating CtxA in a delivery vehicle like liposomes or nanoparticles can shield it from healthy host cells until it reaches the target site[8]. This can significantly reduce systemic toxicity.
Q4: How can I improve the therapeutic index of this compound to make it more selective for microbial cells over host cells?
A4: Improving the therapeutic index involves increasing the peptide's selectivity. This can be approached through two main avenues: structural modification and advanced formulation.
-
Structural Modification: The relationship between a peptide's structure and its activity is critical[11][12][13][14][15].
-
Balance Hydrophobicity: While hydrophobicity is crucial for antimicrobial action, excessive hydrophobicity increases toxicity to host cells[6][7]. You can create synthetic analogues of CtxA with reduced hydrophobicity by substituting certain amino acids.
-
Modulate Net Charge: Cationic residues (positive charge) are key for the initial interaction with negatively charged bacterial membranes[7]. Modifying the net charge can fine-tune this interaction and potentially decrease binding to zwitterionic mammalian cell membranes.
-
-
Formulation Strategies: As mentioned, using drug delivery systems is a powerful method. These systems can be designed to release the peptide in response to specific triggers at the infection site (e.g., bacterial enzymes, local pH changes)[8].
Q5: What formulation strategies are available to reduce the systemic toxicity of peptides like this compound?
A5: Formulation is a key strategy to enhance the stability and reduce the toxicity of therapeutic peptides[16][17][18].
-
Lipid-Based Formulations: Encapsulating CtxA in liposomes or lipid nanoparticles can protect it from degradation and limit its interaction with healthy cells.
-
Polymer Conjugation (PEGylation): Attaching polymers like polyethylene glycol (PEG) can increase the peptide's half-life in circulation and shield it, reducing toxicity and immunogenicity[16].
-
Biodegradable Polymers: Using polymers like PLA (polylactic acid) and PLGA (poly(lactic-co-glycolic acid)) can create controlled-release systems.
-
pH Optimization: Formulating the peptide in a buffer at an optimal pH can enhance its stability and prevent degradation[16][17].
Quantitative Data Summary
While specific in vivo toxicity data for this compound is limited in publicly accessible literature, the following tables summarize the general principles derived from research on antimicrobial peptides that are directly applicable.
Table 1: Relationship Between AMP Physicochemical Properties and Toxicity
| Physicochemical Property | Impact on Antimicrobial Activity | Impact on Host Cell Toxicity (e.g., Hemolysis) | Strategy for Minimizing Toxicity |
| High Hydrophobicity | Generally increases activity by enhancing membrane interaction. | Significantly increases toxicity due to non-selective membrane disruption[7]. | Reduce hydrophobicity via amino acid substitution without eliminating antimicrobial effect. |
| High Net Positive Charge | Increases initial attraction to negatively charged bacterial membranes[7]. | Can increase toxicity, but the effect is complex and often linked to structure. | Optimize net charge to balance bacterial membrane targeting with host cell avoidance. |
| High Amphipathicity | Essential for forming pore structures in membranes[19]. | High amphipathicity can increase hemolytic activity[19]. | Modify the peptide sequence to fine-tune the amphipathic structure. |
| α-Helical Structure | A common secondary structure important for membrane insertion and pore formation[6]. | The stability of the helix in different membrane environments affects selectivity. | Introduce helix-stabilizing or -destabilizing residues to modulate activity. |
Table 2: Overview of Formulation Strategies to Mitigate Peptide Toxicity
| Formulation Strategy | Mechanism of Toxicity Reduction | Potential Advantages | Key Considerations |
| Liposomal Encapsulation | Sequesters the peptide, preventing interaction with host cells until it reaches the target site[8]. | Enhanced stability, reduced toxicity, potential for targeted delivery. | Formulation complexity, stability of the liposomes, release kinetics. |
| Polymer Conjugation (PEGylation) | Creates a hydrophilic shield around the peptide, reducing proteolysis and interaction with host cells[16]. | Increased plasma half-life, lower immunogenicity. | Can sometimes reduce peptide activity; requires chemical modification. |
| Biodegradable Nanoparticles | Provides controlled and sustained release of the peptide, avoiding high initial concentration peaks[8]. | Tunable release profile, protects peptide from degradation. | Biocompatibility of the polymer, particle size, and drug loading. |
| pH and Buffer Optimization | Stabilizes the peptide in its active conformation and can prevent aggregation or degradation that might lead to toxic effects[16][17]. | Simple and cost-effective method to improve stability. | The optimal pH for stability may not be the optimal pH for activity. |
Key Experimental Protocols
Protocol: Hemolysis Assay
This protocol is a standard method for evaluating the membrane-disrupting toxicity of peptides against mammalian red blood cells (RBCs) in vitro[8][9].
1. Materials:
-
Freshly collected human or animal (e.g., murine, ovine) red blood cells in an anticoagulant (e.g., heparin, EDTA).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
This compound stock solution of known concentration.
-
Positive Control: 0.1% to 1% Triton X-100 solution in PBS.
-
Negative Control: PBS buffer alone.
-
96-well microtiter plate.
-
Microplate reader capable of measuring absorbance at ~540 nm.
2. Methodology:
-
Prepare RBC Suspension:
-
Centrifuge the whole blood at 1,000 x g for 10 minutes.
-
Aspirate and discard the supernatant and the buffy coat.
-
Wash the pelleted RBCs three times by resuspending in 10 volumes of cold PBS, followed by centrifugation.
-
After the final wash, resuspend the RBCs in PBS to create a 2% (v/v) suspension.
-
-
Assay Setup:
-
In a 96-well plate, add 100 µL of the 2% RBC suspension to each well.
-
Add 100 µL of the peptide solution (serially diluted in PBS to achieve the desired final concentrations) to the wells.
-
For the negative control (0% hemolysis), add 100 µL of PBS.
-
For the positive control (100% hemolysis), add 100 µL of Triton X-100 solution.
-
-
Incubation:
-
Incubate the plate at 37°C for 1 hour with gentle shaking.
-
-
Measurement:
-
Centrifuge the plate at 1,000 x g for 5 minutes to pellet intact RBCs and cell debris.
-
Carefully transfer 100 µL of the supernatant from each well to a new, clean 96-well plate.
-
Measure the absorbance of the supernatant at 540 nm (A540), which corresponds to the amount of hemoglobin released.
-
-
Calculation:
-
Calculate the percentage of hemolysis for each peptide concentration using the following formula: % Hemolysis = [(A_sample - A_negative_control) / (A_positive_control - A_negative_control)] * 100
-
Visualizations
Signaling & Mechanistic Pathways
References
- 1. researchgate.net [researchgate.net]
- 2. The antibacterial peptide this compound displays alamethicin-like behavior in lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The novel antibacterial peptide this compound alters permeability of the inner and outer membrane of Escherichia coli K-12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Rapid In Vivo Toxicity Assessment Method for Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antibacterial and Hemolytic Activity of Antimicrobial Hydrogels Utilizing Immobilized Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Traditional and Computational Screening of Non-Toxic Peptides and Approaches to Improving Selectivity [mdpi.com]
- 9. Characterization of Antibacterial and Hemolytic Activity of Synthetic Pandinin 2 Variants and Their Inhibition against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Structure-activity relationships imply different mechanisms of action for ochratoxin A-mediated cytotoxicity and genotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structure-function relationship for the highly toxic crotoxin from Crotalus durissus terrificus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The practice of structure activity relationships (SAR) in toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structure-activity relationships among mycotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Trichothecenes: structure-toxic activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. DSpace [kuscholarworks.ku.edu]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Reduce Hemolytic Activity of Ceratotoxin A
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding strategies to mitigate the hemolytic activity of Ceratotoxin A and its analogs.
Frequently Asked Questions (FAQs)
Q1: My therapeutic peptide based on this compound shows high hemolytic activity. What are the primary strategies to reduce it?
A1: High hemolytic activity is a common challenge with membrane-active peptides like this compound. The primary strategies to address this involve:
-
Amino Acid Substitution: Modifying the peptide's primary sequence to alter its physicochemical properties. This is the most targeted approach to uncouple lytic activity from desired therapeutic effects.
-
Formulation Strategies: Encapsulating or conjugating the peptide to carrier molecules to shield it from direct interaction with red blood cells.
Q2: Which amino acid properties should I focus on when designing less hemolytic this compound analogs?
A2: The key is to modulate the peptide's amphipathicity, hydrophobicity, and helical structure. Studies on Ceratotoxin-like peptides suggest that strategic substitutions can disrupt the peptide's ability to form pores in erythrocyte membranes while preserving its therapeutic, such as antimicrobial, activity. For instance, replacing a hydrophobic residue with a charged one (e.g., Isoleucine to Lysine) can disrupt the hydrophobic face of the peptide helix, reducing its interaction with the lipid bilayer of red blood cells.[1]
Q3: Are there any specific amino acid substitutions that have been shown to be effective?
A3: Yes, in a study on the Ceratotoxin-like peptide Ctx(Ile21)-Ha, the substitution of Isoleucine at position 9 with Lysine (I9K) was shown to create a peptide with a higher therapeutic index, indicating a better balance between antimicrobial activity and reduced hemolytic activity.[1] This suggests that introducing a positive charge in the hydrophobic face can be a successful strategy.
Q4: Besides amino acid changes, how can formulation help reduce hemolysis?
A4: Formulation strategies can physically prevent the peptide from interacting with red blood cell membranes. One effective approach is microencapsulation. For a Ceratotoxin-like peptide, microencapsulation in alginate-based particles coated with cellulose derivatives has been shown to decrease hemolytic activity by up to 95%.[2][3] Another approach is conjugation to polymers like chitosan, which has also been demonstrated to reduce the hemolytic potential of Ceratotoxin-like peptides.[4]
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Troubleshooting Steps |
| High Hemolysis in Initial Screens | The wild-type this compound sequence or a close analog is inherently lytic to erythrocytes. | 1. Perform Rational Amino Acid Substitutions: Introduce mutations to decrease hydrophobicity or disrupt the amphipathic helix (e.g., I9K substitution). 2. Synthesize and Test Analogs: Evaluate the hemolytic activity of the newly designed peptides using a standard hemolysis assay. |
| Loss of Therapeutic Activity After Modification | The modification that reduced hemolytic activity also disrupted the structural features required for the desired biological function (e.g., antimicrobial activity). | 1. Perform Multiple Substitutions: Create a small library of analogs with different substitutions at various positions. 2. Screen for Both Activities: Concurrently screen for both reduced hemolysis and retained therapeutic efficacy to identify lead candidates. 3. Consider D-amino Acid Substitutions: These can sometimes reduce toxicity while maintaining or even enhancing stability and activity. |
| Peptide Analogs Still Show Residual Hemolysis | The modifications were insufficient to completely abolish interaction with erythrocyte membranes. | 1. Explore Formulation Strategies: Encapsulate the most promising analog in biocompatible polymers like alginate or conjugate it to chitosan. 2. Optimize Formulation: Vary the polymer-to-peptide ratio and other formulation parameters to maximize the reduction in hemolytic activity. |
Data Presentation
Table 1: Quantitative Data on Strategies to Reduce Hemolytic Activity of a Ceratotoxin-like Peptide (Ctx(Ile21)-Ha)
Disclaimer: The following data is for the Ceratotoxin-like peptide Ctx(Ile21)-Ha and is presented as a representative example of strategies applicable to this compound.
| Peptide/Formulation | Modification | Hemolytic Activity (HC50 in µM) | Reduction in Hemolysis | Reference |
| Ctx(Ile21)-Ha | Wild-type analog | 7.1 | - | [2] |
| Ctx(Ile21)-Ha-I9K | Isoleucine to Lysine substitution at position 9 | Higher therapeutic index (specific HC50 not provided, but implied to be higher) | Significant | [1] |
| Microencapsulated Ctx(Ile21)-Ha | Encapsulation in alginate-based microparticles | >95% reduction compared to the free peptide | >95% | [2][3] |
| Ctx(Ile21)-Ha-Ahx-Cys conjugated to Chitosan | Covalent linkage to chitosan polymer | Low hemolytic activity observed at effective antimicrobial concentrations | Significant | [4] |
Experimental Protocols
Protocol 1: Synthesis of this compound Analogs
This protocol outlines the solid-phase synthesis of this compound analogs with specific amino acid substitutions.
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT)
-
HPLC grade water and acetonitrile
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling: Dissolve the desired Fmoc-protected amino acid (4 equivalents) and HBTU (3.9 equivalents) in DMF. Add DIPEA (8 equivalents) and add the mixture to the deprotected resin. Allow the coupling reaction to proceed for 2 hours.
-
Washing: Wash the resin with DMF and DCM.
-
Repeat: Repeat steps 2-4 for each amino acid in the peptide sequence.
-
Cleavage and Deprotection: After the final amino acid is coupled, wash the resin with DCM and dry under vacuum. Cleave the peptide from the resin and remove side-chain protecting groups by treating with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water for 2-3 hours.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Centrifuge to collect the peptide pellet, wash with ether, and air dry. Purify the peptide using reverse-phase HPLC with a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
-
Characterization: Confirm the identity and purity of the synthesized peptide analog by mass spectrometry.
Protocol 2: Hemolysis Assay
This protocol details the procedure to quantify the hemolytic activity of this compound and its analogs.
Materials:
-
Fresh human red blood cells (RBCs)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Peptide solutions of varying concentrations in PBS
-
Triton X-100 (1% v/v in PBS) for positive control
-
PBS for negative control
-
96-well microtiter plate
-
Spectrophotometer (plate reader)
Procedure:
-
RBC Preparation: Obtain fresh human blood and centrifuge at 500 x g for 5 minutes. Aspirate the supernatant and plasma. Wash the RBC pellet three times with 10 volumes of cold PBS, centrifuging and aspirating the supernatant after each wash. Resuspend the final RBC pellet in PBS to a final concentration of 2% (v/v).
-
Assay Setup: In a 96-well plate, add 50 µL of the 2% RBC suspension to each well.
-
Sample Addition: Add 50 µL of the peptide solutions (in serial dilutions) to the wells containing RBCs.
-
Controls:
-
Positive Control: Add 50 µL of 1% Triton X-100 to designated wells to achieve 100% hemolysis.
-
Negative Control: Add 50 µL of PBS to designated wells for 0% hemolysis.
-
-
Incubation: Incubate the plate at 37°C for 1 hour with gentle agitation.
-
Centrifugation: Centrifuge the plate at 800 x g for 10 minutes to pellet the intact RBCs.
-
Absorbance Measurement: Carefully transfer 80 µL of the supernatant from each well to a new flat-bottom 96-well plate. Measure the absorbance of the released hemoglobin at 540 nm using a spectrophotometer.
-
Calculation of Hemolysis: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100
-
HC50 Determination: Plot the % hemolysis against the peptide concentration and determine the HC50 value, which is the concentration of the peptide that causes 50% hemolysis.
Visualizations
Caption: Workflow of this compound-induced hemolysis via the barrel-stave model.
Caption: Logical workflow for reducing the hemolytic activity of this compound.
Caption: A hypothetical signaling cascade for this compound-induced hemolysis.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Conjugation of Ctx(Ile21)-Ha Antimicrobial Peptides to Chitosan Ultrathin Films by N-Acetylcysteine Improves Peptide Physicochemical Properties and Enhances Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Stability of Ceratotoxin A in Serum for Therapeutic Use
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and improving the stability of Ceratotoxin A in serum for therapeutic applications. The following sections offer solutions to common experimental challenges, answer frequently asked questions, and provide detailed protocols and conceptual diagrams.
Troubleshooting Guide
This guide addresses specific issues that may arise during the development of this compound as a therapeutic agent, with a focus on its stability in a biological environment.
| Issue Encountered | Potential Cause(s) | Recommended Solution(s) |
| Rapid loss of this compound activity in serum. | Proteolytic degradation by serum proteases. This compound contains several potential cleavage sites for common serum proteases like trypsin and chymotrypsin. | 1. Identify Cleavage Sites: Perform a serum stability assay followed by mass spectrometry to identify the specific degradation products and pinpoint cleavage sites. 2. Chemical Modification: Introduce modifications at or near the cleavage sites to hinder protease recognition. Options include D-amino acid substitution, N-terminal acetylation, or C-terminal amidation.[1][2][3] 3. Formulation Strategies: Encapsulate this compound in nanoparticles or liposomes to shield it from proteases.[4][5][6] |
| This compound precipitates out of solution when incubated with serum. | Peptide aggregation, which can be triggered by the pH, ionic strength, or protein concentration of the serum. Hydrophobic regions of the peptide may self-associate. | 1. Optimize Formulation Buffer: Before adding to serum, ensure this compound is fully solubilized in a buffer that is at least one pH unit away from its isoelectric point (pI). 2. Incorporate Excipients: Use stabilizing excipients such as sugars (e.g., trehalose), polyols, or non-ionic surfactants in your formulation. 3. Chemical Modification: PEGylation or the addition of other hydrophilic moieties can increase solubility and reduce aggregation.[7][8][9] |
| Inconsistent results in serum stability assays. | Variability in serum batches, improper sample handling, or issues with the analytical method. | 1. Standardize Serum Source: Use pooled human serum from a reputable commercial source to minimize donor-to-donor variability. 2. Consistent Sample Preparation: Follow a strict protocol for serum preparation, including centrifugation to remove lipids and pre-incubation at 37°C.[10] 3. Use of Internal Standard: Incorporate a stable, non-interacting peptide as an internal standard in your analytical runs (e.g., RP-HPLC, LC-MS) to account for variations in sample processing and injection volume. |
| Modified this compound shows improved stability but reduced antimicrobial activity. | The modification interferes with the peptide's structure-activity relationship. For example, a modification at a key residue for membrane interaction could hinder its mechanism of action. | 1. Site-Specific Modification: If the cleavage site is known, perform targeted modifications only at that location, leaving the rest of the peptide unchanged. 2. Linker Technology: When attaching larger molecules like PEG or lipids, use a linker that provides sufficient distance between the peptide and the modifying group to minimize steric hindrance. 3. Screen a Library of Analogs: Synthesize and test a series of analogs with different modifications or at different positions to identify a candidate with an optimal balance of stability and activity. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound degradation in serum?
A1: The primary mechanism of degradation for peptides like this compound in serum is proteolytic cleavage by endogenous proteases.[11][12] Serum contains a complex mixture of proteases, including serine proteases (e.g., trypsin, chymotrypsin, elastase), metalloproteases, and others that can cleave peptide bonds at specific amino acid residues.[11][12][13]
Q2: What is the amino acid sequence of this compound and what are its potential cleavage sites?
A2: The amino acid sequence of this compound is SIGSALKKALPVAKKIGKIALPIAKAALP.[14] Based on this sequence, potential cleavage sites for common serum proteases include:
-
Trypsin-like proteases: Cleave after positively charged residues, primarily Lysine (K) and Arginine (R). This compound is rich in Lysine residues, making it susceptible to this type of degradation.
-
Chymotrypsin-like proteases: Cleave after large hydrophobic residues such as Phenylalanine (F), Tryptophan (W), and Tyrosine (Y). While not present in this compound, other hydrophobic residues like Leucine (L) and Isoleucine (I) can also be targeted.
Q3: How can I predict the most likely degradation sites in this compound?
A3: You can use computational tools to predict potential protease cleavage sites. Web-based servers like PeptideCutter and Procleave can analyze the peptide sequence and identify potential cleavage sites for various proteases.[15][16][17][18] However, these predictions should always be confirmed experimentally by analyzing the degradation products using mass spectrometry.
Q4: What is a typical half-life for an unmodified antimicrobial peptide like this compound in serum?
A4: The half-life of unmodified peptides in serum can be very short, often in the range of minutes to a few hours.[3] This is due to rapid clearance by the kidneys and degradation by proteases.
Q5: What are the main strategies to improve the serum stability of this compound?
A5: The main strategies can be broadly categorized into chemical modifications and formulation approaches:
-
Chemical Modifications:
-
D-amino acid substitution: Replacing L-amino acids at cleavage sites with their D-isomers can prevent recognition by proteases.[1][2][19]
-
Cyclization: Creating a cyclic peptide from the linear this compound can enhance its structural rigidity and resistance to exopeptidases.[20][21][22][23][24]
-
PEGylation: Attaching polyethylene glycol (PEG) chains increases the peptide's size, which can protect it from proteases and reduce renal clearance.[7][8][9][25][26]
-
Lipidation: Acylating the peptide with a fatty acid can promote binding to serum albumin, effectively "hitching a ride" on this long-lived protein to extend its own circulation time.[27][28][29][30]
-
-
Formulation Strategies:
Q6: Will modifying this compound affect its toxicity profile?
A6: It is possible. Any modification to a therapeutic peptide requires a thorough re-evaluation of its safety and toxicity profile. For example, while PEGylation can reduce immunogenicity, the PEG molecule itself is not biodegradable and can accumulate in the body.[8] Similarly, changes in the peptide's structure could potentially lead to off-target effects.
Data Presentation: Impact of Stabilization Strategies on Peptide Half-Life
The following tables summarize hypothetical, yet representative, quantitative data on the effects of various stabilization strategies on the serum half-life of a peptide like this compound.
Table 1: Effect of Chemical Modifications on this compound Half-Life in Human Serum
| Modification Strategy | Description | Hypothetical Half-Life (hours) | Fold Improvement (vs. Unmodified) |
| Unmodified this compound | Native peptide sequence. | 0.5 | 1 |
| D-amino Acid Substitution | Replacement of L-Lys at a key cleavage site with D-Lys. | 4 | 8 |
| N-terminal PEGylation (20 kDa) | Covalent attachment of a 20 kDa PEG chain to the N-terminus. | 20 | 40 |
| C-terminal Lipidation (C16) | Acylation with a 16-carbon fatty acid at the C-terminus. | 15 | 30 |
| Head-to-Tail Cyclization | Formation of a peptide bond between the N- and C-termini. | 6 | 12 |
Note: These values are illustrative and based on typical improvements reported for other peptides.[1][2][7][19][20][23][27][29]
Table 2: Effect of Formulation on this compound Half-Life in Human Serum
| Formulation Strategy | Description | Hypothetical Half-Life (hours) | Fold Improvement (vs. Unmodified) |
| Unmodified this compound (in saline) | Native peptide in a simple buffer. | 0.5 | 1 |
| Liposomal Formulation | Encapsulation of this compound within liposomes. | 18 | 36 |
| PLGA Nanoparticle Formulation | Encapsulation within poly(lactic-co-glycolic acid) nanoparticles. | 24 | 48 |
Note: These values are illustrative and based on typical improvements reported for peptide-loaded nanocarriers.[4][5][6]
Experimental Protocols
Protocol 1: In Vitro Serum Stability Assay for this compound
Objective: To determine the rate of degradation of this compound and its analogs in human serum.
Materials:
-
This compound (or analog) stock solution (e.g., 1 mg/mL in sterile water or appropriate buffer)
-
Pooled human serum (commercially available)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quenching solution (e.g., 10% trichloroacetic acid (TCA) or 100% acetonitrile with 1% trifluoroacetic acid (TFA))
-
Incubator or water bath at 37°C
-
Microcentrifuge
-
RP-HPLC or LC-MS system
Procedure:
-
Serum Preparation: Thaw the human serum at room temperature. Centrifuge at 12,000 x g for 10 minutes at 4°C to remove any lipids or precipitates. Transfer the clear supernatant to a new tube. Pre-incubate the serum at 37°C for 15 minutes.
-
Reaction Setup: In a microcentrifuge tube, add the pre-warmed human serum. Spike with the this compound stock solution to achieve the desired final concentration (e.g., 100 µg/mL). Gently vortex to mix. A control sample should be prepared by spiking the peptide into PBS instead of serum.
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time Points: At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot (e.g., 50 µL) of the reaction mixture.
-
Quenching and Protein Precipitation: Immediately add the aliquot to a tube containing the quenching solution (e.g., 100 µL of 10% TCA). Vortex vigorously and incubate on ice for 10 minutes.
-
Centrifugation: Centrifuge the quenched samples at 14,000 x g for 15 minutes at 4°C to pellet the precipitated serum proteins.
-
Sample Analysis: Carefully collect the supernatant and analyze it by RP-HPLC or LC-MS to quantify the amount of intact this compound remaining. The time zero (t=0) sample represents 100% intact peptide.
-
Data Analysis: Plot the percentage of intact this compound remaining versus time. Fit the data to a one-phase exponential decay curve to calculate the half-life (t½).
Visualizations
Diagrams of Key Concepts and Workflows
References
- 1. Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Concept Life Sciences | Overcoming the Challenges of Peptide Drug Development [conceptlifesciences.com]
- 4. wjarr.com [wjarr.com]
- 5. Nanocarrier system: An emerging strategy for bioactive peptide delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. PEGylation for Peptide Stability & Half-Life - Creative Peptides [creative-peptides.com]
- 8. bachem.com [bachem.com]
- 9. Frontiers | Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) [frontiersin.org]
- 10. Sample collection in clinical proteomics--proteolytic activity profile of serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protease - Wikipedia [en.wikipedia.org]
- 12. What are the different types of proteases? | AAT Bioquest [aatbio.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. qyaobio.com [qyaobio.com]
- 15. Software-aided workflow for predicting protease-specific cleavage sites using physicochemical properties of the natural and unnatural amino acids in peptide-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Procleave: Predicting Protease-specific Substrate Cleavage Sites by Combining Sequence and Structural Information - PMC [pmc.ncbi.nlm.nih.gov]
- 17. PeptideCutter -- protein cleavage sites prediction tool | HSLS [hsls.pitt.edu]
- 18. Protease Prediction Service - Creative Proteomics [creative-proteomics.com]
- 19. biorxiv.org [biorxiv.org]
- 20. Engineering an affinity-enhanced peptide through optimization of cyclization chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 23. A Facile Cyclization Method Improves Peptide Serum Stability and Confers Intrinsic Fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. aacrjournals.org [aacrjournals.org]
- 26. Extending Drug Half-Life through PEGylation - Creative Biolabs [half-life-extension.creative-biolabs.com]
- 27. A review of lipidation in the development of advanced protein and peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Chemical Strategies for Half-Life Extension of Biopharmaceuticals: Lipidation and Its Alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- 31. Nanocarriers for Protein and Peptide Drug Delivery - Article (Preprint v1) by Hany Akeel Al-Hussaniy et al. | Qeios [qeios.com]
- 32. researchgate.net [researchgate.net]
troubleshooting variability in single-channel recording experiments with Ceratotoxin A
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability in single-channel recording experiments using Ceratotoxin A (CtxA).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it form channels?
This compound (CtxA) is a 36-residue, alpha-helical, cationic antimicrobial peptide originally isolated from the Mediterranean fruit fly, Ceratitis capitata.[1] It forms ion channels in lipid bilayers through a "barrel-stave" mechanism, similar to the well-studied peptide alamethicin.[1][2] In this model, multiple CtxA monomers first associate with the surface of the membrane. Upon application of a transmembrane voltage, these monomers insert into the lipid bilayer and aggregate to form a barrel-like pore, where the peptides form the "staves" of the barrel. The C-terminal regions of the peptides are thought to form the core of this helical bundle within the membrane, while the N-terminal regions help to anchor the structure to the lipid surface.[1]
Q2: What are the expected characteristics of this compound channels in single-channel recordings?
CtxA channels are characterized by the following features:
-
Voltage-dependence: Channel formation and activity are highly dependent on the applied transmembrane voltage. Typically, a positive voltage on the side of peptide addition is required to induce channel insertion and opening.[1]
-
Multiple Conductance States: Like alamethicin, CtxA channels exhibit multiple discrete conductance levels, often appearing as a "staircase" in current recordings. These levels are thought to correspond to the number of monomers comprising the channel pore.[3]
-
Cation Selectivity: The pores formed by CtxA are generally cation-selective.
Q3: Why am I not seeing any channel activity after adding this compound?
Several factors could contribute to a lack of channel activity:
-
Inadequate Voltage: this compound channel formation is voltage-dependent. Ensure you are applying a sufficiently high positive potential to the cis chamber (the side of peptide addition). The required voltage can vary depending on the lipid composition and experimental conditions.
-
Peptide Concentration: The concentration of CtxA is critical. If the concentration is too low, the probability of monomers assembling into a pore is significantly reduced. Conversely, if the concentration is too high, it can lead to membrane instability and rupture. A titration experiment is recommended to find the optimal concentration for your system.
-
Lipid Composition: The interaction of CtxA with the lipid bilayer is crucial for channel formation. The presence of anionic lipids can facilitate the initial electrostatic attraction of the cationic peptide to the membrane. The thickness and fluidity of the bilayer, determined by the acyl chain length and saturation of the lipids, also play a significant role.
-
Peptide Integrity: Ensure the CtxA peptide is properly stored and has not degraded. Peptides can be sensitive to repeated freeze-thaw cycles and proteases.
Q4: My single-channel recordings are very noisy. How can I improve the signal-to-noise ratio?
High noise levels are a common challenge in planar lipid bilayer experiments. Here are some troubleshooting steps:
-
Check Your Setup: Ensure all components of your rig are properly grounded to avoid ground loops. Isolate the setup from mechanical vibrations and acoustic noise.
-
Bilayer Quality: A thick, unstable, or solvent-rich bilayer will have higher capacitance and thus higher noise. Try to form a thinner, solvent-free bilayer if possible.
-
Aperture Size: Smaller apertures generally lead to lower capacitance and reduced noise.
-
Electrode Quality: Ensure your Ag/AgCl electrodes are freshly chlorided and providing a stable potential.
-
Filtering: While it's important to acquire data with a wide bandwidth, you can apply a low-pass filter during analysis to reduce high-frequency noise and improve the appearance of channel transitions. However, be aware that over-filtering can obscure rapid channel kinetics.
Troubleshooting Variability in Channel Behavior
Variability in single-channel recordings is a common issue. The following sections address specific sources of variability and provide targeted solutions.
Issue 1: Inconsistent Number of Conductance Levels
Question: I am seeing a different number of conductance levels in each experiment, or the levels are not well-defined. What could be the cause?
Answer: The number of conductance levels in barrel-stave channels like this compound is related to the number of monomers forming the pore. Variability can arise from:
-
Peptide Concentration: Higher local concentrations of CtxA on the membrane can favor the formation of larger pores with more conductance levels.
-
Voltage: The applied voltage can influence the equilibrium between different oligomeric states. Higher voltages may stabilize larger pores.
-
Lipid Bilayer Properties: The fluidity and thickness of the membrane can affect the lateral diffusion and association of CtxA monomers, influencing the size of the resulting pores.
-
Peptide Aggregation State: The aggregation state of CtxA in solution before addition to the chamber can influence the channel formation process. Ensure the peptide is fully solubilized and vortexed before use.
Solution:
-
Carefully control and document the final concentration of CtxA in the cis chamber for each experiment.
-
Apply a consistent voltage protocol to allow for comparison between experiments.
-
Use a consistent and well-defined lipid composition. If you are making your own lipid solutions, ensure they are fresh and properly stored.
-
Briefly sonicate or vortex the CtxA stock solution before each use to minimize pre-aggregation.
Issue 2: Fluctuations in Single-Channel Conductance Values
Question: The conductance values for what I believe to be the same level are varying between experiments. Why is this happening?
Answer: While each conductance level should theoretically have a discrete value, some experimental factors can cause apparent shifts:
-
Electrolyte Concentration: The conductance of an ion channel is directly proportional to the concentration of charge carriers. Ensure that the electrolyte concentration (e.g., KCl) is identical in all your experiments.
-
Temperature: Ion mobility is temperature-dependent. Small fluctuations in room temperature can lead to changes in measured conductance.
-
Lipid Environment: The local lipid environment surrounding the pore can subtly influence its conformation and, therefore, its conductance. Changes in lipid composition or the presence of impurities can contribute to this variability.
Solution:
-
Use freshly prepared and accurately measured electrolyte solutions.
-
Monitor and control the temperature of your experimental setup.
-
Ensure high purity of your lipids and solvents.
Issue 3: Variability in Channel Open and Closed Times (Kinetics)
Question: The open and closed lifetimes of the channels seem to be very different from one recording to another. What influences channel kinetics?
Answer: The kinetics of channel gating are sensitive to a variety of factors:
-
Voltage: The open probability and lifetimes of voltage-gated channels like CtxA are strongly dependent on the applied potential.
-
Lipid Composition: The physical properties of the bilayer, such as thickness, curvature stress, and lateral pressure, can allosterically modulate the conformational changes of the channel, thereby affecting its gating kinetics.
-
Peptide-Lipid Interactions: Specific interactions between the peptide and certain lipid headgroups or acyl chains can stabilize either the open or closed state of the channel.
Solution:
-
Maintain a stable and precise holding potential during your recordings. Use a consistent voltage protocol when investigating channel kinetics.
-
Be meticulous in preparing your lipid solutions to ensure a consistent composition.
-
If you are investigating the effect of different lipids, be aware that this will likely have a significant impact on channel kinetics.
Quantitative Data
Due to the inherent variability of these experiments, the following tables provide representative data. Actual values may vary depending on the specific experimental conditions. As specific quantitative data for this compound is not always available in a consolidated format, data for the analogous peptide, Alamethicin, is provided for comparison.
Table 1: Representative Single-Channel Conductance Levels
| Peptide | Lipid Composition | Electrolyte | Voltage | Conductance Levels (pS) | Reference(s) |
| This compound | Not specified | Not specified | Not specified | Forms well-defined conductance states similar to alamethicin | [3] |
| Alamethicin | Diphytanoyl-PC/Cholesterol (2:1) | 0.5 M KCl | +100 mV | Multiple levels observed, with the lowest states around 200-400 pS | [4] |
| Alamethicin | Phosphatidylcholine | 1 M KCl | +150 mV | Multiple discrete levels are typically observed |
Table 2: Factors Influencing this compound Channel Properties
| Parameter | Factor | Effect | Reference(s) |
| Channel Formation | Voltage | Positive voltage on the cis side is required to induce channel formation. | [1] |
| Peptide Concentration | Higher concentration increases the probability of channel formation but can lead to membrane instability. | ||
| Lipid Composition | Anionic lipids can facilitate peptide binding. Bilayer thickness and fluidity affect insertion and aggregation. | ||
| Channel Kinetics | Voltage | Open probability and channel lifetimes are voltage-dependent. | |
| Lipid Composition | Can allosterically modulate channel gating. | ||
| Conductance | Electrolyte Conc. | Directly proportional to ion concentration. | |
| Temperature | Affects ion mobility and thus conductance. |
Experimental Protocols
Detailed Protocol for Single-Channel Recording of this compound
This protocol outlines the key steps for reconstituting this compound into a planar lipid bilayer and recording its single-channel activity.
1. Materials and Reagents:
-
Planar lipid bilayer workstation (includes chamber, electrodes, amplifier, data acquisition system)
-
This compound peptide stock solution (e.g., 1 mg/mL in ethanol or water)
-
Lipid solution (e.g., 1,2-diphytanoyl-sn-glycero-3-phosphocholine (DPhPC) in n-decane at 10-25 mg/mL)
-
Electrolyte solution (e.g., 1 M KCl, 10 mM HEPES, pH 7.4)
-
Aperture material (e.g., Teflon film with a 50-150 µm diameter aperture)
-
Micropipettes
2. Bilayer Chamber Preparation:
-
Thoroughly clean the bilayer chamber components with a detergent solution, followed by extensive rinsing with ultrapure water and then ethanol.
-
Allow all components to dry completely.
-
Assemble the chamber, placing the aperture film between the two compartments (cis and trans).
3. Lipid Bilayer Formation (Painting Method):
-
Using a fine-tipped glass rod or a small brush, apply a small amount of the lipid solution to the aperture, ensuring it is completely covered.
-
Fill both the cis and trans chambers with the electrolyte solution. The cis chamber is where the peptide will be added and is typically connected to the headstage of the amplifier.
-
Monitor the capacitance of the membrane. As the lipid thins to form a bilayer, the capacitance will increase and then stabilize. A stable capacitance of approximately 0.4-0.8 µF/cm² is indicative of a good bilayer.
4. This compound Incorporation:
-
Once a stable bilayer is formed, add a small aliquot (e.g., 1-5 µL) of the this compound stock solution to the cis chamber. The final concentration will need to be optimized, but a starting point is typically in the range of 10-100 ng/mL.
-
Gently stir the cis chamber for a few minutes to facilitate the interaction of the peptide with the membrane.
5. Single-Channel Recording:
-
Apply a holding potential across the bilayer using the voltage-clamp amplifier. For this compound, a positive potential (e.g., +100 mV to +150 mV) should be applied to the cis chamber.
-
Monitor the current trace for the appearance of discrete, step-like changes, which indicate the opening and closing of single channels.
-
Once channel activity is observed, you can proceed with your experimental protocol, which may involve recording at different holding potentials or adding other reagents.
6. Data Analysis:
-
The recorded current traces should be filtered to reduce noise.
-
Idealize the data to create a step-wise representation of the channel openings and closings.
-
Generate all-points histograms to determine the amplitude of the different conductance levels.
-
Perform dwell-time analysis to determine the open and closed lifetimes of the channel at different conductance levels and voltages.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound channel formation.
References
Validation & Comparative
Ceratotoxin A: A Comparative Analysis of its Antimicrobial Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of antibiotic-resistant bacteria necessitates the exploration of novel antimicrobial agents. Antimicrobial peptides (AMPs) have emerged as a promising class of molecules due to their broad-spectrum activity and unique mechanisms of action that often circumvent conventional resistance pathways. Ceratotoxin A, an insect-derived AMP from the Mediterranean fruit fly Ceratitis capitata, has demonstrated potent antibacterial properties. This guide provides a comprehensive comparison of the mechanism of action of this compound with other well-characterized AMPs, namely the human cathelicidin LL-37, the amphibian-derived magainin-2, and human β-defensin 2 (HBD-2). This objective analysis, supported by available experimental data, aims to elucidate the distinct and shared features of these peptides, offering insights for the development of new anti-infective therapies.
Comparative Analysis of Antimicrobial Activity and Cytotoxicity
The efficacy and safety of an antimicrobial peptide are critical parameters for its therapeutic potential. The following tables summarize the available quantitative data on the Minimum Inhibitory Concentration (MIC) against common Gram-negative (Escherichia coli) and Gram-positive (Staphylococcus aureus) bacteria, as well as the hemolytic activity (HC50), a measure of cytotoxicity against red blood cells.
| Peptide | Target Organism | Minimum Inhibitory Concentration (MIC) (μg/mL) | Reference |
| This compound | E. coli | Mainly active against Gram-negative organisms | [1] |
| S. aureus | Less active | [2] | |
| Cathelicidin (LL-37) | E. coli | <10 | [3] |
| S. aureus | <10 | [3] | |
| Magainin-2 | E. coli | ~1 | [4] |
| S. aureus | 64 | [5] | |
| Defensin (HBD-2) | E. coli | 4.1 - 25.0 | [6] |
| S. aureus | >250 (bacteriostatic) | [7] |
Table 1: Comparative Minimum Inhibitory Concentrations (MICs). This table highlights the varied potency of the selected AMPs against representative Gram-negative and Gram-positive bacteria. Note that specific MIC values for this compound are not consistently reported in the literature, though its primary activity is against Gram-negative bacteria.
| Peptide | Hemolytic Activity (HC50) (μM) | Reference |
| This compound | Weak hemolytic activity | [8][9] |
| Cathelicidin (LL-37) | >250 | [10] |
| Magainin-2 | >100 | |
| Defensin (HBD-2) | >75 (no hemolytic activity observed) |
Mechanisms of Action: A Deeper Dive
The primary mechanism of action for most AMPs involves the disruption of the microbial cell membrane. However, the specific mode of this disruption, as well as the potential for interaction with intracellular targets, varies significantly among different peptides.
Membrane Disruption Models
The interaction of AMPs with the bacterial membrane is often described by one of three models: the barrel-stave model, the toroidal pore model, or the carpet model.
-
This compound: The Barrel-Stave Model this compound is thought to function primarily through the barrel-stave model .[8] In this mechanism, the amphipathic α-helical peptide monomers first bind to the surface of the bacterial membrane. Once a threshold concentration is reached, these monomers insert into the lipid bilayer, orienting themselves perpendicular to the membrane plane. The hydrophobic regions of the peptides align with the lipid core of the membrane, while the hydrophilic regions face inward, forming the lumen of a transmembrane pore. This pore disrupts the membrane's integrity, leading to leakage of cellular contents and ultimately, cell death. The C-terminal domain of ceratotoxins is strongly implicated in the formation of these helical bundles within the membrane.[8]
This compound: Barrel-Stave Mechanism -
Magainin-2: The Toroidal Pore Model Magainin-2 is a classic example of an AMP that forms toroidal pores . In this model, the peptides insert into the membrane and induce the lipid monolayers to bend continuously from the outer leaflet to the inner leaflet, creating a pore that is lined by both the peptides and the polar head groups of the lipids. This process involves significant disruption of the membrane structure and can lead to the translocation of peptides across the membrane.
Magainin-2: Toroidal Pore Mechanism -
Cathelicidin (LL-37): The Carpet-like Model The mechanism of LL-37 is often described by the carpet-like model . In this scenario, the peptides accumulate on the surface of the bacterial membrane, forming a layer that resembles a carpet. This accumulation disrupts the curvature of the membrane, and once a critical concentration is reached, the membrane is destabilized and disintegrates in a detergent-like manner, leading to the formation of micelles. Some studies, however, have also suggested that LL-37 can form transmembrane pores under certain conditions.
Cathelicidin (LL-37): Carpet-like Mechanism -
Defensin (HBD-2): A Multifaceted Approach The membrane disruption mechanism of defensins is more complex and can involve features of different models. They are known to form pores, but the exact nature of these pores is still under investigation. Some studies suggest that defensins can induce the clustering of anionic lipids in the bacterial membrane, leading to localized defects and increased permeability.[1] This multifaceted approach may contribute to their broad-spectrum activity.
Intracellular Targets
While membrane disruption is the primary mode of action for many AMPs, some can also translocate into the cytoplasm and interact with intracellular targets, providing a secondary mechanism for bacterial killing.
-
This compound: The primary mechanism of this compound appears to be membrane disruption, and there is limited evidence in the reviewed literature to suggest specific intracellular targets. Its action is mainly focused on permeabilizing the bacterial envelope.[1]
-
Cathelicidin (LL-37): LL-37 has been shown to translocate across the bacterial membrane and interact with intracellular components. It can bind to nucleic acids (DNA and RNA), interfering with replication, transcription, and translation.[4] Furthermore, LL-37 can affect cellular processes such as energy metabolism.
-
Magainin-2: Similar to LL-37, magainins can also translocate into the bacterial cytoplasm. Once inside, they can interact with various intracellular targets, affecting processes like energy metabolism, nitrogen metabolism, and amino acid metabolism. Recent studies have also identified the BamA protein, which is involved in the folding of outer membrane proteins in Gram-negative bacteria, as a specific intracellular target of Magainin-2.
-
Defensins (HBD-2): Defensins have been shown to have multiple intracellular effects. They can inhibit the synthesis of the bacterial cell wall by targeting lipid II, a key precursor molecule. Additionally, some defensins can bind to bacterial DNA and RNA, inhibiting nucleic acid synthesis.
Experimental Protocols
The following are generalized protocols for the key experiments used to characterize the activity of antimicrobial peptides.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Protocol:
-
Prepare a serial dilution of the antimicrobial peptide in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the target bacterium (e.g., 5 x 10^5 CFU/mL).
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration of the peptide that shows no turbidity (no bacterial growth).
Hemolytic Activity Assay
This assay measures the ability of a peptide to lyse red blood cells, providing an indication of its cytotoxicity.
Protocol:
-
Prepare a suspension of fresh red blood cells (e.g., human or sheep) in a buffered saline solution (e.g., PBS).
-
Prepare serial dilutions of the antimicrobial peptide in the same buffer.
-
Incubate the red blood cell suspension with the peptide dilutions at 37°C for a specified time (e.g., 1 hour).
-
Include a positive control (e.g., Triton X-100 for 100% hemolysis) and a negative control (buffer only).
-
Centrifuge the samples to pellet the intact red blood cells.
-
Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin release (e.g., 414 nm).
-
Calculate the percentage of hemolysis relative to the positive control. The HC50 is the peptide concentration that causes 50% hemolysis.
Membrane Permeabilization Assays
These assays assess the ability of a peptide to disrupt the bacterial membrane.
Outer Membrane Permeabilization (NPN Uptake Assay): The fluorescent probe N-phenyl-1-naphthylamine (NPN) is used to assess the permeability of the outer membrane of Gram-negative bacteria. NPN fluoresces weakly in aqueous environments but becomes strongly fluorescent in the hydrophobic interior of a damaged membrane.
Protocol:
-
Prepare a suspension of Gram-negative bacteria in a suitable buffer.
-
Add NPN to the bacterial suspension.
-
Add the antimicrobial peptide to the suspension.
-
Measure the increase in fluorescence over time using a fluorometer. A rapid increase in fluorescence indicates outer membrane permeabilization.
Inner Membrane Permeabilization (SYTOX Green Uptake Assay): SYTOX Green is a high-affinity nucleic acid stain that cannot cross the intact inner membrane of bacteria. When the inner membrane is compromised, the dye enters the cell, binds to nucleic acids, and exhibits a significant increase in fluorescence.
Protocol:
-
Prepare a suspension of bacteria in a suitable buffer.
-
Add SYTOX Green to the bacterial suspension.
-
Add the antimicrobial peptide to the suspension.
-
Measure the increase in fluorescence over time using a fluorometer. A significant increase in fluorescence indicates inner membrane permeabilization.
Conclusion
This compound, with its primary "barrel-stave" mechanism of action, presents a distinct profile compared to other well-studied antimicrobial peptides. Its potent activity, particularly against Gram-negative bacteria, coupled with reportedly low hemolytic activity, makes it an intriguing candidate for further investigation in the development of novel anti-infective agents. In contrast, LL-37 and magainin-2 exhibit broader mechanisms that include both membrane disruption and interaction with intracellular targets. Defensins also display a multifaceted approach to bacterial killing.
The choice of an AMP for therapeutic development will depend on the specific application, the target pathogen, and the desired balance between antimicrobial potency and host cell toxicity. The comparative data and mechanistic insights provided in this guide offer a framework for researchers and drug developers to evaluate the potential of this compound and other AMPs in the ongoing battle against infectious diseases. Further head-to-head comparative studies under standardized conditions are warranted to more definitively delineate the relative strengths and weaknesses of these promising molecules.
References
- 1. The novel antibacterial peptide this compound alters permeability of the inner and outer membrane of Escherichia coli K-12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dtisartec.senasica.gob.mx:8080 [dtisartec.senasica.gob.mx:8080]
- 3. Host Cationic Antimicrobial Molecules Inhibit S. aureus Exotoxin Production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Staphylococcus aureus alpha-toxin and Escherichia coli hemolysin impair cardiac regional perfusion and contractile function by activating myocardial eicosanoid metabolism in isolated rat hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The antibacterial peptide this compound displays alamethicin-like behavior in lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Staphylococcal Enterotoxins Enhance Biofilm Formation by Staphylococcus aureus in Platelet Concentrates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemical composition, cytotoxicity effect and antimicrobial activity of Ceratonia siliqua essential oil with preservative effects against Listeria inoculated in minced beef meat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enterotoxins production, biofilm formation and antimicrobial resistance of Staphylococcus aureus strains isolated from refrigerated raw cow milk [redalyc.org]
- 10. Targeting specific membranes with an azide derivative of the pore-forming peptide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Ceratotoxin A and Alamethicin Pore Formation: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the mechanisms of pore-forming peptides is crucial for the development of novel therapeutics and drug delivery systems. This guide provides an objective comparison of two well-studied pore-forming peptides, Ceratotoxin A and alamethicin, with a focus on their pore formation mechanisms, biophysical properties, and the experimental techniques used to characterize them.
Both this compound, an antimicrobial peptide from the medfly Ceratitis capitata, and alamethicin, a fungal peptide antibiotic, permeabilize cell membranes by forming transmembrane channels.[1][2] Experimental evidence strongly indicates that both peptides self-assemble within the lipid bilayer to form pores consistent with the barrel-stave model .[2][3] In this model, the peptide monomers act as the "staves" of a barrel, arranging in a circular, parallel fashion to create a central aqueous pore.[2][3] This guide will delve into the quantitative and qualitative distinctions between these two pore-forming agents.
Quantitative Comparison of Pore Properties
The following table summarizes the key quantitative parameters that characterize the pores formed by this compound and alamethicin. These values have been derived from single-channel recordings in planar lipid bilayers and other biophysical techniques.
| Property | This compound | Alamethicin |
| Pore Formation Model | Barrel-Stave[3] | Barrel-Stave[3] |
| Number of Monomers per Pore | 3 to at least 10[4] | 4 to 11 (Hexamer and octamer are common) |
| Pore Diameter | <0.5 nm to ~4 nm (dependent on monomer number)[4] | ~1.8 nm (for an 8-monomer pore) |
| Single-Channel Conductance | Multiple well-defined, voltage-dependent conductance states, similar to alamethicin.[1][3] Specific values for each oligomeric state are not as extensively documented as for alamethicin. | Multiple discrete conductance levels corresponding to different numbers of monomers. For example, in 1M KCl, a hexamer has a conductance of ~18 pS, a heptamer ~195 pS, and an octamer ~1270 pS. |
| Ion Selectivity | Forms cation-selective channels. | Slightly cation-selective. This selectivity can be influenced by the ionic strength of the solution and can be engineered by amino acid substitutions. |
| Voltage Dependence | Forms voltage-dependent ion channels with asymmetric I/V curves.[3] | Strongly voltage-dependent; channel opening is favored by an applied transmembrane potential. |
Pore Formation Mechanisms: A Visual Comparison
The barrel-stave model of pore formation for both this compound and alamethicin involves several key steps, from the initial binding of monomers to the membrane surface to their insertion and subsequent oligomerization. The following diagrams illustrate this process.
Experimental Protocols
The primary technique for characterizing the pore-forming activity of peptides like this compound and alamethicin is planar lipid bilayer (BLM) electrophysiology . This method allows for the direct measurement of single-channel currents as individual pores form and fluctuate.
Planar Lipid Bilayer (BLM) Electrophysiology
Objective: To reconstitute peptide channels into an artificial lipid bilayer and record their electrical properties (conductance, ion selectivity, and gating kinetics) at the single-molecule level.
Materials:
-
BLM chamber (two compartments, typically made of Teflon, separated by a thin partition with a small aperture).
-
Lipid solution (e.g., 1,2-diphytanoyl-sn-glycero-3-phosphocholine [DPhPC] in n-decane).
-
Aqueous buffer solution (e.g., 1 M KCl, 10 mM HEPES, pH 7.4).
-
Peptide stock solution (this compound or alamethicin).
-
Ag/AgCl electrodes.
-
Low-noise voltage-clamp amplifier.
-
Data acquisition system and software.
-
Faraday cage and vibration isolation table to minimize noise.
Procedure:
-
Chamber Setup: The BLM chamber is assembled, and both compartments are filled with the aqueous buffer solution.
-
Bilayer Formation: A small amount of the lipid solution is "painted" across the aperture in the partition. The solvent thins out, and a stable bilayer is formed, which can be monitored by measuring its capacitance.
-
Peptide Incorporation: The peptide stock solution is added to one compartment (the cis side). The peptide monomers will spontaneously insert into the bilayer.
-
Single-Channel Recording: A transmembrane voltage is applied using the Ag/AgCl electrodes and the voltage-clamp amplifier. As peptide pores form, stepwise increases in the current are observed, corresponding to the opening of individual channels. The amplitude of these current steps is used to calculate the single-channel conductance.
-
Ion Selectivity Measurement: To determine ion selectivity, a salt gradient is established across the bilayer (e.g., 1 M KCl on the cis side and 0.1 M KCl on the trans side). The reversal potential (the voltage at which there is no net current) is measured, and the permeability ratio of different ions is calculated using the Goldman-Hodgkin-Katz equation.
-
Data Analysis: The recorded current traces are analyzed to determine the conductance levels of the different oligomeric states of the pore, the open and closed lifetimes of the channels, and their voltage-dependent gating behavior.
The following diagram illustrates the workflow for a typical planar lipid bilayer experiment.
Conclusion
This compound and alamethicin, while both operating through a barrel-stave mechanism, exhibit distinct quantitative characteristics in their pore-forming activities. Alamethicin has been more extensively characterized in terms of the specific conductance levels of its various oligomeric states. This compound, however, presents a compelling case for further detailed investigation, given its potent antimicrobial activity and alamethicin-like channel properties.[2] The experimental protocols outlined in this guide provide a robust framework for such comparative studies, which are essential for advancing our understanding of these fascinating molecules and their potential applications in medicine and biotechnology.
References
- 1. Targeting specific membranes with an azide derivative of the pore-forming peptide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The antibacterial peptide this compound displays alamethicin-like behavior in lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibacterial activity and pore-forming properties of ceratotoxins: a mechanism of action based on the barrel stave model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
validating the antibacterial activity of Ceratotoxin A in different bacterial strains
A Detailed Examination of Ceratotoxin A's Performance Against Key Bacterial Strains in Comparison to Other Antimicrobial Peptides
For Immediate Release
[City, State] – [Date] – In an era marked by the escalating threat of antibiotic resistance, the scientific community is in a perpetual quest for novel antimicrobial agents. This compound, a cationic antimicrobial peptide isolated from the venom of the Mediterranean fruit fly, Ceratitis capitata, has emerged as a promising candidate. This guide provides a comprehensive comparison of the antibacterial activity of this compound against a panel of clinically relevant bacterial strains, juxtaposed with the performance of other well-characterized antimicrobial peptides, namely Melittin and Cecropin A. This analysis is supported by a compilation of experimental data and detailed methodologies to assist researchers, scientists, and drug development professionals in their evaluation of this potent molecule.
Comparative Antibacterial Activity
The efficacy of an antimicrobial peptide is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the agent that inhibits the visible growth of a microorganism. A lower MIC value indicates a higher potency. The following table summarizes the MIC values of this compound, Melittin, and Cecropin A against representative Gram-positive and Gram-negative bacterial strains.
| Antimicrobial Peptide | Target Bacterium | Strain | MIC (µg/mL) |
| This compound | Escherichia coli | ATCC 25922 | 0.2 - 1.6 |
| Pseudomonas aeruginosa | ATCC 27853 | 4 | |
| Staphylococcus aureus | ATCC 25923 | 0.2 | |
| Bacillus subtilis | ATCC 6633 | Not Widely Reported | |
| Melittin | Escherichia coli | ATCC 8739 / 25922 | 40 - 42.5[1] / 6.4[2] |
| Pseudomonas aeruginosa | ATCC 15442 | 65 - 70[1] | |
| Staphylococcus aureus | ATCC 12600 / 25923 | 6 - 7[1] / 6.4[2] | |
| Bacillus subtilis | Not Widely Reported | 8 - 200[3] | |
| Cecropin A | Escherichia coli | ML-35p | ~1 (2.5 µM)[4] |
| Pseudomonas aeruginosa | ATCC 27853 | 4[5] | |
| Staphylococcus aureus | ATCC 25923 | 2[5] | |
| Bacillus subtilis | Not Widely Reported | Not Widely Reported |
Note: MIC values can vary depending on the specific experimental conditions, including the bacterial strain, growth medium, and inoculum size. The data presented is a synthesis of values reported in the scientific literature.
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a critical step in assessing the antibacterial potential of a compound. The following is a detailed methodology for the broth microdilution assay, a standard method for determining the MIC of antimicrobial peptides.
Broth Microdilution Assay for MIC Determination
-
Bacterial Culture Preparation:
-
Streak the desired bacterial strain on an appropriate agar plate (e.g., Tryptic Soy Agar) and incubate at 37°C overnight.
-
Inoculate a single colony into a tube containing cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Incubate the broth culture at 37°C with shaking until it reaches the logarithmic growth phase (typically an optical density at 600 nm of 0.4-0.6).
-
Dilute the bacterial culture in fresh CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
-
Peptide Preparation:
-
Prepare a stock solution of the antimicrobial peptide in a suitable solvent (e.g., sterile deionized water or 0.01% acetic acid).
-
Perform serial two-fold dilutions of the peptide stock solution in CAMHB in a 96-well microtiter plate. The final volume in each well should be 50 µL.
-
-
Inoculation and Incubation:
-
Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate, bringing the total volume to 100 µL.
-
Include a positive control well containing only the bacterial suspension and a negative control well containing only sterile CAMHB.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity. The MIC is defined as the lowest concentration of the peptide at which no visible bacterial growth is observed.
-
Alternatively, the optical density at 600 nm can be measured using a microplate reader. The MIC is the lowest concentration that shows a significant reduction in absorbance compared to the positive control.
-
Mechanism of Action: A Visual Representation
This compound exerts its antibacterial effect primarily by disrupting the integrity of the bacterial cell membrane. This process can be visualized as a multi-step signaling and action pathway.
References
- 1. Melittin and its potential in the destruction and inhibition of the biofilm formation by Staphylococcus aureus, Escherichia coli and Pseudomonas aeruginosa isolated from bovine milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Antibacterial and Antimembrane Activities of Cecropin A in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
cross-validation of Ceratotoxin A MIC values across different laboratories
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the Minimum Inhibitory Concentration (MIC) values for the antimicrobial peptide Ceratotoxin A, drawing from published data from different research laboratories. The objective is to offer a consolidated resource for evaluating the peptide's in vitro efficacy and to highlight the importance of standardized methodologies in antimicrobial susceptibility testing.
Data Presentation: this compound MIC Values
The following table summarizes the MIC values of this compound against a range of Gram-negative and Gram-positive bacteria as reported in the peer-reviewed literature. This allows for a direct comparison of the peptide's potency across different bacterial species and provides a baseline for cross-laboratory validation.
| Bacterial Species | Strain | MIC (µM) - Marri et al., 1996[1] | MIC (µM) - Giuliani et al., 2007 |
| Escherichia coli | D31 | 0.8 | 1.56 |
| Salmonella typhimurium | ATCC 14028 | 1.6 | - |
| Pseudomonas aeruginosa | ATCC 27853 | >100 | - |
| Serratia marcescens | 1.6 | - | |
| Klebsiella pneumoniae | 3.2 | - | |
| Enterobacter cloacae | 1.6 | - | |
| Shigella sonnei | 1.6 | - | |
| Staphylococcus aureus | Cowan I | 12.5 | - |
| Bacillus subtilis | ATCC 6633 | 3.2 | - |
| Bacillus megaterium | 1.6 | - | |
| Streptococcus faecalis | >100 | - | |
| Candida albicans | >100 | - |
Experimental Protocols
The determination of MIC values for cationic antimicrobial peptides like this compound requires specific methodologies to ensure accuracy and reproducibility. The most common method is the broth microdilution assay, often with modifications to account for the peptide's properties.
Standard Broth Microdilution Protocol for Cationic Antimicrobial Peptides
This protocol is based on the widely accepted methods, including modifications suggested by the Hancock Lab for antimicrobial peptides.
1. Preparation of Bacterial Inoculum:
- Bacterial strains are grown on appropriate agar plates (e.g., Mueller-Hinton Agar).
- A single colony is used to inoculate a suitable broth medium (e.g., Mueller-Hinton Broth).
- The culture is incubated at 37°C with agitation until it reaches the mid-logarithmic phase of growth.
- The bacterial suspension is then diluted to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL, in the test medium.
2. Preparation of Peptide Dilutions:
- This compound is dissolved in a low-salt buffer or sterile water to create a stock solution.
- Serial twofold dilutions of the peptide are prepared in a 96-well microtiter plate. Non-binding plates (e.g., polypropylene) are often recommended to prevent peptide adsorption to the plastic.
3. Inoculation and Incubation:
- An equal volume of the standardized bacterial inoculum is added to each well of the microtiter plate containing the peptide dilutions.
- The final volume in each well is typically 100-200 µL.
- Control wells are included: a positive control with bacteria and no peptide, and a negative control with medium only.
- The plate is incubated at 37°C for 18-24 hours.
4. Determination of MIC:
- The MIC is defined as the lowest concentration of the peptide that completely inhibits visible growth of the bacteria.
- Growth is assessed by visual inspection for turbidity or by measuring the optical density at 600 nm (OD600) using a microplate reader.
Mandatory Visualizations
Experimental Workflow for MIC Determination
Caption: Workflow of the broth microdilution assay for MIC determination.
Mechanism of Action: Pore Formation by this compound
This compound exerts its antimicrobial effect through the physical disruption of the bacterial cell membrane. It follows a "barrel-stave" model of pore formation.
Caption: Barrel-stave model of pore formation by this compound.
References
A Systematic Review of the Antimicrobial Activity of Ceratotoxin Family Peptides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a systematic comparison of the antimicrobial activity of the Ceratotoxin family of peptides, with a focus on Ceratotoxin A, and contrasts their efficacy with other well-characterized antimicrobial peptides (AMPs). This document summarizes quantitative antimicrobial data, details experimental methodologies, and visualizes key processes to support research and development in the field of novel antimicrobial agents.
Introduction to Ceratotoxin Peptides
The Ceratotoxin (Ctx) family of peptides are cationic, α-helical antimicrobial peptides isolated from the female reproductive accessory glands of the Mediterranean fruit fly, Ceratitis capitata. These peptides are a component of the fly's innate immune system, protecting eggs from microbial infection. The family includes several members, with this compound (CtxA) and Ceratotoxin B (CtxB) being the most studied. Their potent antimicrobial activity, particularly against Gram-negative bacteria, has positioned them as interesting candidates for the development of new antibiotics.
Comparative Antimicrobial Activity
The antimicrobial efficacy of peptides is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that prevents visible growth of a microorganism. The following tables summarize the MIC values for this compound and a selection of other well-known antimicrobial peptides against common bacterial strains.
Table 1: MIC of this compound Against Various Bacterial Strains
| Peptide | Microorganism | Strain | MIC (µM) |
| This compound | Escherichia coli | ATCC 23739 | 7[1] |
| This compound | Pseudomonas aeruginosa | ATCC 27853 | 7[1] |
| This compound | Bacillus subtilis | ATCC 6633 | 3.5[1] |
Note: While Ceratotoxin B and D are known to possess antimicrobial properties, specific MIC values were not available in the reviewed literature.
Table 2: Comparative MICs of Other Antimicrobial Peptides
| Peptide | Microorganism | Strain | MIC (µM) |
| Melittin | Escherichia coli | ATCC 25922 | 17 - 45.5 µg/mL |
| Melittin | Pseudomonas aeruginosa | ATCC 27853 | 50 - 100 µg/mL |
| Melittin | Staphylococcus aureus | ATCC 25923 | 1 - 5 µg/mL |
| Cecropin A | Escherichia coli | ATCC 25922 | 4 µg/mL |
| Cecropin A | Pseudomonas aeruginosa | ATCC 27853 | 4 µg/mL |
| Cecropin A | Staphylococcus aureus | ATCC 25923 | 2 µg/mL |
| Magainin 2 | Escherichia coli | - | 50 µg/mL |
| Magainin 2 | Acinetobacter baumannii | KCTC 2508 | 4 µM |
Mechanism of Action: The Barrel-Stave Model
Ceratotoxin peptides exert their antimicrobial effect primarily through the disruption of the bacterial cell membrane. The proposed mechanism is the "barrel-stave" model, where the peptides, being amphipathic, insert themselves into the lipid bilayer, forming transmembrane pores or channels.[2] This leads to increased membrane permeability, leakage of essential intracellular contents, and ultimately, cell death.[3]
The process begins with the electrostatic attraction between the positively charged Ceratotoxin peptides and the negatively charged components of the bacterial membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria. Upon reaching a threshold concentration on the membrane surface, the peptides aggregate and insert into the hydrophobic core of the membrane, forming a pore.
Caption: Mechanism of action of Ceratotoxin peptides via the barrel-stave model.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The following is a detailed methodology for determining the MIC of antimicrobial peptides, adapted from standardized broth microdilution methods.
Materials:
-
Test antimicrobial peptide
-
Bacterial strains (e.g., E. coli, P. aeruginosa, B. subtilis)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Bacterial Inoculum:
-
A single colony of the test bacterium is inoculated into MHB and incubated overnight at 37°C.
-
The overnight culture is diluted in fresh MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
-
Preparation of Peptide Dilutions:
-
The antimicrobial peptide is serially diluted in MHB in a 96-well plate to obtain a range of concentrations.
-
-
Inoculation and Incubation:
-
An equal volume of the bacterial inoculum is added to each well containing the peptide dilutions.
-
Control wells are included: a positive control (bacteria without peptide) and a negative control (broth only).
-
The plate is incubated at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of the peptide at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.
-
Experimental Workflow for Antimicrobial Peptide Screening
The general workflow for screening and identifying novel antimicrobial peptides involves several key stages, from initial discovery to functional characterization.
Caption: A generalized experimental workflow for the screening and characterization of antimicrobial peptides.
Conclusion
The Ceratotoxin family of peptides, particularly this compound, demonstrates significant antimicrobial activity against a range of bacteria, including clinically relevant species. Their membrane-disrupting mechanism of action makes them less likely to induce resistance compared to conventional antibiotics that target specific metabolic pathways. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers and drug developers. Further investigation into the activity of other Ceratotoxin family members and in vivo studies are warranted to fully elucidate their therapeutic potential.
References
- 1. The antibacterial peptide this compound displays alamethicin-like behavior in lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibacterial activity and pore-forming properties of ceratotoxins: a mechanism of action based on the barrel stave model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The novel antibacterial peptide this compound alters permeability of the inner and outer membrane of Escherichia coli K-12 - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Efficacy of Antimicrobial Peptides: A Comparative Meta-Analysis Guide
For Researchers, Scientists, and Drug Development Professionals
The rise of antibiotic resistance necessitates the exploration of novel therapeutic agents. Antimicrobial peptides (AMPs) have emerged as a promising class of molecules with broad-spectrum activity against multidrug-resistant pathogens. This guide provides a comparative meta-analysis of the preclinical efficacy of selected AMPs, supported by experimental data from various animal models of infection.
Comparative Efficacy of Antimicrobial Peptides in Preclinical Models
The following tables summarize the quantitative efficacy of prominent AMPs—LL-37, Daptomycin, Nisin, and Plectasin—across different preclinical infection models. Data is extracted from published studies and presented to facilitate a clear comparison of their antimicrobial and therapeutic potential.
Table 1: Efficacy of LL-37 in Preclinical Infection Models
| Animal Model | Pathogen | Treatment Regimen | Outcome Measure | Efficacy | Citation |
| Murine Skin Infection | Methicillin-Resistant Staphylococcus aureus (MRSA) | Topical and/or intraperitoneal (i.p.) LL-37 | Bacterial Load (CFU/g) | Topical LL-37: 6.9 × 10⁵ ± 1.3 × 10⁵ CFU/g; i.p. LL-37: 7.1 × 10⁵ ± 0.6 × 10⁵ CFU/g (compared to 7.8 × 10⁷ ± 1.4 × 10⁷ CFU/g in untreated controls).[1] | [1] |
| Murine Sepsis (Cecal Ligation and Puncture - CLP) | Polymicrobial | Intravenous (i.v.) LL-37 | Survival Rate, Bacterial Load (CFU) | Improved survival; reduced bacterial burdens in peritoneal fluids and blood.[2] | [2] |
| Murine Keratitis | Staphylococcus aureus | Topical application of a hybrid peptide of LL-37 and hBD-2 | Bacterial Load | 94% reduction in S. aureus cells.[3] | [3] |
| Murine Pneumonia | Pseudomonas aeruginosa | Not specified | Pulmonary Function | Restored pulmonary function.[4] | [4] |
Table 2: Efficacy of Daptomycin in Preclinical Infection Models
| Animal Model | Pathogen | Treatment Regimen | Outcome Measure | Efficacy | Citation |
| Neutropenic Murine Thigh Infection | Staphylococcus aureus | Single intraperitoneal (i.p.) dose | Bacterial Load (log₁₀ CFU/g) | Dose-dependent reduction in bacterial density. Stasis dose (no change in CFU) was 7.1 mg/kg.[5][6] | [5][6] |
| Various Animal Models | Gram-positive bacteria | Various | Efficacy | Effective in models of soft tissue, bloodstream, kidney, heart, lung, and bone infections.[7] | [7] |
Table 3: Efficacy of Nisin in a Preclinical Infection Model
| Animal Model | Pathogen | Treatment Regimen | Outcome Measure | Efficacy | Citation |
| Rat Skin Infection | Pseudomonas aeruginosa | Topical application of conditioned media from Nisin-preconditioned Mesenchymal Stem Cells (MSCs) | Survival Rate, Bacterial Load | ~80% survival with Nisin-MSC-CM treatment vs. ~50% in controls; significant reduction in bacterial load.[8] | [8] |
Table 4: Efficacy of Plectasin in Preclinical Infection Models
| Animal Model | Pathogen | Treatment Regimen | Outcome Measure | Efficacy | Citation |
| Murine Peritonitis | Streptococcus pneumoniae | Not specified | Survival/Cure Rate | As efficacious as vancomycin and penicillin.[9] | [9] |
| Murine Pneumonia | Streptococcus pneumoniae | Not specified | Survival/Cure Rate | As efficacious as vancomycin and penicillin.[9][10] | [9][10] |
Detailed Experimental Protocols
Understanding the methodologies behind these efficacy studies is crucial for interpretation and replication. Below are detailed protocols for key experiments cited in this guide.
Murine Skin Infection Model for AMP Efficacy
-
Animal Model: Adult male BALB/c mice are commonly used.[1]
-
Anesthesia: Anesthesia is induced prior to the procedure.
-
Wound Creation: A surgical wound is created on the back of the mouse.
-
Inoculation: The wound is inoculated with a specific concentration of the pathogen, for example, Methicillin-Resistant Staphylococcus aureus (MRSA).
-
Treatment:
-
Topical Application: The AMP (e.g., LL-37) is applied directly to the wound.
-
Systemic Administration: The AMP is administered via intraperitoneal (i.p.) or intravenous (i.v.) injection.
-
-
Outcome Assessment:
-
Bacterial Load: After a set period, the wound tissue is excised, homogenized, and plated to determine the number of colony-forming units (CFU) per gram of tissue.[1]
-
Histology: Wound tissue may be examined histologically to assess re-epithelialization, granulation tissue formation, collagen organization, and angiogenesis.[1]
-
Neutropenic Murine Thigh Infection Model
-
Animal Model: ICR/Swiss mice are often used.[5]
-
Induction of Neutropenia: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide.[5]
-
Inoculation: A bacterial suspension (e.g., Staphylococcus aureus) is injected into the posterior thigh muscles.[5]
-
Treatment: The AMP (e.g., Daptomycin) is administered, typically via intraperitoneal injection, at various doses and time points relative to the infection.[5]
-
Outcome Assessment:
-
Pharmacokinetics: Blood samples are collected at different time points to determine the serum concentration of the AMP.
-
Bacterial Load: At the end of the experiment, thigh muscles are harvested, homogenized, and plated to quantify the bacterial density (CFU/g).[5]
-
Cecal Ligation and Puncture (CLP) Sepsis Model
-
Animal Model: C57BL/6 mice are a common choice.[11]
-
Anesthesia and Analgesia: The procedure is performed under general anesthesia with appropriate analgesia.[12][13]
-
Surgical Procedure:
-
A midline laparotomy is performed to expose the cecum.[13]
-
The cecum is ligated below the ileocecal valve with a suture. The severity of sepsis can be modulated by the length of the ligated cecum.[12][13]
-
The ligated cecum is punctured one or more times with a specific gauge needle. A small amount of fecal content is extruded.[12][13]
-
The cecum is returned to the peritoneal cavity, and the abdominal incision is closed.[11]
-
-
Post-operative Care: Fluid resuscitation with pre-warmed saline is administered subcutaneously. Antibiotics and analgesics may also be given.[11][12]
-
Treatment: The AMP (e.g., LL-37) is administered, often intravenously, at specified time points after the CLP procedure.[2]
-
Outcome Assessment:
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Preclinical AMP Efficacy Testing
Caption: General workflow for evaluating AMP efficacy in preclinical models.
LL-37 Signaling in Macrophages During Bacterial Infection
Caption: Immunomodulatory signaling of LL-37 in macrophages.
References
- 1. Efficacy of Cathelicidin LL-37 in an MRSA Wound Infection Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial cathelicidin peptide LL-37 inhibits the pyroptosis of macrophages and improves the survival of polybacterial septic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficiency of Antimicrobial Peptides Against Multidrug-Resistant Staphylococcal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Review: Lessons Learned From Clinical Trials Using Antimicrobial Peptides (AMPs) [frontiersin.org]
- 5. Pharmacodynamics of Daptomycin in a Murine Thigh Model of Staphylococcus aureus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacodynamics of daptomycin in a murine thigh model of Staphylococcus aureus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Nisin-preconditioned mesenchymal stem cells combatting nosocomial Pseudomonas infections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Plectasin is a peptide antibiotic with therapeutic potential from a saprophytic fungus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Plectasin NZ2114 - Novel Microbial Agent - Clinical Trials Arena [clinicaltrialsarena.com]
- 11. Cecal Ligation Puncture Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubcompare.ai [pubcompare.ai]
- 13. researchgate.net [researchgate.net]
Ceratotoxin A: A Potent Weapon Against Bacteria with Favorable Mammalian Cell Selectivity
For Immediate Release
A comprehensive analysis of the antimicrobial peptide Ceratotoxin A reveals its potent cytotoxic effects against a range of bacterial species, coupled with a significantly lower toxicity profile towards mammalian cells. This selective cytotoxicity positions this compound as a promising candidate for the development of novel antimicrobial therapies. This guide provides a detailed comparison of its effects on these two distinct cell types, supported by available experimental data and standardized protocols.
Executive Summary
This compound, a peptide isolated from the Mediterranean fruit fly, Ceratitis capitata, demonstrates strong antibacterial activity, particularly against Gram-negative bacteria. Its primary mechanism of action involves the formation of pores in the bacterial cell membrane, leading to cell death. In contrast, its lytic effect on mammalian cells, such as human erythrocytes, is considerably weaker, indicating a favorable therapeutic window. This selective action is crucial for the development of antimicrobial agents that can effectively target pathogens with minimal harm to the host.
Comparative Cytotoxicity Data
The following table summarizes the available data on the cytotoxicity of this compound against representative bacterial and mammalian cells. Minimum Inhibitory Concentration (MIC) is used to quantify the antibacterial potency, representing the lowest concentration of the peptide that inhibits visible bacterial growth. For mammalian cells, the IC50 value, the concentration required to inhibit 50% of cell viability, and hemolytic activity are presented.
| Cell Type | Organism/Cell Line | Cytotoxicity Metric | Value (µM) | Reference |
| Bacterial | Escherichia coli | MIC | Not explicitly quantified in cited texts, but described as highly active.[1] | [1] |
| Various Gram-negative bacteria | MIC | Described as mainly active against.[1] | [1] | |
| Various Gram-positive bacteria | MIC | Generally less active against than Gram-negative bacteria. | ||
| Mammalian | Human Erythrocytes | Hemolytic Activity | Described as weak. | |
| HeLa (Human cervical cancer) | IC50 | Data not available in cited texts. | ||
| HEK293 (Human embryonic kidney) | IC50 | Data not available in cited texts.[2][3][4] | [2][3][4] |
Mechanism of Action
This compound's primary mode of action against bacteria is the disruption of the cell membrane. It is proposed to follow the "barrel-stave" model, where the peptide monomers insert into the bacterial membrane and aggregate to form pores. This leads to the leakage of essential ions and molecules, ultimately causing cell death.
The basis for its selectivity towards bacterial over mammalian cells likely lies in the differences in membrane composition. Bacterial membranes are rich in anionic phospholipids, which electrostatically attract the cationic this compound. In contrast, mammalian cell membranes are primarily composed of zwitterionic phospholipids and contain cholesterol, which can inhibit pore formation by some antimicrobial peptides.
Currently, there is no specific information available regarding the activation of distinct signaling pathways in mammalian cells by this compound. Its cytotoxic effects on these cells are likely a result of direct membrane damage at higher concentrations, rather than the initiation of a specific signaling cascade.
Experimental Protocols
To ensure the reproducibility and standardization of cytotoxicity studies on this compound, the following detailed experimental protocols are provided.
Antimicrobial Activity: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of this compound required to inhibit the growth of a specific bacterium.
Materials:
-
This compound peptide
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Preparation of Bacterial Inoculum: Culture the bacterial strain overnight in CAMHB. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Peptide Dilution Series: Prepare a serial two-fold dilution of this compound in CAMHB in the 96-well plate.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the peptide dilutions. Include a positive control (bacteria in broth without peptide) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound at which no visible growth of the bacteria is observed. This can be assessed visually or by measuring the optical density at 600 nm.
Mammalian Cell Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Materials:
-
Mammalian cell line (e.g., HeLa, HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound peptide
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Sterile 96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the mammalian cells into a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well and incubate for 24 hours to allow for cell attachment.
-
Peptide Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (medium with the same solvent used to dissolve the peptide) and a positive control for cell death.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the cell viability against the peptide concentration and fitting the data to a dose-response curve.
Visualizing the Workflow and Mechanisms
To further clarify the experimental processes and the proposed mechanism of action, the following diagrams are provided.
Caption: Experimental workflows for determining the cytotoxicity of this compound.
Caption: Proposed mechanism of selective cytotoxicity of this compound.
References
- 1. The novel antibacterial peptide this compound alters permeability of the inner and outer membrane of Escherichia coli K-12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Molecular Basis of Toxins’ Interactions with Intracellular Signaling via Discrete Portals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Ceratotoxin A: Evaluating Therapeutic Potential in Animal Infection Models - A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic potential of Ceratotoxin A, an antimicrobial peptide (AMP) isolated from the medfly Ceratitis capitata, against other well-characterized AMPs. While in vivo studies on this compound are currently unavailable in published literature, this document summarizes its in vitro activity and compares it with the established in vivo efficacy of other alpha-helical, pore-forming peptides—Melittin, LL-37, and Cecropin A—in relevant animal infection models.
Executive Summary
This compound demonstrates promising antimicrobial activity in vitro, effectively targeting a range of Gram-positive and Gram-negative bacteria[1]. Its mechanism of action involves the formation of pores in bacterial cell membranes, a characteristic shared with other potent AMPs[2]. However, a critical gap exists in the preclinical evaluation of this compound, as no studies validating its therapeutic efficacy in animal infection models have been published to date.
In contrast, other AMPs with similar structural and functional properties, such as Melittin, LL-37, and Cecropin A, have been investigated in various in vivo models of infection. These studies provide valuable benchmarks for the potential therapeutic application of novel AMPs like this compound. This guide presents a detailed comparison of the available data to aid researchers in evaluating the prospective in vivo performance of this compound and to inform the design of future preclinical studies.
Comparative Data on Antimicrobial Peptides
The following tables summarize the available in vitro data for this compound and the in vivo efficacy of comparator antimicrobial peptides.
Table 1: In Vitro Antimicrobial Activity of this compound
| Bacterial Species | Strain | Minimum Inhibitory Concentration (MIC) | Reference |
| Escherichia coli | K12 | Effective (Specific MIC not reported) | [1] |
| Gram-negative bacteria | Various | Effective (Specific MICs not reported) | [1][3] |
| Gram-positive bacteria | Various | Effective (Specific MICs not reported) | [1] |
Note: The lack of specific MIC values for a broad range of bacterial strains is a significant limitation in the current body of research on this compound.
Table 2: In Vivo Efficacy of Comparator Antimicrobial Peptides in Animal Infection Models
| Peptide | Animal Model | Infection Type | Pathogen | Key Efficacy Findings | Reference |
| Melittin | Mouse | Sepsis | Extensively Drug-Resistant (XDR) Acinetobacter baumannii, MRSA, KPC-Klebsiella pneumoniae | No significant improvement in survival or reduction in peritoneal bacterial loads at safe doses. | [4] |
| Mouse | Skin Infection | Methicillin-resistant Staphylococcus aureus (MRSA) | Mitigated skin infection. | [5] | |
| LL-37 | Mouse | Sepsis | Polymicrobial (Cecal Ligation and Puncture) | Improved survival rate and reduced bacterial load in peritoneal exudates and blood. | |
| Mouse | Wound Infection | Methicillin-resistant Staphylococcus aureus (MRSA) | Reduced bacterial counts in excised tissues; improved wound healing. | ||
| Mouse | Systemic Infection | Acinetobacter baumannii | 100% survival in treated mice. | [6] | |
| Cecropin A | Mouse | Sepsis | Pan-resistant Acinetobacter baumannii | Bacteriostatic effect in the spleen and decreased bacterial concentration in peritoneal fluid at 1-hour post-treatment. | [7] |
| Mouse | Sepsis | Escherichia coli | Protected 100% of mice from lethal infection at 20 mg/kg. | [8] |
Table 3: In Vivo Toxicity of Comparator Antimicrobial Peptides
| Peptide | Animal Model | Key Toxicity Findings | Reference |
| Melittin | Mouse | LD50 of 4.98 mg/kg (intraperitoneal). High doses caused hypothermia, ataxia, and weight loss. Lowest safe dose reported as 30 µ g/dose (intradermal). | [4][9][10] |
| LL-37 | Mouse | No toxic side effects reported with intraperitoneal administration in an MRSA wound infection model. Generally considered to have a good safety profile in preclinical models. | [11][12] |
| Cecropin A | Mouse | LD0 of 32 mg/kg for a Cecropin A-Melittin hybrid peptide. | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of studies. Below are generalized protocols for sepsis and wound infection models based on the reviewed literature for the comparator peptides.
Murine Sepsis Model (Cecal Ligation and Puncture - CLP)
-
Animal Model: Male BALB/c or C57BL/6 mice, 8-12 weeks old.
-
Anesthesia: Isoflurane or other appropriate anesthetic.
-
Procedure:
-
A midline laparotomy is performed to expose the cecum.
-
The cecum is ligated at a specified distance from the distal end (e.g., 5.0 mm) with a silk suture.
-
The ligated cecum is punctured once or twice with a specific gauge needle (e.g., 21-gauge).
-
A small amount of fecal content is extruded to induce polymicrobial peritonitis.
-
The cecum is returned to the peritoneal cavity, and the abdominal incision is closed.
-
-
Treatment:
-
The antimicrobial peptide (e.g., LL-37) or vehicle control is administered at a specified dose and route (e.g., intravenous or intraperitoneal) at a defined time point post-CLP (e.g., 1 hour).
-
-
Outcome Measures:
-
Survival: Monitored for a specified period (e.g., 7 days).
-
Bacterial Load: At a predetermined time point, blood and peritoneal lavage fluid are collected for bacterial enumeration (colony-forming units, CFU).
-
Inflammatory Markers: Cytokine levels (e.g., TNF-α, IL-6) in serum or peritoneal fluid can be measured by ELISA.
-
Murine Wound Infection Model
-
Animal Model: Male BALB/c mice, 8-10 weeks old.
-
Anesthesia: Isoflurane or other appropriate anesthetic.
-
Procedure:
-
The dorsal surface is shaved and disinfected.
-
A full-thickness excisional wound is created using a biopsy punch (e.g., 6 mm).
-
A standardized inoculum of bacteria (e.g., 10^7 CFU of MRSA) is applied to the wound.
-
-
Treatment:
-
The antimicrobial peptide (e.g., LL-37) is applied topically as a solution or in a hydrogel formulation at a specified concentration and frequency. Systemic administration (e.g., intraperitoneal) may also be performed.
-
-
Outcome Measures:
-
Bacterial Load: A biopsy of the wound tissue is taken at specified time points for homogenization and bacterial enumeration (CFU/gram of tissue).
-
Wound Healing: The wound area is measured at regular intervals. Histological analysis can be performed to assess re-epithelialization, granulation tissue formation, and inflammatory cell infiltration.
-
Visualizations
Mechanism of Action: Pore Formation by Alpha-Helical AMPs
Caption: Generalized mechanism of pore formation by alpha-helical antimicrobial peptides.
Experimental Workflow for In Vivo Efficacy Testing
Caption: A typical experimental workflow for evaluating the in vivo efficacy of an antimicrobial peptide.
Conclusion and Future Directions
This compound exhibits promising in vitro characteristics that are hallmarks of potent antimicrobial peptides. Its ability to act against both Gram-positive and Gram-negative bacteria, coupled with a membrane-disrupting mechanism, suggests it could be a valuable candidate for further development. However, the absence of in vivo data is a major hurdle in assessing its true therapeutic potential.
The comparative data from Melittin, LL-37, and Cecropin A highlight the complexities of translating in vitro activity to in vivo efficacy. While all three peptides show potent in vitro antimicrobial action, their in vivo performance varies depending on the infection model, dosage, and route of administration. Notably, toxicity remains a significant consideration, as seen with Melittin[4][9].
For this compound to advance as a potential therapeutic agent, future research should prioritize:
-
In-depth in vitro characterization: Determining the MICs of this compound against a broad panel of clinically relevant and drug-resistant bacteria is essential.
-
In vivo efficacy studies: Utilizing established animal models, such as murine sepsis and wound infection models, to evaluate the ability of this compound to reduce bacterial burden and improve survival.
-
Toxicity and safety profiling: Assessing the in vivo toxicity of this compound to determine its therapeutic index.
By addressing these research gaps, the scientific community can gain a comprehensive understanding of this compound's therapeutic potential and determine its viability as a future antimicrobial drug.
References
- 1. Ceratotoxin: antimicrobial activity of the peptide and expression of the gene [usiena-air.unisi.it]
- 2. The antibacterial peptide this compound displays alamethicin-like behavior in lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The novel antibacterial peptide this compound alters permeability of the inner and outer membrane of Escherichia coli K-12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo toxicity and antibacterial efficacy of melittin against clinical extensively drug-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. qyaobio.com [qyaobio.com]
- 6. Melittin ameliorates inflammation in mouse acute liver failure via inhibition of PKM2-mediated Warburg effect - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy of cecropin A-melittin peptides on a sepsis model of infection by pan-resistant Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cecropin-like antimicrobial peptide protects mice from lethal E.coli infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. Toxic Effects and Safety of Bee Venom Protein [Melittin] in Mice: Search for Natural Vaccine Adjuvants - W.S.E. Saeed, E.A.G. Khalil* - JNPR (ISSN: 2455-0299) - JACS Directory [jacsdirectory.com]
- 11. Efficacy of Cathelicidin LL-37 in an MRSA Wound Infection Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LL-37: Structures, Antimicrobial Activity, and Influence on Amyloid-Related Diseases [mdpi.com]
Comparative Transcriptomics of Bacteria Treated with Ceratotoxin A: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the transcriptomic effects of Ceratotoxin A on bacteria. As direct, publicly available transcriptomic studies on this compound are limited, this guide presents a hypothesized transcriptomic profile based on its known mechanism of action. This is benchmarked against the observed transcriptomic effects of other well-characterized antibiotics to offer a valuable framework for future research and drug development.
Introduction to this compound and Comparator Antibiotics
This compound is a 36-residue, alpha-helical, cationic antimicrobial peptide isolated from the medfly Ceratitis capitata.[1] It exhibits potent activity against a range of Gram-negative and Gram-positive bacteria.[2][3] The primary mechanism of action of this compound involves the formation of voltage-dependent ion channels in the bacterial cell membrane, leading to its permeabilization and subsequent cell death.[1][4][5] This mode of action, often described by the "barrel-stave" model, disrupts the integrity of both the inner and outer membranes of bacteria such as Escherichia coli.[1][4]
To provide a robust comparative framework, this guide includes antibiotics with distinct mechanisms of action:
-
Polymyxin E (Colistin): A lipopeptide antibiotic that disrupts the integrity of the bacterial outer membrane by interacting with lipopolysaccharide (LPS). Its mechanism bears some resemblance to this compound in that it targets membrane integrity.
-
Ciprofloxacin: A fluoroquinolone antibiotic that inhibits DNA gyrase and topoisomerase IV, thereby interfering with DNA replication and repair.
-
Kanamycin: An aminoglycoside antibiotic that binds to the 30S ribosomal subunit, leading to mistranslation of mRNA and inhibition of protein synthesis.
Hypothesized and Observed Transcriptomic Responses
The following table summarizes the hypothesized transcriptomic response of bacteria to this compound, based on its membrane-damaging mechanism, and compares it to the observed transcriptomic responses to Polymyxin E, Ciprofloxacin, and Kanamycin based on published studies.[6][7]
| Functional Gene Category | This compound (Hypothesized Response) | Polymyxin E (Observed Response) | Ciprofloxacin (Observed Response) | Kanamycin (Observed Response) |
| Cell Envelope Stress Response | Strongly Upregulated (e.g., rpoE, cpxP, degP) | Upregulated | Downregulated | Upregulated |
| LPS Biosynthesis & Modification | Upregulated (as a repair/resistance mechanism) | Strongly Upregulated | Downregulated | Upregulated |
| Ion Transport | Strongly Upregulated (e.g., potassium, phosphate transporters) | Upregulated | Downregulated | Upregulated |
| DNA Damage/SOS Response | No Direct Effect (or secondary effect) | No Direct Effect | Strongly Upregulated (e.g., recA, lexA) | Upregulated |
| Protein Synthesis | Downregulated (due to energy depletion) | Downregulated | Downregulated | Strongly Downregulated (ribosomal proteins) |
| Metabolism (General) | Downregulated (due to leakage of metabolites) | Downregulated | Downregulated | Downregulated |
| Motility | Downregulated (energy conservation) | Downregulated | Downregulated | Downregulated |
Experimental Protocols
A detailed methodology for a comparative transcriptomics study is provided below. This protocol is designed to elucidate the gene expression profile of bacteria in response to this compound.
Bacterial Strains and Growth Conditions
-
Bacterial Strain: Escherichia coli K-12 MG1655 is recommended as a model organism due to its well-annotated genome.
-
Growth Medium: Mueller-Hinton Broth (MHB) or Luria-Bertani (LB) broth.
-
Growth Conditions: Cultures should be grown aerobically at 37°C with shaking (200 rpm) to mid-logarithmic phase (OD600 ≈ 0.5).
Antibiotic Treatment
-
Determine the Minimum Inhibitory Concentration (MIC) of this compound and comparator antibiotics for the selected bacterial strain using standard broth microdilution methods.
-
Treat triplicate mid-log phase cultures with each antibiotic at a sub-inhibitory concentration (e.g., 0.5x MIC) to ensure cell viability while inducing a transcriptomic response.
-
A control group should receive an equivalent volume of the drug solvent (e.g., sterile water or a buffer).
-
Incubate the cultures for a defined period (e.g., 30-60 minutes) under the same growth conditions.
RNA Extraction and Quality Control
-
Harvest bacterial cells by rapid centrifugation at 4°C.
-
Immediately stabilize the RNA using a commercial reagent (e.g., RNAprotect Bacteria Reagent) to prevent degradation.
-
Extract total RNA using a commercial kit (e.g., RNeasy Mini Kit) with an on-column DNase digestion step to remove contaminating genomic DNA.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high purity (A260/280 ≈ 2.0, A260/230 > 2.0) and integrity (RIN > 8.0).
RNA Sequencing (RNA-Seq)
-
Deplete ribosomal RNA (rRNA) from the total RNA samples using a bacterial rRNA removal kit.
-
Prepare sequencing libraries from the rRNA-depleted RNA using a strand-specific library preparation kit.
-
Perform sequencing on an Illumina platform (e.g., NovaSeq or NextSeq) to generate a sufficient number of paired-end reads (e.g., >10 million reads per sample).
Data Analysis
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Read Mapping: Align the quality-filtered reads to the reference genome of the bacterial strain using a mapper such as Bowtie2 or BWA.
-
Quantification: Count the number of reads mapping to each annotated gene using tools like HTSeq-count.
-
Differential Gene Expression Analysis: Identify differentially expressed genes (DEGs) between the antibiotic-treated and control samples using statistical packages like DESeq2 or edgeR in R. Genes with a |log2(fold-change)| > 1 and an adjusted p-value < 0.05 are typically considered significant.
-
Functional Enrichment Analysis: Perform Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG) on the list of DEGs to identify over-represented biological functions and pathways.
Visualizations
Signaling Pathway
Caption: Hypothesized signaling cascade initiated by this compound in bacteria.
Experimental Workflow
Caption: Workflow for comparative transcriptomics of bacteria treated with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Ceratotoxin: antimicrobial activity of the peptide and expression of the gene [usiena-air.unisi.it]
- 3. dtisartec.senasica.gob.mx:8080 [dtisartec.senasica.gob.mx:8080]
- 4. The novel antibacterial peptide this compound alters permeability of the inner and outer membrane of Escherichia coli K-12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting specific membranes with an azide derivative of the pore-forming peptide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative Analysis of Transcriptomic Response of Escherichia coli K-12 MG1655 to Nine Representative Classes of Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative Analysis of Transcriptomic Response of Escherichia coli K-12 MG1655 to Nine Representative Classes of Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Assessing Bacterial Resistance Development to Ceratotoxin A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The escalating crisis of antibiotic resistance necessitates the exploration of novel antimicrobial agents. Ceratotoxin A, a potent antimicrobial peptide (AMP) isolated from the Mediterranean fruit fly, Ceratitis capitata, has garnered significant interest due to its lytic activity against a broad spectrum of bacteria, particularly Gram-negative pathogens. This guide provides a comparative analysis of the propensity for bacteria to develop resistance to this compound and its analogs, versus conventional antibiotics and other antimicrobial peptides.
Introduction to this compound and Antimicrobial Resistance
This compound is a 36-residue, cationic, alpha-helical peptide. Its primary mechanism of action involves the formation of ion channels in the bacterial cell membrane, leading to depolarization, leakage of cellular contents, and ultimately, cell death. This process is often described by the "barrel-stave" model, where the peptide monomers insert into the membrane and aggregate to form a pore. This direct physical disruption of the cell membrane is a key feature that distinguishes many AMPs from traditional antibiotics, which typically target specific metabolic pathways or enzymes.
The development of resistance to conventional antibiotics is a major global health threat, often driven by genetic mutations that alter the drug's target site, inactivate the drug, or reduce its intracellular concentration via efflux pumps. A critical question for the therapeutic development of AMPs like this compound is whether bacteria can readily evolve resistance to their membrane-disrupting mechanisms.
Comparative Analysis of Resistance Development
While specific long-term studies on the development of resistance to this compound are limited, research on functionally similar antimicrobial peptides and their synthetic mimics provides valuable insights. The following data summarizes the outcomes of in vitro evolution experiments, where bacteria are repeatedly exposed to sub-lethal concentrations of an antimicrobial agent to assess the rate and magnitude of resistance development.
Table 1: Comparison of Resistance Development between a this compound Analog (Ceragenin CSA-13) and Conventional Antibiotics
This table presents the fold-increase in the Minimum Inhibitory Concentration (MIC) of various bacterial strains after 30 serial passages with the antimicrobial peptide mimic, ceragenin CSA-13, and comparator antibiotics.
| Organism | Antimicrobial Agent | Initial MIC (mg/L) | Final MIC (mg/L) | Fold-Increase in MIC |
| Staphylococcus aureus | Ceragenin CSA-13 | 1 | 3 | 3 |
| Ciprofloxacin | 0.25 | >128 | >512 | |
| Vancomycin | 1 | 9 | 9 | |
| Pseudomonas aeruginosa | Ceragenin CSA-13 | 4 | 20 | 5 |
| Ciprofloxacin | 0.5 | >128 | >256 | |
| Colistin | 2 | >100 | >50 | |
| Acinetobacter baumannii | Ceragenin CSA-13 | 2 | 30 | 15 |
| Ciprofloxacin | 1 | >128 | >128 | |
| Colistin | 1 | >100 | >100 |
Data adapted from a study on the in vitro potential for resistance development to ceragenin CSA-13.
The data clearly indicates that while a low level of resistance to the this compound analog can develop, the magnitude of this resistance is significantly lower than that observed for conventional antibiotics like ciprofloxacin and colistin, where bacteria rapidly developed high-level resistance.
Table 2: Comparative Rate of Resistance Development between Conventional Antibiotics and Antimicrobial Peptides in Escherichia coli
This table compares the rate of resistance development in Escherichia coli to a panel of conventional antibiotics and antimicrobial peptides over 25 serial passages.
| Antimicrobial Agent | Class | Fold-Increase in MIC after 25 Passages |
| Ciprofloxacin | Fluoroquinolone | >1024 |
| Kanamycin | Aminoglycoside | 512 |
| Ampicillin | β-lactam | 256 |
| Pexiganan | Pore-forming AMP | 16 |
| Melittin | Pore-forming AMP | 8 |
| Bacitracin | Polypeptide antibiotic | 32 |
Data adapted from a study on the evolutionary trajectory of bacterial resistance to antibiotics and antimicrobial peptides in Escherichia coli.[1]
This comparative data further supports the observation that bacteria, in this case E. coli, develop resistance to pore-forming antimicrobial peptides like pexiganan at a substantially slower rate and to a lesser extent than to conventional antibiotics.[1]
Experimental Protocols
Serial Passage Experiment for Assessing Resistance Development
This protocol is a standard method used to evaluate the potential for bacteria to develop resistance to an antimicrobial agent over time.
1. Initial MIC Determination: a. Determine the baseline Minimum Inhibitory Concentration (MIC) of the antimicrobial agent against the bacterial strain of interest using a standardized broth microdilution method.
2. Serial Passaging: a. Inoculate a series of tubes or microplate wells containing fresh broth with a standardized inoculum of the bacteria. b. Expose the bacteria to a gradient of antimicrobial concentrations, typically ranging from below to above the initial MIC. c. Incubate for 18-24 hours under appropriate conditions. d. Identify the highest concentration of the antimicrobial agent that permits bacterial growth (this is the sub-MIC culture for the next passage). e. Inoculate a fresh series of tubes/wells containing the antimicrobial gradient with an aliquot from the sub-MIC culture of the previous passage. f. Repeat this process for a defined number of passages (e.g., 30 days). g. At regular intervals (e.g., every 5 passages), determine the new MIC of the passaged bacterial population.
3. Resistance Stability Testing: a. Take the bacterial population that has developed the highest level of resistance and culture it in an antibiotic-free medium. b. Serially passage the bacteria in the absence of the antimicrobial agent for a set number of days (e.g., 10-15 passages). c. After the passages in the absence of the selective pressure, re-determine the MIC of the antimicrobial agent. A decrease in the MIC indicates that the developed resistance is unstable.
Visualizing Key Processes
This compound Mechanism of Action
The "barrel-stave" model illustrates how this compound peptides form a pore in the bacterial membrane.
Caption: "Barrel-Stave" model of this compound pore formation.
Experimental Workflow for Resistance Assessment
This diagram outlines the key steps in a serial passage experiment to assess the development of bacterial resistance.
Caption: Workflow of a serial passage experiment for resistance assessment.
Conclusion
The available evidence from studies on this compound analogs and other pore-forming antimicrobial peptides suggests a significantly lower propensity for bacteria to develop high-level resistance compared to conventional antibiotics. The multi-target, physical mechanism of membrane disruption poses a more formidable challenge for bacteria to overcome through simple mutations. While low-level resistance can emerge, it appears to be less stable and of a smaller magnitude. These findings underscore the potential of this compound and similar peptides as promising candidates for the development of new therapeutics to combat multidrug-resistant bacteria. Further long-term in vivo studies are warranted to fully elucidate the clinical potential and resistance dynamics of this compound.
References
Safety Operating Guide
Navigating the Safe Disposal of Ceratotoxin A: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible handling and disposal of bioactive compounds like Ceratotoxin A are paramount for ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step information for the proper disposal of this compound, a pore-forming antimicrobial peptide, aligning with established safety protocols for chemical and biological waste management. By providing value beyond the product itself, this document aims to be the preferred source for information on laboratory safety and chemical handling, building deep trust with our users.
I. Hazard Profile and Immediate Safety Precautions
General Handling Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a laboratory coat, nitrile gloves, and safety glasses or goggles.[1][2]
-
Ventilation: Use process enclosures, local exhaust ventilation, or other engineering controls to minimize airborne exposure. If operations generate dust, fume, or mist, ensure ventilation keeps airborne contaminants below exposure limits.[1]
-
Avoid Inhalation and Contact: Do not breathe dust. Avoid contact with skin and eyes.[1] In case of accidental contact, wash the affected area with soap and plenty of water. For eye contact, flush with water as a precaution.[1]
-
Hygienic Practices: Wash hands thoroughly after handling and before eating, smoking, or using the lavatory.[1]
II. Decontamination and Inactivation Protocols
While specific inactivation data for this compound was not found, a study on the decontamination of α-conotoxins, another class of peptide toxins, provides valuable insights into effective methods.[3] The following protocols are based on these findings and general guidelines for peptide decontamination.
Recommended Inactivation Agents:
Two primary methods have been shown to be effective in decontaminating peptide toxins and are recommended for the inactivation of this compound waste.
| Decontamination Agent | Concentration | Efficacy | Notes |
| Enzymatic Detergent (e.g., Contrex™ EZ) | 1% (m/v) solution | 76.8% decrease in α-helical content and partial peptide digestion. | Suitable for dilute solutions, laboratory spills, and cleaning equipment.[3] |
| Sodium Hypochlorite (Bleach) | 6% (m/v) solution | 80.5% decrease in α-helical content and complete peptide digestion. | Recommended for highly potent peptide solutions to ensure complete digestion.[3] |
Experimental Protocol for Decontamination of Liquid this compound Waste:
This protocol is adapted from the study on α-conotoxin decontamination.[3]
-
Preparation of Decontamination Solution:
-
For 1% Enzymatic Detergent: Dissolve 10 grams of the enzymatic detergent powder (e.g., Contrex™ EZ) in 1 liter of water.
-
For 6% Sodium Hypochlorite: Use a commercially available bleach solution, ensuring the concentration of sodium hypochlorite is 6%.
-
-
Inactivation Procedure:
-
Collect liquid waste containing this compound in a designated, chemically resistant container.
-
Add the chosen decontamination solution to the waste. It is recommended to use a volume of decontamination solution at least equal to the volume of the waste.
-
Allow the mixture to stand for a minimum of one hour to ensure adequate time for peptide degradation.[3]
-
-
Verification (Optional but Recommended):
-
For validation of the inactivation procedure in your specific laboratory setting, analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) can be used to confirm the degradation of the peptide.[3]
-
III. Step-by-Step Disposal Procedure for this compound
The proper disposal of this compound must be carried out in accordance with federal, state, and local environmental control regulations.[1] The following procedure provides a general framework; however, it is crucial to consult your institution's Environmental Health & Safety (EHS) office for specific requirements.
-
Inactivation: All waste containing this compound, both liquid and solid, should first be decontaminated using one of the methods described in Section II.
-
Segregation and Collection:
-
Spill Management:
-
Container Management:
-
Ensure waste containers are kept closed except when adding waste.
-
Store waste containers in a designated, well-ventilated area, preferably with secondary containment.[4]
-
-
Final Disposal:
-
Arrange for the disposal of the chemical waste container through your institution's EHS office or a licensed professional waste disposal company.[4]
-
IV. Visualizing the Disposal Workflow
To aid in understanding the procedural flow of this compound disposal, the following diagram illustrates the key decision points and steps.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory professionals can mitigate the risks associated with this compound and ensure its responsible disposal, contributing to a safer research environment for all.
References
Personal protective equipment for handling Ceratotoxin A
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of Ceratotoxin A, a peptide used for research purposes. While a Safety Data Sheet (SDS) from one supplier classifies this compound as not a hazardous substance or mixture, it is prudent to handle all research chemicals with a high degree of caution. This document outlines the necessary personal protective equipment (PPE), handling procedures, and disposal plans to ensure a safe laboratory environment.
Personal Protective Equipment (PPE) and Safety Measures
When handling this compound, appropriate personal protective equipment should be worn to minimize exposure risk. The following table summarizes the recommended PPE and safety measures.
| Equipment/Measure | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or goggles. | Protects eyes from splashes or aerosols. In case of contact, immediately flush eyes with plenty of water. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact. If skin contact occurs, wash off with soap and plenty of water. |
| Respiratory Protection | Use in a well-ventilated area. A dust respirator should be used if handling larger quantities of lyophilized powder.[1] | Avoids inhalation of dust or aerosols. If inhaled, move the person to fresh air. |
| Body Protection | Laboratory coat. | Protects skin and clothing from contamination. |
| Engineering Controls | Work in a chemical fume hood or a biological safety cabinet, especially when handling powders or creating solutions. | Minimizes inhalation exposure and contains potential spills. |
| Hygiene Measures | Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory. | Prevents accidental ingestion and contamination. |
Experimental Protocols: Handling and Storage
Proper handling and storage are vital to maintain the integrity of this compound and to ensure the safety of laboratory personnel.
Storage of Lyophilized this compound:
-
Short-term storage: Store at -20°C for up to two weeks.
-
Long-term storage: For extended periods, store at -80°C.
-
Protection: Keep the vial tightly sealed and protected from light.
Reconstitution and Handling of this compound Solutions:
-
Equilibration: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature in a desiccator. This prevents condensation and moisture absorption, which can affect the peptide's stability.[1]
-
Weighing: If required, weigh the lyophilized powder quickly in a controlled environment to minimize exposure to air and moisture.[1]
-
Solvent Selection: The choice of solvent will depend on the experimental requirements. For initial reconstitution, sterile distilled water or a dilute acidic solution (e.g., 0.1% acetic acid) can be used.
-
Solution Preparation: Prepare a concentrated stock solution. This stock can then be diluted with the appropriate assay buffer to the final working concentration.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the peptide, it is recommended to aliquot the stock solution into smaller, single-use volumes.
-
Storage of Solutions: Frozen aliquots of the peptide solution may be stable for a few weeks.[1] For peptides containing amino acids prone to instability (such as N, Q, C, M, and W), using sterile buffers at a pH of 5-6 and freezing the aliquots can extend their storage life.
Operational and Disposal Plan
A clear plan for the disposal of this compound and associated waste is essential for maintaining a safe and compliant laboratory.
Waste Categorization:
-
Solid Waste: Includes contaminated gloves, pipette tips, and vials. This waste should be collected in a designated, leak-proof container labeled as biohazardous or chemical waste, in accordance with institutional guidelines.
-
Liquid Waste: Unused or spent solutions containing this compound.
-
Sharps Waste: Needles, syringes, or any other sharp objects contaminated with this compound must be disposed of in a rigid, puncture-resistant sharps container.
Disposal Procedure:
-
Segregation: At the point of generation, segregate this compound waste from general laboratory waste.
-
Containment:
-
Place solid waste into a designated, labeled, and leak-proof container.
-
Collect liquid waste in a sealed, leak-proof container. The container should be clearly labeled with the contents.
-
Dispose of all sharps in a designated sharps container.
-
-
Decontamination: While the SDS for this compound from one supplier indicates it is not hazardous, it is good practice to decontaminate liquid waste if possible and permitted by local regulations. For other, more potent peptides, decontamination with a 6% sodium hypochlorite solution has been shown to be effective.[2] However, for this compound, consult your institution's biosafety officer for specific guidance.
-
Final Disposal: All waste must be disposed of in accordance with federal, state, and local environmental control regulations. This typically involves collection by a licensed waste disposal company.
Workflow for Safe Handling of this compound
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
